2-(Cyanomethyl)benzonitrile
説明
特性
IUPAC Name |
2-(cyanomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHSEDFDYXZGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191026 | |
| Record name | o-Tolunitrile, alpha-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3759-28-2 | |
| Record name | 2-Cyanobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3759-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Tolunitrile, alpha-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003759282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3759-28-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Tolunitrile, alpha-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,o-toluenedicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 2-(Cyanomethyl)benzonitrile
An In-Depth Technical Guide to the Synthesis of 2-(Cyanomethyl)benzonitrile
This compound, also known as homophthalonitrile, is a disubstituted aromatic dinitrile with the molecular formula C₉H₆N₂.[1] It is characterized by a nitrile (-CN) and a cyanomethyl (-CH₂CN) group positioned ortho to each other on a benzene ring. This specific arrangement makes it a uniquely valuable and versatile building block in modern organic synthesis, particularly for the construction of complex nitrogen-containing heterocyclic systems.[1][2]
For researchers and professionals in drug development, this compound serves as a critical intermediate in the synthesis of pharmacologically relevant scaffolds, most notably isoquinolines.[1] Its utility stems from the differential reactivity of its two nitrile groups and the benzylic methylene bridge, which together provide multiple reaction sites for building molecular complexity. This guide provides an in-depth analysis of the primary synthesis pathways, their underlying mechanisms, and practical considerations for its application in further synthetic endeavors.
Core Synthesis Pathway: Nucleophilic Substitution
The most established and industrially scalable method for preparing this compound is through the nucleophilic substitution of a 2-(halomethyl)benzonitrile with a cyanide salt.[1] This classical approach is favored for its high yields and operational simplicity.
Mechanism: A Favored Sₙ2 Reaction
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The key factors favoring this pathway are:
-
Benzylic Substrate: The benzylic carbon is activated towards Sₙ2 attack.
-
Electron-Withdrawing Group: The strongly electron-withdrawing nitrile group in the ortho position enhances the electrophilicity of the benzylic carbon, further accelerating the Sₙ2 reaction.[3]
-
Good Leaving Group: Halides, particularly bromide and chloride, are effective leaving groups. While 2-(bromomethyl)benzonitrile is more reactive, the lower cost and ready availability of 2-(chloromethyl)benzonitrile often make it the preferred starting material.[3]
The mechanism involves a backside attack by the cyanide anion (CN⁻) on the benzylic carbon, leading to the displacement of the halide ion in a single, concerted step.
Caption: Sₙ2 mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis from 2-(Chloromethyl)benzonitrile
This protocol is adapted from established methods for similar nucleophilic substitutions on cyanobenzyl chlorides.[3]
Materials:
-
2-(Chloromethyl)benzonitrile (1.0 eq)
-
Sodium Cyanide (NaCN) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-(chloromethyl)benzonitrile in anhydrous DMF.
-
Carefully add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Heat the reaction mixture with stirring to 80-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker containing cold water, while stirring vigorously. This will precipitate the crude product.
-
Filter the solid precipitate, wash thoroughly with water to remove residual DMF and inorganic salts, and dry in a vacuum oven at 40-50 °C.
-
Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to obtain an analytically pure sample.
Causality Behind Choices:
-
Solvent (DMF): A polar aprotic solvent like DMF or DMSO is crucial. It effectively dissolves the ionic cyanide salt while poorly solvating the cyanide anion, leaving it highly nucleophilic and accelerating the Sₙ2 reaction.[1][3]
-
Anhydrous Conditions: The presence of water is detrimental as it can lead to the undesirable hydrolysis of either the starting material or the product's nitrile groups into amides or carboxylic acids, especially at elevated temperatures.[3]
Alternative and Emerging Synthetic Strategies
While nucleophilic substitution is the workhorse method, other strategies offer potential advantages in terms of environmental impact or substrate scope.
Biocatalytic Approaches
Biocatalysis presents an environmentally friendly alternative to traditional chemical synthesis.[4] While direct enzymatic synthesis of this compound is less documented, the interaction of this compound with enzymes is a key area of study for drug development professionals. Nitrilase enzymes, such as those from Rhodococcus rhodochrous, have been shown to effectively hydrolyze the nitrile groups. Interestingly, studies on positional isomers show that these enzymes can exhibit regioselectivity, preferentially hydrolyzing one nitrile group over the other.[2] This highlights the potential for developing biocatalytic routes for either synthesizing derivatives or understanding the metabolic pathways of drugs containing this moiety.[4]
Modern Cyanomethylation Methods
Recent advances in organic chemistry have introduced novel methods for cyanomethylation, often involving radical pathways.[5] For instance, visible-light photoredox catalysis can generate cyanomethyl radicals from inexpensive sources like bromoacetonitrile.[6] These radicals can then be used to functionalize aromatic and heteroaromatic rings. While direct, regioselective C-H cyanomethylation of benzonitrile to yield the ortho-isomer is challenging, these methods open new avenues for synthesizing novel derivatives and analogues that may not be accessible through classical routes.
Data Summary: Comparison of Synthesis Strategies
| Feature | Nucleophilic Substitution (Sₙ2) | Biocatalytic Methods |
| Starting Materials | 2-(Halomethyl)benzonitrile, NaCN/KCN | Dinitrile substrates for hydrolysis |
| Reagents/Catalyst | None (reagent-driven) | Nitrilase enzymes |
| Conditions | 80-110 °C, anhydrous polar aprotic solvent | Mild aqueous conditions, near-neutral pH |
| Yield | Good to Excellent | Variable, dependent on enzyme activity |
| Scalability | Industrially proven and viable[1] | Optimization required for large scale[1] |
| Advantages | High yield, reliable, well-understood | Environmentally benign, high selectivity |
| Disadvantages | Use of highly toxic cyanide reagents[1] | Limited to specific transformations, enzyme cost |
Application in Heterocycle Synthesis: The Path to Isoquinolines
A primary application of this compound is as a precursor for isoquinolines, a core structure in many pharmaceuticals. Palladium-catalyzed reactions with arylboronic acids provide an efficient and environmentally friendly route, often using water as a solvent.[1]
Caption: Workflow for isoquinoline synthesis from this compound.
Conclusion
This compound is a cornerstone intermediate for chemical synthesis, particularly in the pharmaceutical industry. The classical nucleophilic substitution pathway remains the most practical and high-yielding method for its production, despite the inherent safety challenges of using cyanide reagents. As the field advances, biocatalytic and modern cyanomethylation techniques offer promising green alternatives and pathways to novel analogues. A thorough understanding of these synthetic routes and the underlying mechanistic principles is essential for researchers aiming to leverage this versatile building block for the development of complex, high-value molecules.
References
An In-Depth Technical Guide to 2-(Cyanomethyl)benzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Bifunctional Nitrile
2-(Cyanomethyl)benzonitrile, also known as homophthalonitrile, is an aromatic dinitrile compound that has garnered considerable attention in synthetic and medicinal chemistry.[1][2] Its structure, featuring both a nitrile (-CN) and a cyanomethyl (-CH₂CN) group on adjacent positions of a benzene ring, imparts unique reactivity and makes it a valuable precursor for a variety of complex molecules.[1] The dual nitrile functionalities can be selectively manipulated, allowing for a stepwise approach to intricate molecular architectures.[3] This versatility has positioned this compound as a key intermediate in the synthesis of nitrogen-containing heterocycles, such as isoquinolines, which are prevalent scaffolds in many biologically active compounds.[1][3]
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆N₂ | [1][2][4][5][6] |
| Molecular Weight | 142.16 g/mol | [1][2][3][4][5] |
| Appearance | Solid | [1][2] |
| Melting Point | 73-79 °C | [1][2] |
| Boiling Point | 293.788 °C at 760 mmHg | |
| Solubility | Low solubility in water; soluble in polar organic solvents like acetone and DMF. | [1][2][3][7] |
| Density | 1.123 g/cm³ | |
| Flash Point | 140.685 °C | |
| LogP | 1.62436 | [4] |
| Topological Polar Surface Area (TPSA) | 47.58 Ų | [4] |
Synthesis and Purification: A Practical Approach
The most common and classical method for preparing this compound is through the nucleophilic substitution of a 2-(halomethyl)benzonitrile with a cyanide salt.[1] This reaction is typically carried out in a polar aprotic solvent.
Experimental Protocol: Synthesis via Nucleophilic Substitution
Objective: To synthesize this compound from 2-(bromomethyl)benzonitrile.
Materials:
-
2-(Bromomethyl)benzonitrile
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(bromomethyl)benzonitrile in a minimal amount of DMSO.
-
Addition of Cyanide: Carefully add a slight molar excess of sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Reaction Conditions: Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing distilled water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with distilled water and then with brine to remove any remaining DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain a product of high purity.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization: Confirming the Structure
Spectroscopic techniques are indispensable for verifying the identity and purity of synthesized this compound.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the presence of the two nitrile groups. A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹ , corresponding to the C≡N stretching vibrations.[3] Other characteristic peaks include aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching bands within the 1450-1600 cm⁻¹ range.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is highly informative. A key singlet is expected for the methylene (-CH₂-) protons of the cyanomethyl group.[3] The aromatic protons will appear as a complex multiplet pattern in the downfield region, indicative of the ortho-disubstituted benzene ring.[1][3]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two nitrile carbons, the methylene carbon, and the aromatic carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum will exhibit a molecular ion (M⁺) peak corresponding to the molecular weight of 142.16 g/mol .[3] The fragmentation pattern can provide additional structural information.[3]
Chemical Reactivity and Applications: A Versatile Synthetic Intermediate
The unique arrangement of the two nitrile groups in this compound dictates its chemical reactivity and makes it a valuable precursor in organic synthesis.
Synthesis of Heterocyclic Compounds
A primary application of this compound is in the synthesis of isoquinolines, a class of nitrogen-containing heterocycles with significant biological activity.[1][3] The ortho-disposition of the reactive groups facilitates intramolecular cyclization reactions.[3] For instance, it can undergo palladium-catalyzed reactions with arylboronic acids to efficiently produce isoquinolines.[1][2]
Caption: Synthesis of isoquinolines from this compound.
Role in Drug Discovery and Development
The nitrile group is an important functional group in many pharmaceutical agents.[8] Benzonitrile derivatives have shown potential in a wide range of therapeutic areas, including oncology and virology.[9] The ability of the nitrile group to act as a hydrogen bond acceptor can enhance the binding affinity of a molecule to its biological target.[1][2][3] this compound and its derivatives have been explored as key intermediates in the development of novel therapeutic agents, such as Monoamine Oxidase-B (MAO-B) inhibitors for the treatment of Parkinson's Disease.[2]
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or a fume hood.[10] In case of contact with skin or eyes, flush immediately with plenty of water.[10]
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its unique bifunctional nature allows for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. A thorough understanding of its physicochemical properties, synthetic methods, and reactivity is essential for its effective utilization in research and development. As the demand for novel therapeutic agents continues to grow, the importance of versatile building blocks like this compound in drug discovery pipelines is expected to increase.
References
- 1. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]
- 2. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]
- 3. 3-(Cyanomethyl)benzonitrile|CAS 16532-78-8 [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | CAS 3759-28-2 [matrix-fine-chemicals.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Buy 4-(Cyanomethyl)benzonitrile (EVT-293337) | 876-31-3 [evitachem.com]
- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aksci.com [aksci.com]
2-(Cyanomethyl)benzonitrile CAS number and molecular structure
An In-depth Technical Guide to 2-(Cyanomethyl)benzonitrile: Synthesis, Properties, and Applications in Modern Chemistry
Authored by: A Senior Application Scientist
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and efficiency in constructing complex molecular architectures. This compound, also known as homophthalonitrile or α-cyano-o-tolunitrile, has emerged as a cornerstone building block, particularly in the synthesis of nitrogen-containing heterocycles that form the backbone of numerous pharmaceuticals and functional materials.[1] This guide provides an in-depth exploration of this compound, from its fundamental properties to its sophisticated applications, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific integrity and practical insight.
Core Identification and Molecular Architecture
At its core, this compound is a disubstituted benzene derivative featuring both a nitrile (-C≡N) and a cyanomethyl (-CH₂C≡N) group attached to adjacent carbon atoms on the aromatic ring.[1] This unique arrangement of functional groups dictates its chemical personality and renders it a highly valuable precursor in synthetic chemistry.
CAS Number: 3759-28-2[2][3][4]
Molecular Structure and Physicochemical Profile
The molecular formula of this compound is C₉H₆N₂ with a molecular weight of 142.16 g/mol .[1][2][3] The presence of two polar nitrile groups and an aromatic ring influences its physical and chemical properties, which are critical for designing reaction conditions and purification protocols.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂ | [2][3] |
| Molecular Weight | 142.16 g/mol | [1][2] |
| Appearance | Beige to brown powder/chunks | |
| Melting Point | 73-79 °C | [1] |
| Boiling Point | 293.788 °C at 760 mmHg | |
| Density | 1.123 g/cm³ | |
| SMILES | N#CC1=CC=CC=C1CC#N | [2][3][4] |
| InChI Key | GKHSEDFDYXZGCG-UHFFFAOYSA-N | [1][3] |
| Topological Polar Surface Area (TPSA) | 47.58 Ų | [2] |
The structure, with its two distinct nitrile functionalities, allows for regioselective reactions, a feature that is highly sought after in multi-step synthesis.[5] One nitrile group can be manipulated chemically while the other remains intact for subsequent transformations.[5]
Synthesis of this compound: A Methodological Overview
The preparation of this compound is most commonly achieved through nucleophilic substitution reactions involving a suitable ortho-substituted benzyl precursor. A prevalent starting material is 2-(bromomethyl)benzonitrile (also known as α-bromo-o-tolunitrile or 2-cyanobenzyl bromide).[6][7] The reaction involves the displacement of the bromide ion by a cyanide source.
The choice of 2-(bromomethyl)benzonitrile as a precursor is strategic; the benzylic bromine is highly reactive towards nucleophiles, facilitating the introduction of the cyanomethyl group under relatively mild conditions.[7]
Figure 1: General synthesis workflow for this compound.
Exemplary Laboratory Protocol: Synthesis from 2-(Bromomethyl)benzonitrile
This protocol is a representative procedure and must be adapted and optimized based on laboratory conditions and scale. Causality : The choice of an aprotic polar solvent like DMSO is crucial as it effectively solvates the cation of the cyanide salt (e.g., Na⁺) while leaving the cyanide anion (CN⁻) relatively "bare" and highly nucleophilic, thus accelerating the Sₙ2 reaction.
-
Preparation : In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition : Charge the flask with sodium cyanide (1.1 equivalents) and a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Reaction Initiation : Slowly add a solution of 2-(bromomethyl)benzonitrile (1.0 equivalent) in DMSO to the stirred suspension at room temperature.
-
Reaction Monitoring : Heat the mixture to 50-60°C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Cool the reaction mixture to room temperature and pour it into a beaker of ice-water to precipitate the product.
-
Purification : Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Self-Validation : The integrity of this protocol is confirmed by monitoring the disappearance of the starting material via TLC and characterizing the final product using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity (≥95%).[2]
Applications in Pharmaceutical Research and Drug Development
The true value of this compound lies in its role as a versatile intermediate for constructing complex heterocyclic systems, which are prevalent in pharmacologically active compounds.[1]
Synthesis of Isoquinoline Scaffolds
A primary application is the efficient synthesis of isoquinolines.[1] Isoquinoline is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This compound serves as a key precursor in palladium-catalyzed reactions with arylboronic acids to construct this heterocyclic system.[1] This method is noted for its efficiency and can be performed in environmentally benign solvents like water.[1]
Precursor for Novel Therapeutic Agents
Research has demonstrated its utility in developing novel therapeutics:
-
MAO-B Inhibitors : Derivatives have been explored as key intermediates in the synthesis of Diaryl ethylene class compounds, which show promise as Monoamine Oxidase-B (MAO-B) inhibitors for treating Parkinson's Disease.[1]
-
Alimentary and Respiratory Disorders : It is used in the synthesis of phenylaminopyrimidine compounds investigated for their potential in managing disorders of the alimentary tract and respiratory system.[1]
-
Anticancer Agents : While not a direct precursor to all, the benzonitrile moiety is a key feature in many anticancer agents that function as inhibitors of tubulin polymerization or key signaling kinases.[8] The synthetic strategies used for these molecules often rely on the versatile chemistry of nitrile-containing building blocks like this compound.
Figure 2: Logical workflow from intermediate to therapeutic candidate.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of this compound is paramount for laboratory safety.
Hazard Identification
The compound is classified as harmful and requires careful handling.[1]
-
Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[4]
-
Signal Word : Warning.[4]
Recommended Handling Procedures
Adherence to good industrial hygiene and safety practices is essential.[9][10]
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and safety glasses with side shields or goggles.[9][11]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances.[2][9][11]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in organic synthesis and drug discovery. Its unique molecular structure, characterized by two strategically placed nitrile groups, provides a gateway to a vast chemical space of complex nitrogen-containing heterocycles. For researchers and scientists, a thorough understanding of its properties, synthesis, and reactivity is fundamental to harnessing its full potential in creating the next generation of pharmaceuticals and advanced materials.
References
- 1. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | CAS 3759-28-2 [matrix-fine-chemicals.com]
- 4. 3759-28-2|this compound|BLD Pharm [bldpharm.com]
- 5. 3-(Cyanomethyl)benzonitrile|CAS 16532-78-8 [benchchem.com]
- 6. 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.fi [fishersci.fi]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. aksci.com [aksci.com]
Introduction: Understanding the Significance of 2-(Cyanomethyl)benzonitrile Solubility
An In-Depth Technical Guide to the Solubility of 2-(Cyanomethyl)benzonitrile in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This compound, also known as homophthalonitrile, is an aromatic dinitrile compound with the molecular formula C₉H₆N₂ and a molecular weight of 142.16 g/mol .[1][2][3] Its structure, featuring a benzene ring substituted with a nitrile group and a cyanomethyl group in the ortho position, makes it a valuable intermediate in organic synthesis. It plays a crucial role in the preparation of various heterocyclic compounds, including isoquinolines, and has applications in the development of pharmaceuticals.[1]
For scientists and researchers, understanding the solubility of this compound in common organic solvents is paramount for its effective use. Solubility data is critical for reaction setup, purification processes like recrystallization, and for the formulation of products in drug development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights into its behavior in various organic solvents and a detailed protocol for its experimental determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a compound is essential for predicting its solubility.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆N₂ | [1][2][3] |
| Molecular Weight | 142.16 g/mol | [1][2] |
| Predicted Melting Point | 73-79 °C | [1] |
| Appearance | Solid | [4] |
| LogP (predicted) | 1.62436 | [2] |
| Topological Polar Surface Area (TPSA) | 47.58 Ų | [2] |
| Hydrogen Bond Acceptors | 2 (the nitrogen atoms of the nitrile groups) | [1][2] |
| Hydrogen Bond Donors | 0 | [2] |
| Water Solubility | Low | [1] |
Theoretical Framework for the Solubility of this compound
The solubility of an organic compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The solubility of this compound is influenced by the interplay of its aromatic ring and its two polar nitrile groups.
-
Role of the Aromatic Ring: The benzene ring is nonpolar and contributes to van der Waals interactions. This feature suggests that this compound will have some solubility in nonpolar and aromatic solvents like toluene and benzene.
-
Role of the Nitrile Groups: The two nitrile (-C≡N) groups are polar and can act as hydrogen bond acceptors.[1] This polarity enhances the solubility of the molecule in polar solvents. The presence of two such groups increases the overall polarity of the molecule compared to a similar compound with only one nitrile group, such as benzonitrile.
-
Overall Polarity: The combination of a nonpolar aromatic ring and two polar nitrile groups gives this compound a moderately polar character. Its predicted LogP of 1.62436 suggests a preference for lipophilic (organic) environments over water.[2] The Topological Polar Surface Area (TPSA) of 47.58 Ų also indicates moderate polarity.[2]
The following diagram illustrates the key molecular interactions that influence the solubility of this compound in different types of solvents.
References
Spectroscopic data (NMR, IR, Mass Spec) of 2-(Cyanomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a detailed analysis of the spectroscopic properties of 2-(cyanomethyl)benzonitrile, a key intermediate in organic synthesis and pharmaceutical development. This document offers field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by authoritative references.
Introduction: The Significance of this compound
This compound, also known as α-cyano-o-tolunitrile, is an aromatic dinitrile with the molecular formula C₉H₆N₂ and a molecular weight of 142.16 g/mol .[1][2] Its structure, featuring a benzonitrile core with a cyanomethyl substituent at the ortho position, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds, including isoquinolines.[1] The unique electronic and steric arrangement of its functional groups dictates its reactivity and spectroscopic signature. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and the structural elucidation of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is an indispensable tool for confirming the structural integrity of this compound. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete picture of the molecule's connectivity can be assembled.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is characterized by two main regions: the aromatic region, where the protons of the benzene ring resonate, and the aliphatic region, which contains the signal for the methylene (-CH₂) protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7-7.8 | m | 4H | Ar-H |
| ~4.0 | s | 2H | -CH₂- |
Disclaimer: The chemical shifts presented are estimated based on analogous structures and may vary depending on the solvent and experimental conditions.
Interpretation and Causality:
-
Aromatic Protons (Ar-H): The four protons on the disubstituted benzene ring are expected to appear as a complex multiplet in the downfield region (~7.7-7.8 ppm). This complexity arises from the spin-spin coupling between adjacent and non-equivalent aromatic protons. The electron-withdrawing nature of the two nitrile groups deshields these protons, causing them to resonate at a lower field compared to unsubstituted benzene (δ ≈ 7.34 ppm).
-
Methylene Protons (-CH₂-): The two protons of the cyanomethyl group are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a singlet at approximately 4.0 ppm. The proximity of the electron-withdrawing cyano group and the aromatic ring deshields these protons, shifting their signal downfield from that of a typical alkyl group.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule and offers valuable information about their chemical environment.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~133-135 | Ar-C (quaternary) |
| ~128-132 | Ar-CH |
| ~117 | Ar-CN |
| ~115 | -CH₂-C N |
| ~112 | Ar-C-CN (quaternary) |
| ~20 | -C H₂-CN |
Disclaimer: The chemical shifts presented are estimated based on analogous structures and may vary depending on the solvent and experimental conditions.
Interpretation and Causality:
-
Nitrile Carbons (-C≡N): Two distinct signals are expected for the nitrile carbons. The carbon of the benzonitrile group (Ar-CN) is predicted to resonate around 117 ppm, while the aliphatic nitrile carbon (-CH₂-C N) will likely appear slightly upfield at around 115 ppm. The sp-hybridization and the strong electronegativity of the nitrogen atom cause these carbons to resonate in a characteristic region.[3]
-
Aromatic Carbons (Ar-C): The six carbons of the benzene ring will give rise to several signals in the range of 112-135 ppm. The two quaternary carbons (to which the substituents are attached) will have distinct chemical shifts from the four protonated aromatic carbons. The carbon bearing the cyanomethyl group is expected to be the most upfield of the aromatic carbons due to shielding effects.
-
Methylene Carbon (-CH₂-): The carbon of the methylene group is expected to appear in the aliphatic region, around 20 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The vibrational frequencies of the nitrile and aromatic moieties provide a unique spectral fingerprint.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2230 | Strong, Sharp | Aromatic C≡N stretch |
| ~2250 | Strong, Sharp | Aliphatic C≡N stretch |
| ~1600, 1480 | Medium-Weak | Aromatic C=C stretch |
Disclaimer: The absorption frequencies presented are estimated based on typical values for nitriles and aromatic compounds.
Interpretation and Causality:
-
Nitrile Stretches (C≡N): The most characteristic feature in the IR spectrum will be the strong, sharp absorption bands corresponding to the C≡N stretching vibrations. Aromatic nitriles typically absorb in the 2240-2220 cm⁻¹ region, while aliphatic nitriles absorb at slightly higher frequencies, between 2260-2240 cm⁻¹.[4] Therefore, two distinct peaks may be observed for the two nitrile groups in this compound.
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring will appear as a group of medium-intensity bands just above 3000 cm⁻¹.[5]
-
Aromatic C=C Stretches: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to characteristic absorptions in the 1600-1400 cm⁻¹ region.[5]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of this compound, further confirming its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Possible Fragment |
| 142 | [M]⁺ (Molecular Ion) |
| 116 | [M - CN]⁺ |
| 102 | [M - CH₂CN]⁺ |
| 90 | [C₇H₄N]⁺ |
| 76 | [C₆H₄]⁺ |
Disclaimer: The fragmentation pattern is a prediction based on the general fragmentation of aromatic nitriles.
Interpretation and Causality:
-
Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z of 142, corresponding to the molecular weight of the compound. The presence of a nitrogen atom means the molecular weight is an even number, which is consistent with the Nitrogen Rule.[6]
-
Fragmentation Pattern: Upon electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for aromatic compounds include the loss of small, stable neutral molecules or radicals. For this compound, key fragments could arise from the loss of a cyano radical (CN, 26 Da) to give a fragment at m/z 116, or the loss of the cyanomethyl radical (CH₂CN, 40 Da) resulting in a fragment at m/z 102. Further fragmentation of the aromatic ring can lead to smaller charged species.
Experimental Protocols
NMR Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
-
Place the NMR tube in the spectrometer for analysis.
FT-IR Sample Preparation (KBr Pellet)
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer for analysis.
Mass Spectrometry Sample Introduction (Direct Infusion)
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the solution into the mass spectrometer's ion source via direct infusion using a syringe pump.
-
Optimize the ion source parameters (e.g., ionization voltage, temperature) to obtain a stable signal.
-
Acquire the mass spectrum over the desired m/z range.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural characterization of this compound. This guide has outlined the predicted spectroscopic data and provided a rationale for the expected spectral features based on the molecule's unique structure. By understanding these spectroscopic signatures, researchers can confidently identify and utilize this important synthetic intermediate in their drug discovery and development endeavors.
References
The Rising Potential of 2-(Cyanomethyl)benzonitrile Derivatives: A Technical Guide for Researchers
Abstract
Derivatives of 2-(cyanomethyl)benzonitrile, a unique aromatic dinitrile, are emerging as a versatile and powerful scaffold in modern chemical and biological sciences. This technical guide provides an in-depth exploration of the burgeoning research applications of these compounds, designed for researchers, scientists, and professionals in drug development and materials science. We will delve into their synthesis, explore their diverse biological activities, and showcase their utility in the creation of novel materials. This guide aims to be a comprehensive resource, offering not only a thorough review of the current landscape but also detailed, actionable protocols and insights to fuel further innovation.
Introduction: The Structural and Chemical Significance of this compound
This compound, also known as homophthalonitrile, is an aromatic organic compound featuring a benzonitrile core substituted with a cyanomethyl group at the ortho position.[1] This unique arrangement of two nitrile groups with different chemical environments—one aryl and one alkyl—bestows upon the molecule a rich and versatile reactivity profile. The electron-withdrawing nature of the nitrile groups influences the electronic properties of the benzene ring, making it a valuable building block in organic synthesis.[2]
The true potential of this scaffold lies in the diverse array of derivatives that can be synthesized, opening doors to a wide spectrum of applications. These derivatives have garnered significant attention for their therapeutic potential, with studies revealing promising anticancer, antimicrobial, and enzyme-inhibiting properties.[3][4] Beyond the realm of medicine, these compounds are finding their place in materials science, contributing to the development of advanced organic electronics.[5] This guide will navigate the exciting and rapidly evolving field of this compound derivatives, providing the foundational knowledge and practical tools necessary to harness their full potential.
Synthetic Pathways: Crafting the this compound Core and its Derivatives
The synthesis of this compound and its derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern, yield, and environmental considerations.
Classical Nucleophilic Substitution
A traditional and widely employed method for synthesizing the this compound core involves the nucleophilic substitution of a benzyl halide with a cyanide salt.[1] This straightforward SN2 reaction provides a reliable route to the parent compound.
Experimental Protocol: Synthesis of this compound via Nucleophilic Substitution [1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(bromomethyl)benzonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Cyanide: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Confirm the structure of the product using 1H NMR, 13C NMR, and mass spectrometry.
Palladium-Catalyzed Cross-Coupling Reactions
For the synthesis of more complex derivatives, palladium-catalyzed cross-coupling reactions offer a powerful and versatile tool. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, Pd-catalyzed coupling of 2-allylphenyl triflates with alkyl nitriles can generate 2-cyanomethyl indane derivatives.[4]
Experimental Protocol: Pd-Catalyzed Synthesis of 2-Cyanomethyl Indane Derivatives [4]
-
Reaction Setup: In a glovebox, combine the 2-allylphenyl triflate (1.0 eq), the desired alkyl nitrile (1.4 eq), BrettPhosPd(allyl)(Cl) precatalyst (4 mol %), and BrettPhos ligand (6 mol %) in a vial.
-
Solvent and Base: Add anhydrous dioxane as the solvent, followed by lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq) as the base.
-
Reaction Conditions: Seal the vial and heat the reaction mixture at 80-95°C for 16 hours.
-
Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue by flash chromatography.
-
Characterization: Characterize the product by NMR spectroscopy and mass spectrometry.
Modern Synthetic Approaches: Microwave-Assisted and Visible-Light-Promoted Reactions
In the pursuit of greener and more efficient synthetic methodologies, microwave-assisted organic synthesis (MAOS) and visible-light photocatalysis have emerged as attractive alternatives. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes.[6] Visible-light-promoted reactions offer a mild and sustainable approach to C-H functionalization, allowing for the direct introduction of the cyanomethyl group onto heterocyclic scaffolds.[2]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Cyanomethyl-4-phenylthiazoles [6]
-
Reactant Mixture: In a microwave vial, mix 2-cyanothioacetamide (1.0 eq) and the appropriate substituted 2-bromoacetophenone (1.0 eq) in anhydrous glycerol.
-
Microwave Irradiation: Subject the mixture to focused microwave irradiation at 40-45 Watts for 3.5-4.5 minutes.
-
Product Isolation: After the reaction, dissolve the product in a minimal amount of ethanol and precipitate by adding water.
-
Purification: Filter the solid, wash with water, and air-dry. Recrystallize from ethanol to obtain the pure product.
Therapeutic Potential: this compound Derivatives in Drug Discovery
The unique structural features of this compound derivatives have positioned them as a privileged scaffold in medicinal chemistry. The nitrile groups can act as hydrogen bond acceptors and bioisosteres for other functional groups, enabling them to interact with a variety of biological targets.[3]
Anticancer Activity
A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds have been shown to inhibit key cellular processes involved in cancer progression, such as cell proliferation and survival.
Certain derivatives have demonstrated the ability to inhibit tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.[1]
Kinases are a class of enzymes that are often dysregulated in cancer. This compound derivatives have been developed as inhibitors of various kinases, including those involved in cell signaling pathways that promote tumor growth.[3]
Quantitative Data on Anticancer Activity
| Compound ID | Derivative Class | Target/Cell Line | Activity (IC50/GI50) | Reference |
| 1g2a | 2-Phenylacrylonitrile | HCT116 (Colon Cancer) | 5.9 nM | [3] |
| Compound 50 | Benzimidazole Acrylonitrile | K-562 (Leukemia) | 0.02 µM | [1] |
| Compound 64 | Benzimidazole Acrylonitrile | MCF-7 (Breast Cancer) | 0.03 µM | [1] |
| Compound 68 | Benzimidazole Acrylonitrile | HCT116 (Colon Cancer) | 0.01 µM | [1] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [7][8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Antimicrobial and Antiviral Activity
Derivatives of this compound have also shown promise as antimicrobial and antiviral agents.
Certain derivatives have exhibited significant activity against a range of pathogenic bacteria and fungi.[3] The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes.[3]
Quantitative Data on Antimicrobial Activity
| Compound ID | Organism | MIC (µg/mL) | Reference |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | [3] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [8]
-
Compound Dilution: Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the target microorganism to each well.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV) by blocking the early stages of the viral life cycle.[3]
Materials Science Applications: Beyond Biology
The unique electronic and photophysical properties of this compound derivatives make them attractive candidates for applications in materials science, particularly in the field of organic electronics.
Organic Light-Emitting Diodes (OLEDs)
Carbazole-benzonitrile derivatives have been successfully employed as host materials in blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.[5][8][9] These materials exhibit excellent thermal stability and suitable energy levels, leading to high-efficiency and long-lasting devices.
dot
References
- 1. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. scirp.org [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. discovery.researcher.life [discovery.researcher.life]
Safety, handling, and disposal guidelines for 2-(Cyanomethyl)benzonitrile
An In-depth Technical Guide to the Safe Handling and Disposal of 2-(Cyanomethyl)benzonitrile
Abstract: This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and disposal guidelines for this compound (CAS 3759-28-2), also known as Homophthalonitrile. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the well-being of laboratory personnel and maintain environmental compliance. The narrative emphasizes the causality behind experimental choices and establishes self-validating systems for protocols, grounded in authoritative references.
Compound Identification and Hazard Profile
This compound is an aromatic dinitrile compound widely utilized as a synthetic intermediate in the development of complex heterocyclic systems, including isoquinolines and other pharmacologically relevant molecules.[1] Its utility, however, is matched by its significant hazard potential, which necessitates a thorough understanding of its properties.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for assessing its behavior under laboratory conditions, including potential volatility and reactivity.
| Property | Value | Reference(s) |
| CAS Number | 3759-28-2 | [2][3] |
| Molecular Formula | C₉H₆N₂ | [1][2] |
| Molecular Weight | 142.16 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 76-79 °C | [1] |
| Boiling Point | 293.8 °C at 760 mmHg | |
| Solubility | Low solubility in water | [1] |
| Synonyms | Homophthalonitrile, α-Cyano-o-tolunitrile, 2-Cyanophenylacetonitrile | [1][2][4] |
GHS Hazard Classification and Toxicological Insights
This compound is classified as a hazardous substance. The primary danger associated with this and other organic nitriles is their toxicity upon exposure through multiple routes. Utmost caution is advised, as the release of highly toxic hydrogen cyanide (HCN) is possible under certain conditions, such as contact with strong acids.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H331 / H332: Toxic or harmful if inhaled.[4]
The Causality of Nitrile Toxicity: The toxicity of this compound is a significant concern. While it may not liberate cyanide as readily as inorganic cyanide salts, the metabolic processes within the body can lead to the release of cyanide ions. These ions are potent inhibitors of cellular respiration, leading to symptoms that can rapidly progress from headache and dizziness to convulsions, coma, and death.[5] Therefore, any exposure should be treated with the same urgency as cyanide poisoning.[6]
Risk Assessment and Hazard Control Hierarchy
A systematic approach to managing the risks associated with this compound is mandatory. The hierarchy of controls provides a framework for implementing the most effective safety measures.
Caption: The Hierarchy of Controls model for risk mitigation.
-
Engineering Controls: All work involving this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]
-
Administrative Controls: Laboratories must establish Standard Operating Procedures (SOPs) for this compound. All personnel must receive documented training on its hazards and safe handling procedures. Areas where the compound is stored or used should be clearly marked with appropriate hazard signage.
-
Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be selected based on a thorough risk assessment.
Mandatory Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale and Reference(s) |
| Eye/Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[6][8] |
| Hand Protection | Chemical-resistant nitrile gloves. | Nitrile offers superior protection against many chemicals compared to latex and is less likely to cause allergic reactions.[9][10][11] Gloves must be inspected before use and disposed of after handling the compound.[6] |
| Body Protection | A flame-resistant laboratory coat and closed-toe shoes. | Provides a barrier against accidental spills. For larger quantities or tasks with high splash potential, chemical-resistant aprons or coveralls are recommended.[6][8] |
| Respiratory Protection | Not required if work is performed within a fume hood. | A fume hood is the primary engineering control for respiratory protection.[8] |
Standard Operating Procedures for Safe Handling
Adherence to strict protocols is essential for the routine handling of this compound.
General Handling and Storage Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of incompatible materials. Verify the location of the nearest safety shower, eyewash station, and fire extinguisher.
-
Personal Protective Equipment: Don all required PPE as specified in Section 2.1.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any airborne dust.
-
Solution Preparation: Add the solid slowly to the solvent. Avoid splashing.
-
Post-Handling: After use, tightly seal the container. Decontaminate the work surface with an appropriate solvent and then soap and water. Remove and dispose of gloves as hazardous waste. Wash hands thoroughly.[6]
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[6] It must be segregated from incompatible materials, particularly strong acids, bases, oxidizing agents, and reducing agents.[5][6] Store in a locked cabinet or area accessible only to authorized personnel.
Emergency Procedures: A Self-Validating System
Preparedness is paramount. The following procedures are designed to be a self-validating system, ensuring a correct and immediate response to any emergency.
First Aid Measures
SPEED IS ESSENTIAL. In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.[6]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Do NOT use mouth-to-mouth resuscitation. If breathing has ceased, apply artificial respiration using a suitable mechanical device.[6]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[6][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[6]
Expert Insight: Due to the potential for cyanide release, it is highly recommended that a cyanide antidote kit be available in any laboratory where this compound is handled. Personnel should be trained in its use, and local medical emergency responders should be notified of its presence and potential need.[5][6]
Spill Response Protocol
The response to a spill depends on its scale. This decision tree guides the appropriate action.
Caption: Decision tree for classifying and responding to a chemical spill.
Minor Spill Cleanup Protocol (Inside a Fume Hood):
-
Alert & Secure: Notify personnel in the immediate area. Ensure the fume hood sash is lowered.
-
PPE: Don appropriate PPE: double nitrile gloves, safety goggles, face shield, and a lab coat.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[5][6] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[13]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: Label the waste container and manage it according to the disposal guidelines in Section 5.
-
Report: Report the incident to the laboratory supervisor and the Environmental Health & Safety (EHS) department.[14]
Waste Management and Disposal
Improper disposal of this compound can lead to severe environmental contamination and health risks. All waste streams containing this compound must be treated as hazardous waste.[8]
Waste Segregation and Collection
-
Principle of Segregation: Never mix this compound waste with other waste streams, especially acidic waste.[15] Mixing nitriles with acids can generate lethal hydrogen cyanide gas.
-
Containerization: Collect all waste (unreacted material, contaminated PPE, spill cleanup debris) in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[8][15] The label must include the full chemical name, "this compound," and the appropriate hazard warnings.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area that is secure, ventilated, and segregated from incompatible materials.
Caption: Workflow for the proper disposal of hazardous chemical waste.
Final Disposal Method
The disposal of this compound must comply with all local, state, and federal regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) for cyanide-containing wastes.[16][17] The standard and required method of disposal is through a licensed hazardous waste management company. The most common final treatment method is high-temperature incineration in a facility permitted to handle such toxic materials.[8] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[15]
References
- 1. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | CAS 3759-28-2 [matrix-fine-chemicals.com]
- 4. 3759-28-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. nj.gov [nj.gov]
- 6. kasturiaromatics.com [kasturiaromatics.com]
- 7. vvc-keenan.newlook.safecollegessds.com [vvc-keenan.newlook.safecollegessds.com]
- 8. benchchem.com [benchchem.com]
- 9. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 10. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 11. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 12. aksci.com [aksci.com]
- 13. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 14. ccny.cuny.edu [ccny.cuny.edu]
- 15. web.mit.edu [web.mit.edu]
- 16. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
A Technical Guide to 2-(Cyanomethyl)benzonitrile: Sourcing, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-(Cyanomethyl)benzonitrile in Synthetic Chemistry
This compound, also known by its synonym α-cyano-o-tolunitrile or homophthalonitrile, is a versatile difunctional aromatic compound with the chemical formula C₉H₆N₂.[1] Its structure, featuring a benzonitrile core with a cyanomethyl substituent at the ortho position, makes it a highly valuable building block in organic synthesis. The presence of two distinct nitrile groups with different reactivities allows for selective chemical transformations, rendering it a key intermediate in the construction of complex heterocyclic scaffolds, particularly in the realm of medicinal chemistry. This guide provides an in-depth overview of the commercial landscape for sourcing this compound, detailed protocols for its synthesis and subsequent utilization, and a discussion of its applications in the development of novel therapeutics.
Part 1: Navigating the Commercial Landscape: Procurement of this compound
For researchers and drug development professionals, securing a reliable source of high-purity starting materials is paramount. This compound is commercially available from a range of suppliers, catering to both small-scale research and larger-scale development needs.
Key Commercial Suppliers and Product Specifications
The following table provides a comparative overview of prominent suppliers of this compound, highlighting typical purities, available quantities, and estimated pricing. It is important to note that prices are subject to change and may vary based on quantity and current market conditions.
| Supplier | CAS Number | Purity | Available Quantities | Estimated Price (USD) |
| Sigma-Aldrich | 3759-28-2 | ≥97% | 1g, 5g, 25g | Contact for pricing |
| ChemScene | 3759-28-2 | ≥95% | 1g, 5g, 10g, 25g, 100g | Contact for pricing |
| Apollo Scientific | 3759-28-2 | 98% | 5g, 25g, 100g | £15.00 (5g), £39.00 (25g), £96.00 (100g)[2] |
| BoroPharm | 3759-28-2 | 98% | 1g | €210.00 (1g)[3] |
| Elex Biotech LLC | 3759-28-2 | 98% | 1g | €210.00 (1g)[4] |
| CP Lab Safety | 3759-28-2 | 98% | 100g | $251.20 (100g)[5] |
| Sobekbio Biosciences | 3759-28-2 | 98% | 1g, 5g, 10g, 25g, 100g | Contact for pricing[6] |
| Matrix Fine Chemicals | 3759-28-2 | - | Small and large quantities | Request a quote[7] |
Note: Purity levels are typically determined by HPLC or GC analysis. It is crucial to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.
Purchasing Considerations: A Workflow for Supplier Selection
The selection of a suitable supplier involves a multi-faceted evaluation process. The following workflow, represented as a Graphviz diagram, outlines the key decision-making steps for researchers and procurement specialists.
Caption: Workflow for the strategic sourcing of this compound.
Part 2: Synthesis of this compound: A Detailed Experimental Protocol
While commercially available, in-house synthesis of this compound can be a cost-effective option for large-scale needs or for the preparation of specialized analogs. The most common synthetic route involves the nucleophilic substitution of a 2-(halomethyl)benzonitrile with a cyanide salt. The following protocol is based on established chemical principles for this type of transformation.
Reaction Scheme
Caption: Synthesis of this compound via nucleophilic substitution.
Step-by-Step Experimental Protocol
Materials:
-
2-(Bromomethyl)benzonitrile (1.0 eq)
-
Sodium cyanide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(bromomethyl)benzonitrile (1.0 eq) in anhydrous DMF.
-
Addition of Cyanide: To the stirred solution, add sodium cyanide (1.1 eq) portion-wise at room temperature. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to the literature value.
Part 3: Applications in Drug Discovery and Development
The unique chemical architecture of this compound makes it a valuable precursor for a variety of heterocyclic compounds with interesting pharmacological activities.
Synthesis of Isoquinoline Scaffolds
A prominent application of this compound is in the synthesis of 1-aminoisoquinolines. Isoquinolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic drugs. A nickel-catalyzed tandem C-C and C-N coupling reaction with arylboronic acids provides an efficient and atom-economical route to 3-aryl-1-aminoisoquinolines.[8]
Caption: Nickel-catalyzed synthesis of 3-aryl-1-aminoisoquinolines.
This protocol is adapted from the work of Shao and coworkers, which describes a regioselective nickel(I)-catalyzed synthesis of 3-aryl-1-aminoisoquinolines.[8]
Materials:
-
Substituted this compound (1.0 eq)
-
Arylboronic acid (2.0 eq)
-
Ni(acac)₂ (5 mol%)
-
4,7-Dimethyl-1,10-phenanthroline (L6) (10 mol%)
-
Cs₂CO₃ (2.0 eq)
-
Anhydrous toluene
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), arylboronic acid (2.0 eq), Ni(acac)₂ (5 mol%), 4,7-dimethyl-1,10-phenanthroline (L6) (10 mol%), and Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous toluene to the Schlenk tube via syringe.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-120 °C). Stir the reaction mixture for the specified time (typically several hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 3-aryl-1-aminoisoquinoline.
Causality of Experimental Choices:
-
Nickel Catalyst: Nickel is a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions.[9] The Ni(I) catalytic cycle is proposed to be operative in this transformation.[8]
-
Ligand (L6): The 4,7-dimethyl-1,10-phenanthroline ligand is crucial for stabilizing the nickel catalyst and promoting the desired reactivity and regioselectivity.
-
Base (Cs₂CO₃): The base is required for the transmetalation step in the catalytic cycle, facilitating the transfer of the aryl group from the boronic acid to the nickel center.
-
Inert Atmosphere: The reaction is sensitive to air and moisture, hence the need for an inert atmosphere to prevent catalyst deactivation and side reactions.
Role as a Precursor in the Synthesis of Bioactive Molecules
Beyond isoquinolines, this compound and its derivatives are key intermediates in the synthesis of various pharmaceutically active compounds.
-
Monoamine Oxidase-B (MAO-B) Inhibitors: Derivatives of this compound have been explored as intermediates in the development of novel diaryl ethylene class compounds that show promise as MAO-B inhibitors for the treatment of Parkinson's disease.[10]
-
Anticancer Agents: The benzonitrile moiety is a common feature in many anticancer drugs.[11] While direct lineage from this compound to a marketed drug is not prominently documented, its utility in constructing complex heterocyclic systems makes it a valuable tool in the synthesis of potential anticancer agents.
-
Other Therapeutic Areas: Phenylaminopyrimidine compounds, which can be synthesized from intermediates derived from this compound, have been investigated for their therapeutic potential in managing disorders of the alimentary tract, respiratory system, and skin.[10]
Part 4: Safe Handling and Storage
This compound is a chemical that requires careful handling to minimize health risks.
Hazard Identification:
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: May cause skin, eye, and respiratory irritation.
Recommended Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids or bases.
Conclusion
This compound is a strategically important building block for researchers and professionals in drug discovery and development. Its commercial availability, coupled with well-established synthetic routes for its preparation and elaboration, makes it an accessible and versatile tool. The ability to readily construct complex and biologically relevant scaffolds, such as isoquinolines, underscores its value in the quest for novel therapeutics. A thorough understanding of its procurement, synthesis, and safe handling is essential for harnessing its full potential in the laboratory and beyond.
References
- 1. chemscene.com [chemscene.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound | BoroPharm Inc. [boropharm.com]
- 4. This compound | Elex Biotech LLC [elexbiotech.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound [sobekbio.com]
- 7. This compound | CAS 3759-28-2 [matrix-fine-chemicals.com]
- 8. Regioselective Access to 3-Aryl-1-aminoisoquinolines via Nickel(I)-Catalyzed C-C and C-N Cascade Coupling Reactions from the Substituted 2-(Cyanomethyl)benzonitriles [organic-chemistry.org]
- 9. Nickel-catalyzed aminocarbonylation of aryl chlorides enabled by a newly designed CO source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]
- 11. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 2-(Cyanomethyl)benzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Bridging the Experimental-Theoretical Divide
2-(Cyanomethyl)benzonitrile, also known as homophthalonitrile, is a deceptively simple aromatic dinitrile that serves as a cornerstone in synthetic organic chemistry and a molecule of burgeoning interest in medicinal chemistry.[1] Its unique ortho-disubstituted structure, featuring both a nitrile (-C≡N) and a cyanomethyl (-CH₂C≡N) group, provides a versatile scaffold for constructing complex nitrogen-containing heterocycles, most notably isoquinolines.[1][2] Beyond its synthetic utility, the benzonitrile moiety is recognized as a "privileged scaffold" in drug development, with derivatives showing potential as enzyme inhibitors and therapeutic agents for a range of disorders.[1][3]
This guide moves beyond a simple recitation of facts. As a senior application scientist, the objective here is to provide an in-depth, logical narrative that fuses experimental observation with robust computational theory. We will explore not just what is observed, but why it is observed, demonstrating how modern computational chemistry workflows can predict, rationalize, and ultimately guide experimental design. This document is structured to serve as both a technical manual and a strategic overview for professionals seeking to leverage a combined theoretical and experimental approach to understand and exploit the properties of this compound.
Part I: Foundational Chemistry and Synthesis
Molecular Identity
This compound is an aromatic compound with the molecular formula C₉H₆N₂ and a molecular weight of 142.16 g/mol .[1][4] The molecule's reactivity and spectroscopic signatures are dominated by the interplay between the phenyl ring and the two distinct, electronically influential nitrile groups.
Synthetic Pathways: From Benchtop to Greener Alternatives
The primary and most classical route to this compound is through nucleophilic substitution.[1] This method provides a reliable and high-yield pathway, which serves as a baseline for synthetic efforts.
Protocol 1: Classical Nucleophilic Substitution
-
Principle: This reaction leverages the Sₙ2 mechanism, where a cyanide anion displaces a halide from an ortho-substituted benzyl halide. The strong electron-withdrawing nature of the ortho-cyano group on the ring can facilitate this substitution at the benzylic carbon.[5]
-
Step-by-Step Methodology:
-
Reactant Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(bromomethyl)benzonitrile (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]
-
Nucleophile Addition: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 eq) to the solution. The slight excess of the cyanide salt ensures the complete conversion of the starting material.
-
Reaction Conditions: Heat the mixture with stirring to 60–100 °C. Reaction progress can be monitored by Thin Layer Chromatography (TLC). Typical reaction times range from 4 to 8 hours.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into cold water, leading to the precipitation of the crude product.[5] The solid is collected by vacuum filtration, washed thoroughly with water to remove inorganic salts, and dried.
-
Purification: Recrystallization from a suitable solvent system, such as ethanol/water, yields the purified this compound.[5]
-
-
Causality: The choice of a polar aprotic solvent (DMSO, DMF) is critical. These solvents effectively solvate the cation (Na⁺ or K⁺) but not the cyanide anion, leaving the nucleophile "bare" and highly reactive, thus accelerating the Sₙ2 reaction rate.
Modern Synthetic Approaches: To address the toxicity of cyanide reagents and the use of harsh solvents, greener methods are being explored. Microwave-assisted synthesis in solvents like glycerol has been shown to dramatically reduce reaction times and improve product purity for related compounds.[1]
References
Methodological & Application
Application Notes & Protocols: Leveraging 2-(Cyanomethyl)benzonitrile for the Synthesis of Nitrogen-Containing Heterocycles
Abstract
2-(Cyanomethyl)benzonitrile, also known as α-cyano-o-tolunitrile, is a highly versatile and bifunctional precursor in modern organic synthesis.[1] Its unique structure, featuring an acidic methylene bridge flanked by two nitrile groups, provides a powerful platform for constructing a variety of nitrogen-containing heterocyclic scaffolds. This guide offers an in-depth exploration of the reactivity of this compound and provides detailed, field-proven protocols for its application in synthesizing medicinally relevant heterocycles, with a primary focus on isoquinoline derivatives. The methodologies discussed herein are designed for researchers, medicinal chemists, and drug development professionals seeking robust and efficient synthetic routes.
Foundational Principles: The Unique Reactivity of this compound
The synthetic utility of this compound stems from two key structural features:
-
The Active Methylene Group (-CH₂-): The protons on the methylene carbon are significantly acidic due to the electron-withdrawing effects of the two adjacent nitrile groups. This allows for easy deprotonation by a suitable base, generating a resonance-stabilized carbanion. This nucleophilic carbanion is the cornerstone of many C-C bond-forming reactions.
-
The Dual Nitrile Groups (-C≡N): The nitrile carbons are electrophilic and susceptible to nucleophilic attack. The intramolecular proximity of the methylene carbanion and one of the nitrile groups is the driving force for the most prominent reaction of this substrate: the Thorpe-Ziegler cyclization.
These features enable its participation in intramolecular cyclizations, condensation reactions, and multicomponent reactions (MCRs) to build complex molecular architectures.[2][3]
The Cornerstone Application: Thorpe-Ziegler Synthesis of Amino-Isoquinolines
The most powerful and direct application of this compound is the intramolecular Thorpe-Ziegler reaction, a base-catalyzed cyclization that yields 1-amino-3-cyanoisoquinolines.[4][5] This reaction is conceptually related to the Dieckmann condensation but involves nitriles instead of esters.[6]
Mechanism of Action
The reaction proceeds through a well-defined, base-catalyzed pathway. The process is initiated by the deprotonation of the active methylene group, followed by an intramolecular nucleophilic attack on the proximal aromatic nitrile carbon. Subsequent tautomerization leads to the stable aromatic isoquinoline product.
Caption: Thorpe-Ziegler cyclization mechanism of this compound.
Detailed Protocol: Synthesis of 1-Amino-3-cyanoisoquinoline
This protocol describes a general and robust procedure for the Thorpe-Ziegler cyclization. It is a self-validating system; successful formation of the product is readily confirmed by the appearance of a distinct precipitate and can be verified by standard analytical techniques.
Materials & Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Methanol (for quenching)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet
Procedure:
-
Inert Atmosphere Setup: Assemble the glassware and flame-dry under a stream of dry nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Reagent Preparation: In the reaction flask, suspend sodium hydride (1.2 equivalents) in anhydrous THF (approx. 10 mL per gram of starting material).
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C (ice bath).
-
Causality Insight: Slow, cooled addition is critical to control the exothermic reaction and hydrogen gas evolution that occurs as the NaH reacts with the acidic methylene protons.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65-70 °C for THF).
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC). The formation of the product is often indicated by the appearance of a yellow or off-white precipitate. The reaction is typically complete within 2-4 hours.
-
-
Quenching: After the reaction is complete (as judged by TLC), cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol until gas evolution ceases.
-
Aqueous Workup: Add saturated aqueous NH₄Cl solution to the flask. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel.
Expected Outcome: This procedure typically yields the 1-amino-3-cyanoisoquinoline product as a crystalline solid in good to excellent yields.
| Parameter | Condition | Rationale |
| Base | NaH, t-BuOK, NaOEt | Strong, non-nucleophilic bases are required to deprotonate the active methylene group without attacking the nitrile.[5] |
| Solvent | THF, DMF, Dioxane | Aprotic polar solvents are preferred to solubilize the reagents and intermediates without interfering with the base.[5] |
| Temperature | Reflux | Thermal energy is required to overcome the activation barrier for the intramolecular cyclization step. |
| Yield | 75-95% | The intramolecular nature of the reaction and the formation of a stable aromatic product drive the reaction to completion.[7] |
Expanding the Toolkit: Multi-Component and Condensation Reactions
While the Thorpe-Ziegler cyclization is its primary application, the nucleophilic carbanion of deprotonated this compound can also be trapped by external electrophiles in condensation or multicomponent reactions (MCRs). MCRs are highly valued in drug discovery for their efficiency and ability to generate molecular diversity rapidly.[2][3]
General Workflow for MCRs
A typical MCR involving this compound would follow a sequence where the initial adduct formed by condensation undergoes a subsequent intramolecular cyclization, often involving one of the nitrile groups. This strategy allows for the one-pot synthesis of complex, fused heterocyclic systems.
Caption: Generalized workflow for a multi-component reaction.
Protocol: Knoevenagel Condensation for Alkene Synthesis
This protocol demonstrates the reactivity of the active methylene group in a classic Knoevenagel condensation with an aromatic aldehyde. The resulting alkene product can be a precursor for further heterocyclic syntheses.
Materials & Reagents:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine (catalyst)
-
Ethanol or Toluene
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq).
-
Reaction: Heat the mixture to reflux for 2-6 hours. If using toluene, use a Dean-Stark trap to remove the water formed during the reaction, which helps drive the equilibrium towards the product.
-
Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. Recrystallization can be performed if necessary.
Safety and Handling
-
This compound: This compound is a nitrile and should be handled with care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon). The mineral oil dispersion reduces its pyrophoricity but does not eliminate the hazard.
-
Cyanide Byproducts: Although the nitrile groups are incorporated into the product, quenching reactions or side reactions could potentially generate cyanide ions. Acidic workup conditions should be avoided until the reaction mixture is thoroughly quenched, to prevent the formation of toxic hydrogen cyanide (HCN) gas.
Conclusion
This compound is a potent and cost-effective building block for heterocyclic synthesis. Its predictable reactivity, primarily through the Thorpe-Ziegler cyclization, provides a reliable and high-yielding pathway to substituted aminoisoquinolines—a scaffold of significant interest in medicinal chemistry. By understanding the principles of its reactivity and adhering to robust protocols, researchers can effectively utilize this precursor to accelerate the discovery and development of novel chemical entities.
References
- 1. This compound | CAS 3759-28-2 [matrix-fine-chemicals.com]
- 2. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis of Isoquinoline Scaffolds from 2-(Cyanomethyl)benzonitrile: Mechanisms, Protocols, and Applications
An Application Note for Advanced Synthesis Professionals
Introduction: The Enduring Importance of the Isoquinoline Core
The isoquinoline scaffold, a fusion of benzene and pyridine rings, is a privileged structure in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] Notable drugs such as the vasodilator papaverine and the antihypertensive agent quinapril feature this core structure, highlighting its significance.[2][5] The development of efficient and versatile synthetic routes to access novel isoquinoline derivatives is therefore a critical endeavor for researchers in organic synthesis and drug development.
2-(Cyanomethyl)benzonitrile, also known as homophthalonitrile, serves as a highly effective and versatile starting material for constructing the isoquinoline framework.[6] Its bifunctional nature, possessing two nitrile groups activated by an adjacent aromatic ring and a benzylic position, allows for elegant and efficient cyclization strategies. This guide provides an in-depth exploration of the primary synthetic pathway for this transformation—the Thorpe-Ziegler reaction—offering mechanistic insights, detailed experimental protocols, and practical advice for researchers.
Mechanistic Foundation: The Thorpe-Ziegler Reaction
The conversion of this compound to an isoquinoline derivative is classically achieved through an intramolecular Thorpe reaction, commonly known as the Thorpe-Ziegler reaction.[7][8] This reaction is a base-catalyzed intramolecular condensation of a dinitrile.[8][9] The process culminates in the formation of a stable β-enaminonitrile, which is a 1-amino-3-cyanonaphthalene or, more accurately in this context, a 3-aminoisoquinoline derivative.
The mechanism proceeds through several key steps:
-
Deprotonation: A strong base abstracts an acidic α-proton from the cyanomethyl group, generating a resonance-stabilized carbanion.[7] The acidity of this proton is enhanced by both the adjacent nitrile and the benzene ring.
-
Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbon of the second, aromatic nitrile group. This forms a five-membered ring, which rapidly rearranges to a six-membered cyclic imine anion intermediate.
-
Tautomerization: The reaction mixture contains a proton source (often the conjugate acid of the base or solvent). The imine anion is protonated, and subsequent tautomerization occurs to yield the thermodynamically more stable β-enaminonitrile product.[7] This enamine is favored due to its conjugated π-system.
The overall transformation is a powerful method for constructing the heterocyclic ring system in a single, efficient step.
Caption: Mechanism of the Thorpe-Ziegler reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 3-amino-1-cyanoisoquinoline derivatives from this compound.
Protocol 1: Base-Mediated Thorpe-Ziegler Cyclization
This protocol describes a standard procedure using a strong base to effect the intramolecular cyclization. The choice of base is critical; alkali metal hydrides or amides are commonly employed due to their strength and low nucleophilicity.
Materials and Reagents:
-
This compound (C₉H₆N₂)[10]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
Workflow Overview:
Caption: General experimental workflow for synthesis.
Step-by-Step Procedure:
-
Preparation: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add sodium hydride (1.2 equivalents, 60% dispersion). Carefully wash the NaH dispersion with anhydrous hexanes to remove the mineral oil, and decant the hexanes under a stream of argon. Add anhydrous DMF to the flask to create a slurry.
-
Substrate Introduction: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred NaH slurry at room temperature. Causality Note: Dropwise addition is crucial to control the initial exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of methanol to destroy any excess NaH. Follow this by the addition of saturated aqueous NH₄Cl solution. Safety Note: Quenching is highly exothermic and produces hydrogen gas. Perform this step slowly in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic extracts with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 3-aminoisoquinoline derivative.
Data and Expected Outcomes
The success of the synthesis is validated through standard analytical techniques.
| Technique | Expected Observation |
| ¹H NMR | Appearance of aromatic protons in the isoquinoline core, a broad singlet for the -NH₂ protons, and disappearance of the benzylic -CH₂- signal from the starting material. |
| ¹³C NMR | Presence of characteristic quaternary carbons of the fused ring system and signals corresponding to the nitrile and amine-substituted carbons. |
| FT-IR | Characteristic N-H stretching bands (approx. 3300-3500 cm⁻¹), a sharp C≡N stretch (approx. 2200-2250 cm⁻¹), and C=C/C=N stretching in the aromatic region. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the molecular weight of the product (143.16 for the parent product). |
| Yield | Yields for this reaction are typically reported in the range of 70-95%, depending on the scale and purity of reagents. |
Alternative Synthetic Strategies
While the Thorpe-Ziegler reaction is robust, modern methods offer alternative pathways. Notably, palladium-catalyzed reactions have been developed for the synthesis of isoquinolines from this compound and arylboronic acids.[6] This approach involves the carbopalladation of a nitrile and offers a route to more complex, substituted isoquinolines under milder conditions.[11]
| Method | Advantages | Disadvantages | Typical Conditions |
| Thorpe-Ziegler | High yields, simple reagents, well-established. | Requires strong base, high temperatures, limited to 3-amino derivatives. | NaH or LiHMDS in DMF/THF, 80-100 °C. |
| Pd-Catalyzed | Milder conditions, broader substrate scope, access to diverse derivatives. | Requires expensive catalyst, ligands, and potentially sensitive reagents. | Pd catalyst, ligand, base (e.g., K₂CO₃), arylboronic acid, solvent (e.g., water).[6][11] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive base (hydrolyzed NaH). Insufficient temperature. | Use fresh, high-quality NaH. Ensure mineral oil is removed. Increase reaction temperature and monitor by TLC. |
| Formation of Byproducts | Presence of water or oxygen in the reaction. Polymerization of starting material. | Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Maintain controlled temperature. |
| Difficult Purification | Residual DMF in the crude product. | Perform multiple aqueous washes during workup. For stubborn cases, high-vacuum distillation can remove residual DMF before chromatography. |
Conclusion
This compound is a powerful and economical precursor for the synthesis of 3-aminoisoquinoline derivatives. The Thorpe-Ziegler cyclization provides a reliable and high-yielding pathway that is accessible in most synthetic laboratories. By understanding the underlying mechanism and adhering to careful experimental technique, particularly with respect to anhydrous conditions, researchers can effectively utilize this method to generate valuable heterocyclic scaffolds for applications in medicinal chemistry and materials science.
References
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. chemscene.com [chemscene.com]
- 11. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Cyanomethyl)benzonitrile in Medicinal Chemistry and Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(Cyanomethyl)benzonitrile. Also known as homophthalonitrile, this versatile aromatic dinitrile is a pivotal building block in modern medicinal chemistry. Its unique structural arrangement, featuring adjacent nitrile and cyanomethyl groups, offers a gateway to a diverse range of complex heterocyclic scaffolds, particularly those of therapeutic relevance. We will explore its synthetic utility, delve into its role in constructing privileged medicinal scaffolds, and provide detailed, field-proven protocols for its application in the synthesis of potential therapeutic agents.
Introduction: The Strategic Value of this compound
This compound (CAS 3759-28-2) is a disubstituted benzene derivative with the molecular formula C₉H₆N₂.[1][2] Its significance in medicinal chemistry stems not from inherent biological activity, but from its exceptional utility as a synthetic intermediate.[1] The ortho-positioning of its two nitrile-containing groups is crucial, enabling intramolecular cyclization reactions that are fundamental to building fused ring systems.[3] This geometry makes it a preferred precursor for nitrogen-containing heterocycles, which are a cornerstone of many approved drugs.[3]
The two nitrile groups offer distinct chemical handles. They can be transformed into a variety of other functional groups, including primary amines, amides, and carboxylic acids, or they can act as hydrogen bond acceptors to enhance binding affinity with biological targets.[1][3] This versatility allows chemists to construct complex molecular architectures and fine-tune the physicochemical properties of drug candidates.
| Property | Value | Reference |
| CAS Number | 3759-28-2 | [1][2] |
| Molecular Formula | C₉H₆N₂ | [1][2] |
| Molecular Weight | 142.16 g/mol | [1][2] |
| Synonyms | Homophthalonitrile, α-Cyano-o-tolunitrile | [2] |
| Appearance | Solid | [1] |
| Primary Utility | Synthetic Intermediate | [1][3] |
Core Application: Synthesis of Privileged Heterocyclic Scaffolds
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets.[4] this compound is a key starting material for one of the most important privileged scaffolds in medicinal chemistry: the isoquinoline skeleton.[1][3] This scaffold is present in numerous biologically active compounds.
The synthesis of isoquinolines from this compound typically involves an intramolecular cyclization between the nitrile carbon and the benzylic carbon of the cyanomethyl group.[3] This process can be catalyzed by various metals, with palladium-catalyzed reactions being particularly efficient and environmentally friendly.[1]
Caption: General workflow for isoquinoline synthesis.
Applications in Key Therapeutic Areas
The versatility of this compound as a precursor extends to several major classes of therapeutic agents.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[5] Consequently, kinase inhibitors are a major class of anticancer drugs.[5] The scaffolds derived from this compound are well-suited for designing kinase inhibitors. The nitrogen atoms within the resulting heterocyclic systems can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction mode for Type I and Type II inhibitors.[6] Furthermore, the nitrile groups themselves can serve as hydrogen bond acceptors, contributing to the overall binding affinity of the molecule.
Caption: Binding mode of a hypothetical kinase inhibitor.
Anticancer Agents
Beyond kinase inhibition, derivatives of this compound are used to synthesize compounds with broader anticancer activities. For example, it is a precursor for 2-phenylacrylonitrile derivatives, which can be synthesized via Knoevenagel condensation.[7] These compounds can act as tubulin inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis.[7] Research has identified 2-phenylacrylonitrile derivatives with potent inhibitory activity against cancer cell lines like HCT116 and BEL-7402 at nanomolar concentrations.[7]
Anti-inflammatory Agents
Chronic inflammation is linked to a wide range of diseases.[8][9] The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) is an ongoing area of research.[9][10] Scaffolds derived from this compound, such as quinazolines and benzothiazines, have been explored for the synthesis of new anti-inflammatory agents.[10][11][12] These compounds often target enzymes like cyclooxygenase (COX) or other mediators involved in the inflammatory cascade.[12]
Detailed Experimental Protocols
The following protocols are presented as representative examples of how this compound is utilized in a laboratory setting. Researchers must adhere to all institutional safety guidelines and wear appropriate personal protective equipment (PPE).[1]
Protocol 1: Palladium-Catalyzed Synthesis of a Substituted Isoquinoline
This protocol is adapted from the general principles of palladium-catalyzed reactions for isoquinoline synthesis.[1] It demonstrates the core utility of this compound in constructing this privileged scaffold.
Objective: To synthesize 1-phenylisoquinoline from this compound and phenylboronic acid.
Materials and Reagents:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Rationale: Phenylboronic acid serves as the aryl source. Potassium carbonate is the base required for the catalytic cycle. Pd(OAc)₂ is the catalyst precursor, and PPh₃ is the ligand that stabilizes the palladium catalyst and facilitates the reaction.
-
-
Solvent Addition: Add a 4:1 mixture of toluene and degassed water (e.g., 40 mL toluene, 10 mL water) to the flask.
-
Rationale: Toluene is the organic solvent. The use of water can accelerate certain steps in the palladium catalytic cycle, making this an environmentally friendlier approach.[1] Degassing the water removes oxygen, which can deactivate the palladium catalyst.
-
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Rationale: The washing steps remove the inorganic base, salts, and any water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure 1-phenylisoquinoline.
Protocol 2: Microwave-Assisted Synthesis of a 2-Hetarylacetonitrile Derivative
This protocol is based on an environmentally benign procedure for synthesizing thiazole derivatives, which are valuable intermediates for compounds targeting neuronal or inflammatory disorders.[13]
Objective: To synthesize 2-(4-phenylthiazol-2-yl)acetonitrile using 2-cyanothioacetamide and 2-bromoacetophenone. While this doesn't start with this compound, it demonstrates the synthesis of a related hetarylacetonitrile core structure that is of high interest.[13]
Materials and Reagents:
-
2-Cyanothioacetamide
-
2-Bromoacetophenone
-
Glycerol (anhydrous)
-
Microwave vial (2-5 mL)
-
Focused microwave synthesizer
-
Ethanol
-
Water
Step-by-Step Procedure:
-
Mixing Reagents: In a 2-5 mL microwave vial, mix 2-cyanothioacetamide (1.0 eq) and 2-bromoacetophenone (1.0 eq) in anhydrous glycerol (3-4 mL).
-
Rationale: This is a Hantzsch thiazole synthesis.[13] Glycerol is used as a green, high-boiling solvent suitable for microwave heating.
-
-
Microwave Irradiation: Pre-stir the reaction mixture for 4 minutes. Irradiate the mixture in a focused microwave synthesizer at 40-45 Watts for 3.5 to 4.5 minutes.
-
Precipitation: After the reaction, dissolve the product in a small amount of ethanol (1-2 mL). Precipitate the product by diluting the solution with water (50 mL).
-
Rationale: The product is typically poorly soluble in water, allowing for easy isolation by precipitation.
-
-
Isolation: Filter the resulting solid, wash with water, and air dry to obtain the crude product.
-
Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent like methanol.
Summary of Biological Activities
The following table summarizes the reported activities of various compounds synthesized using scaffolds derived from or related to this compound.
| Compound Class | Specific Example | Target/Pathway | Biological Activity | Reference |
| 2-Phenylacrylonitriles | Compound 1g2a | Tubulin Polymerization | Potent anticancer activity (IC₅₀ = 5.9 nM against HCT116 cells) | [7] |
| Triazoloquinazolines | Phenylvinyl-substituted derivative | Various cancer cell lines | Broad-spectrum cytotoxicity against ~40 cell lines | [14] |
| Indazoles | 2-(3-(Cyanomethyl)-2H-indazol-2-yl)benzonitrile | Not specified | Precursor for compounds with potential antiplatelet, antitumor, and anti-inflammatory activity | [15] |
| Benzothiazines | N-acylhydrazone derivatives | Inflammation pathways (COX-independent) | Significant antinociceptive and anti-inflammatory effects in vivo | [12] |
Conclusion and Future Perspectives
This compound has firmly established itself as a high-value intermediate in medicinal chemistry. Its true power lies in providing efficient access to complex, nitrogen-containing heterocyclic systems that form the core of numerous therapeutic agents. The ability to readily construct privileged scaffolds like isoquinolines ensures its continued relevance in drug discovery.
Future applications will likely focus on leveraging this scaffold in new modalities. This includes its use in designing covalent inhibitors, where the nitrile group could act as a mild electrophile, or in the development of proteolysis-targeting chimeras (PROTACs), where the derived scaffolds can serve as ligands for E3 ligases or target proteins. As synthetic methodologies continue to advance, the strategic application of this compound will undoubtedly lead to the discovery of next-generation therapeutics for cancer, inflammation, and beyond.
References
- 1. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-(Cyanomethyl)benzonitrile|CAS 16532-78-8 [benchchem.com]
- 4. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory drugs in the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-steroidal antiinflammatory agents. Synthesis of novel 2-pyrazolyl-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antiinflammatory activity of some 3-carboxamides of 2-alkyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scirp.org [scirp.org]
- 14. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Experimental protocol for the cyclization reaction of 2-(Cyanomethyl)benzonitrile
An Application Note and Experimental Protocol for the Synthesis of 3-Amino-1H-isoindole via Intramolecular Cyclization of 2-(Cyanomethyl)benzonitrile
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the base-catalyzed intramolecular cyclization of this compound to form 3-amino-1H-isoindole, a valuable heterocyclic building block. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The guide details the underlying chemical principles, a step-by-step experimental procedure, safety protocols, and expected outcomes. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the transformation.
Introduction and Scientific Context
This compound, also known as homophthalonitrile, is a versatile aromatic dinitrile that serves as a key intermediate in the synthesis of complex heterocyclic systems.[1] Its structure, featuring a benzonitrile core with a cyanomethyl substituent at the ortho position, is primed for intramolecular cyclization. This reaction provides an efficient route to the isoindole scaffold, specifically producing 3-amino-1H-isoindole.
The isoindole core is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. These frameworks are known to mimic peptide structures and bind to proteins, making them attractive for drug discovery.[2] The product of this reaction, 3-amino-1H-isoindole, is a direct precursor for creating more complex molecules for pharmaceutical research.[2] This protocol outlines a robust method for its synthesis, focusing on a base-catalyzed approach.
Reaction Mechanism and Rationale
The cyclization proceeds via a base-catalyzed intramolecular Thorpe-Ziegler reaction. The mechanism is initiated by the deprotonation of the benzylic carbon, which is acidic due to the electron-withdrawing effects of both the phenyl ring and the adjacent cyano group.
The proposed mechanism involves the following steps:
-
Deprotonation: A strong base abstracts a proton from the α-carbon of the cyanomethyl group, generating a resonance-stabilized carbanion.
-
Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbon of the ortho-cyano group on the benzene ring. This step forms a five-membered ring intermediate, a cyclic ketenimine.
-
Tautomerization: The ketenimine intermediate undergoes rapid tautomerization to form the more stable enamine, resulting in the final product, 3-amino-1H-isoindole.
This type of base-promoted cyclization is a powerful strategy in heterocyclic chemistry for forming fused ring systems from substrates with pendant nitriles.[3]
Caption: Proposed mechanism for the base-catalyzed cyclization.
Detailed Experimental Protocol
This protocol describes the synthesis of 3-amino-1H-isoindole hydrochloride. The final hydrochloride salt form enhances the stability and solubility of the product in polar solvents.[2]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Purity | Supplier Example |
| This compound | 3759-28-2 | C₉H₆N₂ | >98% | Sigma-Aldrich, BenchChem |
| Sodium Ethoxide (NaOEt) | 141-52-6 | C₂H₅NaO | >95% | Sigma-Aldrich |
| Anhydrous Ethanol (EtOH) | 64-17-5 | C₂H₆O | 200 proof | VWR, Fisher Scientific |
| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | Anhydrous | Fisher Scientific |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 2M in Et₂O | Sigma-Aldrich |
| Deionized Water | 7732-18-5 | H₂O | - | - |
Apparatus
-
100 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂) or inert gas inlet
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Glass funnel and filter paper
-
Schlenk line or nitrogen/argon balloon setup
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Rotary evaporator
Step-by-Step Procedure
Reaction Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
-
Apparatus Setup: Assemble the three-neck round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to remove moisture. The system should be maintained under an inert atmosphere (nitrogen or argon) throughout the reaction.
-
Reactant Preparation: In the flask, dissolve this compound (5.0 g, 35.2 mmol) in anhydrous ethanol (50 mL). Stir the mixture until the solid is fully dissolved.
-
Base Addition: Prepare a solution of sodium ethoxide (2.65 g, 38.7 mmol, 1.1 eq) in anhydrous ethanol (20 mL). Add this solution dropwise to the stirring solution of the starting material at room temperature over 15 minutes. Causality Note: Slow addition of the base controls the initial exotherm and prevents side reactions.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to 0°C in an ice bath.
-
Slowly quench the reaction by adding deionized water (50 mL).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude free base of 3-amino-1H-isoindole as an oil or solid.
-
-
Salt Formation and Purification:
-
Dissolve the crude product in a minimal amount of anhydrous diethyl ether (approx. 30-40 mL).
-
While stirring, slowly add a 2M solution of HCl in diethyl ether until no further precipitation is observed. Causality Note: Forming the hydrochloride salt makes the product a stable, filterable solid and aids in purification.[2][4]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove impurities.
-
Dry the product under vacuum to yield 3-amino-1H-isoindole hydrochloride as a solid.
-
Expected Results & Characterization
| Parameter | Expected Outcome |
| Product | 3-Amino-1H-isoindole hydrochloride[4] |
| Molecular Formula | C₈H₉ClN₂[4] |
| Molecular Weight | 168.62 g/mol [4] |
| Appearance | White to off-white solid[2] |
| Expected Yield | 75-85% |
| Melting Point | ~130 °C (decomposes) |
| Characterization | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry |
Safety and Handling Precautions
Adherence to strict safety protocols is mandatory. This experiment must be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[5]
-
Reagent Hazards:
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled.[1] Avoid creating dust.
-
Sodium Ethoxide: Corrosive and flammable solid. Reacts violently with water. Handle under an inert atmosphere.
-
Nitriles: Organic nitriles are toxic. They can be absorbed through the skin and may cause irritation.[5][6] Although unlikely with benzonitrile derivatives, be aware of the potential for cyanide release under harsh acidic or basic conditions.[6]
-
Solvents: Ethanol and diethyl ether are highly flammable. Ensure there are no nearby ignition sources.
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[7]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Organic waste containing nitriles should be collected in a designated, labeled container.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficiently strong or deactivated base. | Use freshly opened or properly stored sodium ethoxide. Ensure the reaction is truly anhydrous. |
| Reaction temperature too low or time too short. | Ensure the mixture reaches reflux and monitor by TLC until the starting material disappears. | |
| Formation of Byproducts | Presence of water leading to hydrolysis of nitriles. | Use anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere. |
| Polymerization or side reactions. | Ensure controlled, dropwise addition of the base to manage the reaction temperature. | |
| Difficulty in Product Isolation | Product is too soluble in the workup solvent. | If the free base is difficult to isolate, proceed directly to salt formation after the initial quench and solvent removal. |
| Incomplete precipitation of the HCl salt. | Ensure sufficient HCl solution is added. Try cooling the solution to 0°C to maximize precipitation. |
References
- 1. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-AMINO-1H-ISOINDOLE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. kasturiaromatics.com [kasturiaromatics.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. aksci.com [aksci.com]
Application Notes & Protocols: The Synthesis of Phthalazinones via Cyclocondensation of 2-Acylbenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phthalazinone core is a privileged heterocyclic scaffold renowned for its broad spectrum of pharmacological activities, making it a focal point in modern drug discovery.[1] This document provides a detailed guide to a robust and widely adopted method for synthesizing 4-substituted phthalazin-1(2H)-ones: the cyclocondensation reaction between 2-acylbenzoic acids and hydrazine derivatives. We will use the synthesis of 4-phenylphthalazin-1(2H)-one from 2-benzoylbenzoic acid as a representative example to explore the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the practical considerations for researchers.
Introduction: The Significance of the Phthalazinone Scaffold
Phthalazinone derivatives are integral to medicinal chemistry, exhibiting a remarkable range of biological effects, including potent anticancer, anti-inflammatory, antihypertensive, and antimicrobial properties.[2] A notable example is Olaparib, a PARP inhibitor used in cancer therapy, which features the phthalazinone core. The versatility of this scaffold stems from its rigid bicyclic structure and the presence of nitrogen atoms that can participate in hydrogen bonding and other crucial interactions with biological targets.
The synthetic accessibility of the phthalazinone ring system is key to its widespread use. While numerous synthetic routes exist, the condensation of 2-acylbenzoic acids with hydrazine hydrate remains one of the most direct, efficient, and scalable methods for producing a diverse array of 4-substituted phthalazinone analogues.[3] This approach offers high yields and a straightforward pathway to valuable pharmaceutical intermediates.
Reaction Mechanism and Scientific Rationale
The formation of a phthalazinone from a 2-acylbenzoic acid and hydrazine is a classic example of a cyclocondensation reaction. The mechanism proceeds through a well-defined sequence of nucleophilic attacks and dehydration steps.
Causality Behind the Mechanism:
-
Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic carbonyl carbon of the ketone group in 2-benzoylbenzoic acid. This is favored over an attack on the carboxylic acid carbonyl, which is less electrophilic due to resonance delocalization.
-
Formation of Hydrazone Intermediate: This initial attack, followed by proton transfer and the elimination of a water molecule, forms a key hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety, now positioned favorably, performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl carbon. This step is entropically favored as it leads to the formation of a stable six-membered ring.
-
Dehydration and Tautomerization: The resulting cyclic intermediate undergoes dehydration (loss of another water molecule) to form the final, aromatic phthalazinone ring system. The product exists predominantly in the lactam tautomeric form, which is thermodynamically more stable.
The overall transformation is highly efficient, driven by the formation of a stable, conjugated heterocyclic system.
Caption: Proposed mechanism for phthalazinone synthesis.
Experimental Application & Protocols
This section provides a detailed, self-validating protocol for the laboratory-scale synthesis of 4-phenylphthalazin-1(2H)-one.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount (mmol) | Equivalents |
| 2-Benzoylbenzoic Acid | C₁₄H₁₀O₃ | 226.23 | - | 10.0 | 1.0 |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | ~64% | 12.0 | 1.2 |
| Ethanol | C₂H₅OH | 46.07 | 200 proof | - | - |
| Acetic Acid | CH₃COOH | 60.05 | Glacial | - | - |
| Deionized Water | H₂O | 18.02 | - | - | - |
Step-by-Step Synthesis Protocol
Objective: To synthesize 4-phenylphthalazin-1(2H)-one from 2-benzoylbenzoic acid.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-benzoylbenzoic acid (2.26 g, 10.0 mmol).[4]
-
Solvent Addition: Add 20 mL of ethanol to the flask and stir the mixture to form a suspension.
-
Reagent Addition: To the stirred suspension, carefully add hydrazine hydrate (0.60 g, 12.0 mmol) dropwise at room temperature.[3]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux for 2-4 hours.
-
Expert Insight: The progress of the reaction can be conveniently monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting material (2-benzoylbenzoic acid) and the appearance of a new, typically more polar, spot indicates product formation.
-
-
Product Isolation: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. A white or off-white precipitate will form.
-
Work-up: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or soluble impurities.
-
Recrystallization (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent, such as glacial acetic acid or ethanol/water, to yield fine, crystalline needles.[3]
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically high (>90%).
Product Characterization
The identity and purity of the synthesized 4-phenylphthalazin-1(2H)-one should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of δ 7.5-8.5 ppm. A broad singlet for the N-H proton (typically >12 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 160-165 ppm. Aromatic carbons in the range of δ 120-140 ppm. |
| FT-IR (KBr) | Strong C=O stretch (lactam) around 1650-1670 cm⁻¹. N-H stretching vibration around 3100-3300 cm⁻¹. C=C and C=N aromatic stretches around 1500-1600 cm⁻¹.[5] |
| Mass Spec (MS) | [M+H]⁺ peak corresponding to the calculated molecular weight (e.g., for C₁₄H₁₀N₂O, m/z = 223.08). |
| Melting Point | Literature value is approximately 238-240 °C. |
Overall Experimental Workflow
The entire process, from planning to characterization, can be visualized as a logical sequence of operations designed to ensure efficiency, safety, and purity.
Caption: Workflow for phthalazinone synthesis and analysis.
Conclusion
The synthesis of 4-substituted phthalazinones via the cyclocondensation of 2-acylbenzoic acids and hydrazine is a cornerstone reaction in medicinal chemistry. It provides a reliable, high-yielding, and versatile platform for accessing a class of compounds with immense therapeutic potential. The protocol described herein is robust and can be adapted for the synthesis of a wide library of derivatives by simply varying the substituent on the 2-acylbenzoic acid or by using substituted hydrazines. This foundational methodology empowers researchers in drug discovery to efficiently generate novel molecular entities for biological screening and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Use of 2-(Cyanomethyl)benzonitrile in the Development of Novel Dyes and Pigments
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Chromophoric Potential of 2-(Cyanomethyl)benzonitrile
This compound, also known as homophthalonitrile, is a versatile aromatic dinitrile that serves as a valuable precursor in the synthesis of complex nitrogen-containing heterocyclic compounds.[1] Its unique structure, featuring both a nitrile and a cyanomethyl group on adjacent positions of a benzene ring, offers a rich landscape for chemical transformations.[1] While it has found utility in the synthesis of isoquinolines and other pharmacologically relevant scaffolds, its application in the realm of novel dyes and pigments is an area of growing interest.[1] The two nitrile functionalities provide a direct pathway to the formation of robust macrocyclic structures, most notably phthalocyanines, a class of pigments renowned for their brilliant colors, exceptional stability, and diverse applications in materials science and photodynamic therapy.[2]
This guide provides an in-depth exploration of the use of this compound in the development of new colorants. We will delve into the synthetic pathways, provide detailed experimental protocols, and discuss the characterization of the resulting materials. The focus will be on providing a practical and scientifically rigorous framework for researchers to leverage this precursor in their own dye and pigment discovery programs.
The Primary Synthetic Route: Templated Cyclotetramerization to Phthalocyanine Derivatives
The most direct application of this compound in pigment synthesis is its use as a phthalonitrile equivalent in a templated cyclotetramerization reaction to form a phthalocyanine macrocycle. Phthalocyanines are synthetic analogues of porphyrins with a core structure composed of four isoindole units linked by nitrogen atoms.[2] The synthesis typically involves heating four molecules of a phthalonitrile derivative in the presence of a metal salt, which acts as a template for the macrocycle formation.[3]
The presence of the cyanomethyl substituent on the periphery of the resulting phthalocyanine ring is expected to influence the pigment's solubility, aggregation behavior, and electronic properties. These peripheral groups can also serve as handles for further chemical modification, allowing for the fine-tuning of the pigment's characteristics for specific applications.
Proposed Reaction Scheme
The cyclotetramerization of this compound in the presence of a metal salt, such as Zinc(II) acetate, is anticipated to yield a metalated octakis(cyanomethyl)phthalocyanine.
Caption: Proposed synthesis of a metal phthalocyanine from this compound.
Experimental Protocol: Synthesis of Zinc(II) Octakis(cyanomethyl)phthalocyanine
This protocol is a representative procedure adapted from established methods for phthalocyanine synthesis from substituted phthalonitriles.[3] Researchers should exercise appropriate caution and adhere to all laboratory safety guidelines.
Materials:
-
This compound (C₉H₆N₂)
-
Anhydrous Zinc(II) acetate (Zn(OAc)₂)
-
Quinoline (high-purity)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (optional, as catalyst)
-
Methanol
-
N,N-Dimethylformamide (DMF)
-
Distilled water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine this compound (4.0 mmol), anhydrous zinc(II) acetate (1.0 mmol), and quinoline (15 mL).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes to establish an inert atmosphere.
-
Catalyst Addition (Optional): If using a catalyst to facilitate the reaction, add a catalytic amount of DBU (e.g., 2-3 drops) to the reaction mixture.
-
Heating and Reflux: Heat the reaction mixture to 180-200°C with continuous stirring under a gentle flow of nitrogen. Maintain this temperature for 6-8 hours. The reaction mixture should gradually turn a deep green or blue color, indicating the formation of the phthalocyanine.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Add methanol (50 mL) to the flask to precipitate the crude product.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with hot methanol, hot distilled water, and finally with acetone until the filtrate is colorless. This washing procedure is crucial to remove the high-boiling solvent and unreacted starting materials.
-
Purification (Soxhlet Extraction): For higher purity, the crude product can be further purified by Soxhlet extraction with acetone or ethanol for 24 hours to remove any remaining soluble impurities.
-
Drying: Dry the purified pigment in a vacuum oven at 60-80°C to a constant weight.
Characterization of the Synthesized Pigment
A thorough characterization of the synthesized phthalocyanine derivative is essential to confirm its structure and evaluate its properties.
| Analytical Technique | Purpose | Expected Observations |
| UV-Visible Spectroscopy | To determine the electronic absorption properties. | A strong, sharp Q-band absorption in the 600-750 nm region, characteristic of the phthalocyanine macrocycle. The exact position will depend on the central metal and solvent. A Soret band (B-band) is also expected at a shorter wavelength (300-400 nm). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm the structure. | Disappearance of the nitrile stretch from the starting material and the appearance of characteristic phthalocyanine ring vibrations. The cyanomethyl C≡N stretch should be observable. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed molecular structure. | Due to the paramagnetic nature of many metalated phthalocyanines and their tendency to aggregate, obtaining high-resolution NMR spectra can be challenging. For diamagnetic metal complexes (e.g., ZnPc), broad signals corresponding to the aromatic and aliphatic protons are expected. |
| Mass Spectrometry (e.g., MALDI-TOF) | To determine the molecular weight and confirm the identity of the product. | A prominent peak corresponding to the molecular ion of the synthesized metal octakis(cyanomethyl)phthalocyanine. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the pigment. | Phthalocyanines are known for their high thermal stability. The TGA thermogram should show minimal weight loss up to high temperatures (often >400°C). |
Alternative Synthetic Pathways and Future Directions
While the formation of phthalocyanines is a primary application, the reactivity of the cyanomethyl group in this compound opens doors to other classes of dyes. The active methylene group can participate in a variety of condensation reactions.
Caption: Potential synthetic routes for dye synthesis from this compound.
For instance, Knoevenagel-type condensations with aromatic aldehydes could lead to the formation of styryl-type dyes. Furthermore, intramolecular cyclization reactions involving both the nitrile and the cyanomethyl group could yield novel heterocyclic chromophores. The exploration of these alternative synthetic routes represents a promising avenue for the discovery of new dyes and pigments with unique properties.
Conclusion
This compound is a highly valuable and versatile precursor for the development of novel dyes and pigments. Its ability to undergo cyclotetramerization to form robust and brilliantly colored phthalocyanine derivatives is a key application. The detailed protocol provided herein offers a starting point for the synthesis and exploration of these materials. Moreover, the inherent reactivity of the cyanomethyl group suggests a wealth of opportunities for the creation of diverse chromophoric systems. As the demand for high-performance colorants continues to grow, the strategic use of precursors like this compound will be instrumental in advancing the field of dye and pigment chemistry.
References
Application Notes and Protocols for 2-(Cyanomethyl)benzonitrile in Materials Science and Polymer Chemistry
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Versatile Dinitrile Building Block
2-(Cyanomethyl)benzonitrile, also known as homophthalonitrile, is a unique aromatic dinitrile that holds considerable promise in the realm of advanced materials and polymer chemistry.[1] While its applications in the synthesis of heterocyclic compounds for pharmaceutical development are well-documented, its utility as a monomer for high-performance polymers is an area ripe for exploration.[1] This technical guide provides a comprehensive overview of the potential applications of this compound in materials science, with a focus on the synthesis of thermally stable thermosetting polymers. The protocols and insights presented herein are grounded in the established principles of nitrile-based polymer chemistry and are intended to serve as a foundational resource for researchers seeking to innovate in this exciting field.
Physicochemical Properties and Rationale for Use in Polymer Synthesis
This compound is a solid aromatic compound with the molecular formula C₉H₆N₂.[2] Its structure, featuring both a nitrile (-CN) group directly attached to the benzene ring and a cyanomethyl (-CH₂CN) substituent in the ortho position, is key to its potential as a polymer building block.
| Property | Value | Source |
| CAS Number | 3759-28-2 | [2] |
| Molecular Formula | C₉H₆N₂ | [2] |
| Molecular Weight | 142.16 g/mol | [2] |
| Appearance | Off-white crystalline solid | Inferred from general chemical properties |
| Melting Point | 73-79 °C | [1] |
| Solubility | Low in water, soluble in common organic solvents | [1] |
The presence of two nitrile groups allows for the formation of a highly cross-linked, three-dimensional polymer network through a process known as cyclotrimerization. This reaction, common in the curing of phthalonitrile resins, leads to the formation of exceptionally stable triazine rings, which impart outstanding thermal and oxidative stability to the resulting polymer.[3][4]
Causality Behind Experimental Choices:
The selection of this compound as a monomer for high-performance polymers is predicated on the following:
-
High Thermal Stability: The formation of a dense network of aromatic and triazine rings is expected to yield polymers with high glass transition temperatures (Tg) and excellent thermal stability, suitable for applications in demanding environments such as aerospace and microelectronics.[5][6][7]
-
Processability: The relatively low melting point of the monomer suggests the potential for melt processing techniques, offering advantages over some traditional high-temperature polymers that require harsh processing conditions.[5]
-
Versatility: The cyanomethyl group offers a site for further chemical modification, allowing for the tuning of the polymer's properties or the introduction of specific functionalities.
Proposed Application: High-Performance Thermosetting Resins
We propose the primary application of this compound in materials science is as a monomer for the synthesis of high-performance thermosetting resins, analogous to phthalonitrile-based polymers. These resins are renowned for their use in advanced composites for the aerospace and defense industries due to their exceptional performance at elevated temperatures.[6][8]
The Curing Mechanism: Cyclotrimerization of Nitrile Groups
The curing of this compound into a thermoset polymer is anticipated to proceed via the cyclotrimerization of its two nitrile groups. This reaction is typically initiated by heat and can be accelerated by the addition of a curing agent, such as an aromatic amine.[4][9] The proposed mechanism involves the formation of a highly cross-linked network of triazine rings.
Figure 1: Proposed curing mechanism for this compound.
Predicted Properties of the Cured Polymer
Based on the extensive literature on phthalonitrile resins, the thermoset polymer derived from this compound is expected to exhibit the following properties:
| Property | Predicted Performance | Rationale |
| Thermal Stability | Excellent (TGA onset > 400 °C) | Formation of a highly aromatic and triazine-based network.[5][10][11] |
| Glass Transition Temp. (Tg) | Very High (> 350 °C) | High cross-link density and rigid polymer backbone.[5][11] |
| Mechanical Strength | High Modulus and Strength | Rigid, cross-linked structure.[5][11] |
| Flame Resistance | Excellent | High aromatic content and char yield upon combustion.[7] |
| Moisture Absorption | Low | Hydrophobic nature of the aromatic backbone.[7] |
Experimental Protocols
The following protocols are proposed based on established procedures for the synthesis and curing of phthalonitrile-based resins.[12][13] Researchers should adapt these protocols as needed based on their specific experimental setup and safety considerations.
Protocol 1: Synthesis of this compound Thermoset Resin
This protocol describes the thermal curing of this compound in the presence of an aromatic amine curing agent.
Materials:
-
This compound (≥98% purity)
-
4,4'-Diaminodiphenyl ether (ODA) or other suitable aromatic amine curing agent
-
High-temperature resistant mold (e.g., aluminum or steel)
-
Mold release agent
-
Inert atmosphere oven or furnace (e.g., nitrogen or argon)
Procedure:
-
Monomer and Curing Agent Preparation: Accurately weigh this compound and the aromatic amine curing agent in a desired molar ratio (e.g., 100:3 by weight).
-
Melt Mixing: Gently heat the mixture to a temperature slightly above the melting point of this compound (e.g., 80-90 °C) and stir until a homogeneous melt is obtained.
-
Degassing: Place the molten mixture under a vacuum for 15-30 minutes to remove any entrapped air or volatile impurities.
-
Molding: Apply a thin layer of mold release agent to the preheated mold. Pour the degassed resin mixture into the mold.
-
Curing: Place the mold in an inert atmosphere oven and follow a staged curing cycle. A representative cycle is as follows:
-
Heat to 150 °C and hold for 2 hours.
-
Ramp to 200 °C and hold for 4 hours.
-
Ramp to 250 °C and hold for 8 hours.
-
(Optional post-curing) Ramp to 300-350 °C and hold for 4-8 hours to enhance cross-linking and thermal properties.[5]
-
-
Demolding: Allow the mold to cool slowly to room temperature before demolding the cured polymer.
Figure 2: Experimental workflow for the synthesis of the thermoset resin.
Protocol 2: Characterization of the Cured Polymer
A suite of analytical techniques should be employed to characterize the properties of the synthesized thermoset.
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To monitor the curing process and identify functional groups. | Disappearance of the nitrile peak (~2230 cm⁻¹) and appearance of peaks corresponding to triazine rings (~1520 and 1360 cm⁻¹).[10][12] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and curing exotherm. | A broad curing exotherm during the initial heating scan and a high Tg in the subsequent scan of the cured sample.[5] |
| Thermogravimetric Analysis (TGA) | To evaluate thermal stability. | High onset of decomposition temperature and high char yield at elevated temperatures.[5][11] |
| Dynamic Mechanical Analysis (DMA) | To measure thermomechanical properties such as storage modulus and Tg. | High storage modulus at room temperature and a high Tg.[5][11] |
Potential Applications in Materials Science
The exceptional properties of polymers derived from this compound open up a wide range of potential applications, particularly in industries requiring high-performance materials.
-
Aerospace Composites: As a matrix resin for carbon or glass fiber-reinforced composites for aircraft and spacecraft components exposed to high temperatures.[6][8][14]
-
Microelectronics: As an encapsulant or adhesive for electronic components that operate at elevated temperatures.
-
High-Temperature Coatings and Adhesives: For applications requiring robust bonding and protection in extreme thermal environments.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, monomer for the development of a new class of high-performance thermosetting polymers. The protocols and insights provided in this guide offer a solid foundation for researchers to begin investigating the synthesis, characterization, and application of these novel materials. Future research should focus on optimizing the curing process, exploring the use of different curing agents and comonomers to tailor the material properties, and fabricating and testing composite materials for specific high-performance applications. The unique chemical structure of this compound provides a versatile platform for the next generation of advanced polymers.
References
- 1. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis and thermal properties of high-temperature phthalonitrile polymers based on 1,3,5-triazines | Semantic Scholar [semanticscholar.org]
- 4. A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Navy develops high impact, high integrity polymer for air, sea, and domestic applications [k-online.com]
- 7. Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs) [specificpolymers.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cure Behavior and Thermomechanical Properties of Phthalonitrile–Polyhedral Oligomeric Silsesquioxane Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. expresspolymlett.com [expresspolymlett.com]
- 13. Express Polymer Letters [expresspolymlett.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Biocatalytic Applications of 2-(Cyanomethyl)benzonitrile and its Isomers
Introduction: A Greener Approach to Valuable Synthons
2-(Cyanomethyl)benzonitrile, also known as homophthalonitrile, and its isomers are high-value aromatic dinitrile compounds.[1] They serve as versatile and crucial synthetic intermediates for constructing complex heterocyclic systems, which are foundational scaffolds for numerous pharmaceuticals and fine chemicals.[1][2][3][4][5] Traditionally, the selective transformation of these dinitriles is challenging, often requiring harsh chemical conditions (strong acids/bases, high temperatures) that can lead to low yields, poor selectivity, and significant environmental waste.[6][7]
Biocatalysis, utilizing enzymes as natural catalysts, presents a powerful and sustainable alternative.[8][9][10][11] Specifically, nitrilase enzymes (EC 3.5.5.1) offer an elegant solution by catalyzing the direct hydrolysis of nitriles to their corresponding carboxylic acids and ammonia under mild, aqueous conditions.[12][13] This approach is not only environmentally benign but also highly selective, enabling transformations that are difficult to achieve with conventional chemistry.[8][14]
This guide provides an in-depth exploration of the biocatalytic applications of this compound, focusing on the regioselective monohydrolysis to 2-(cyanomethyl)benzoic acid. We will cover the core principles, provide detailed protocols for enzyme screening and preparative synthesis, and discuss process optimization strategies for researchers, scientists, and drug development professionals.
Application Note 1: The Power of Regioselectivity in Dinitrile Hydrolysis
Core Principle: Enzymatic Discrimination
The primary biocatalytic application for this compound is its regioselective monohydrolysis. The molecule possesses two distinct nitrile groups: an aromatic nitrile directly attached to the benzene ring and an aliphatic nitrile on the cyanomethyl substituent. These two groups exhibit different chemical reactivities, which a well-chosen nitrilase can exploit.
Nitrilase enzymes, particularly those from microbial sources like Rhodococcus rhodochrous, can selectively hydrolyze one nitrile group while leaving the other intact.[1][15][16] This reaction yields 2-(cyanomethyl)benzoic acid, a valuable building block, with high fidelity. The enzyme's active site provides a specific three-dimensional environment that preferentially binds and orients the substrate in a way that favors the hydrolysis of one specific nitrile group, a level of precision that is exceedingly difficult to replicate in traditional organic synthesis.[17] This enzymatic process avoids the formation of the undesired di-acid byproduct, simplifying downstream purification and increasing overall process efficiency.
dot digraph "Regioselective_Hydrolysis" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes Substrate [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Nitrilase\n(e.g., from Rhodococcus sp.)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product_Mono [label="2-(Cyanomethyl)benzoic Acid\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Di [label="2-Carboxyphenylacetic Acid\n(Undesired Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Substrate -> Enzyme [label=" Binds to\nActive Site", style=dashed, color="#5F6368"]; Enzyme -> Product_Mono [label=" Regioselective\nMonohydrolysis", color="#34A853", arrowhead=normal, penwidth=2]; Product_Mono -> Product_Di [label=" Further\nHydrolysis\n(Minimized)", style=dashed, color="#EA4335", arrowhead=normal]; } /**
-
Caption: Biocatalytic pathway for this compound. */
Protocol 1: Screening and Analysis of Nitrilase Activity for Regioselective Monohydrolysis
Objective: To identify and quantify the activity and regioselectivity of different nitrilase preparations (whole-cell or purified enzyme) for the conversion of this compound to 2-(cyanomethyl)benzoic acid.
Causality Behind Choices:
-
Buffer: A neutral to slightly alkaline buffer (pH 7.0-8.0) is chosen as most microbial nitrilases exhibit optimal activity in this range.[18] Tris or phosphate buffers are common choices due to their buffering capacity and compatibility with enzymes.[19]
-
Temperature: 30°C is a standard starting point for enzymes from mesophilic organisms. It balances reaction rate with enzyme stability.
-
Substrate Concentration: A relatively low initial substrate concentration (e.g., 50 mM) is used to avoid potential substrate inhibition, a common phenomenon in enzyme kinetics.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[19] Its high resolution allows for the simultaneous quantification of the substrate, the desired mono-acid product, and the potential di-acid byproduct, which is crucial for determining both conversion and selectivity.
Materials:
-
This compound (Substrate)
-
2-(Cyanomethyl)benzoic acid (Analytical Standard)
-
Biocatalyst: e.g., Lyophilized Rhodococcus rhodochrous cells, commercially available nitrilase, or in-house microbial culture.
-
Buffer: 50 mM Tris-HCl or Potassium Phosphate buffer, pH 8.0.
-
Quenching Solution: 1 M HCl.
-
Acetonitrile (HPLC Grade).
-
Formic Acid (HPLC Grade).
-
Syringe filters (0.22 µm).
-
HPLC system with a C18 column and UV detector.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a 500 mM stock solution of this compound in a suitable organic solvent like DMSO or Acetonitrile.
-
Prepare analytical standards of the substrate and product(s) (e.g., 1 mM) in the mobile phase for HPLC calibration.
-
Prepare the biocatalyst suspension. For whole cells, suspend a known weight of cells (e.g., 20 mg/mL dry cell weight) in the reaction buffer. For a purified enzyme, prepare a solution according to the manufacturer's instructions.
-
-
Reaction Setup:
-
In a 2 mL microcentrifuge tube, add 880 µL of 50 mM reaction buffer.
-
Add 100 µL of the biocatalyst suspension.
-
Pre-incubate the mixture at 30°C with agitation (e.g., 200 rpm) for 5 minutes to equilibrate the temperature.
-
Start the reaction by adding 20 µL of the 500 mM substrate stock solution to achieve a final concentration of 10 mM.
-
Also, set up a negative control reaction without the biocatalyst to check for any non-enzymatic hydrolysis.
-
-
Time-Course Sampling and Quenching:
-
At specific time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a new tube containing 100 µL of 1 M HCl. This stops the enzymatic activity by denaturing the enzyme.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched sample at >10,000 x g for 5 minutes to pellet the cells and precipitated protein.
-
Dilute the supernatant 1:10 with the HPLC mobile phase (e.g., take 50 µL of supernatant and add to 450 µL of mobile phase).
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).[19]
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid) is typically effective. For example: 10% to 80% Acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm or 254 nm.
-
Injection Volume: 10 µL.
-
Run the analytical standards to determine retention times and create a calibration curve for quantification.
-
Data Analysis & Presentation:
Calculate the concentration of substrate and product(s) at each time point using the calibration curve.
-
Conversion (%) = ([Initial Substrate] - [Final Substrate]) / [Initial Substrate] * 100
-
Product Yield (mM) = [Concentration of 2-(Cyanomethyl)benzoic Acid]
-
Selectivity (%) = [Yield of Mono-acid] / ([Yield of Mono-acid] + [Yield of Di-acid]) * 100
| Biocatalyst ID | Time (h) | Substrate Conc. (mM) | Product Conc. (mM) | Conversion (%) |
| Nitrilase A | 0 | 10.0 | 0.0 | 0 |
| Nitrilase A | 4 | 5.2 | 4.8 | 48 |
| Nitrilase A | 24 | 0.1 | 9.9 | 99 |
| Nitrilase B | 24 | 8.5 | 1.5 | 15 |
Application Note 2: Process Intensification using Immobilized Biocatalysts
Rationale for Immobilization:
For industrial applications, the use of free enzymes or cells is often economically unviable due to their low stability and lack of reusability.[20][21] Enzyme immobilization—confining the biocatalyst to a solid support—is a key strategy to overcome these limitations.[22] Immobilized biocatalysts offer several advantages:
-
Enhanced Stability: Protection from harsh environmental conditions (pH, temperature, solvents).
-
Reusability: The catalyst can be easily recovered and reused for multiple reaction cycles, significantly reducing costs.[6]
-
Simplified Downstream Processing: The product is easily separated from the catalyst, eliminating costly protein removal steps.
-
Continuous Operation: Enables the use of packed-bed or continuous stirred-tank reactors for large-scale production.
dot digraph "Immobilization_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10];
// Nodes Culture [label="1. Cell Culture\n& Harvest", fillcolor="#F1F3F4", fontcolor="#202124"]; Immobilize [label="2. Immobilization\n(e.g., Agar Entrapment)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="3. Biocatalytic\nReaction", fillcolor="#FBBC05", fontcolor="#202124"]; Separate [label="4. Product/Catalyst\nSeparation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="5. Product Isolation\n& Purification", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Recycle [label="6. Catalyst Wash\n& Recycle", shape=cylinder, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Culture -> Immobilize; Immobilize -> Reaction; Reaction -> Separate; Separate -> Product; Separate -> Recycle [label=" Easy Recovery"]; Recycle -> Reaction [label=" Reuse for\nNext Batch", style=dashed]; } /**
-
Caption: Workflow for synthesis using an immobilized biocatalyst. */
Protocol 2: Preparative Synthesis using Agar-Immobilized Whole Cells
Objective: To produce gram-scale quantities of 2-(cyanomethyl)benzoic acid using a reusable, immobilized whole-cell biocatalyst. This protocol uses agar entrapment, a gentle and widely used method.[6]
A. Biocatalyst Immobilization:
-
Cultivate and harvest microbial cells (e.g., Rhodococcus rhodochrous) known to possess the desired nitrilase activity. Wash the cell pellet with sterile buffer and centrifuge to obtain a dense cell paste.
-
Prepare a 3% (w/v) solution of agar in water or buffer by heating until it is fully dissolved.
-
Cool the agar solution in a water bath to approximately 45-50°C. Causality: This temperature is low enough not to denature the enzymes but high enough to keep the agar molten.
-
Quickly mix the cell paste with the warm agar solution. A typical ratio is 1 part cell paste to 9 parts agar solution (10% w/v loading).
-
Extrude the cell-agar mixture dropwise into a cold, sterile buffer or oil solution with gentle stirring. This will cause the drops to solidify into uniform beads.
-
Allow the beads to harden for 30 minutes.
-
Collect the beads by filtration and wash them thoroughly with reaction buffer to remove any free cells. The immobilized biocatalyst is now ready for use.
B. Preparative Scale Reaction:
-
In a stirred-tank reactor or a large beaker with a magnetic stirrer, add 500 mL of 50 mM phosphate buffer, pH 8.0.
-
Add the prepared immobilized beads (e.g., 50 g wet weight).
-
Dissolve this compound in the reactor to a final concentration of 100 mM. Note: Higher concentrations may be possible but should be optimized to avoid substrate toxicity or inhibition.
-
Maintain the reaction at 30°C with gentle agitation (e.g., 150 rpm) to ensure good mass transfer without damaging the beads.
-
Monitor the reaction progress by taking periodic samples of the supernatant and analyzing them by HPLC as described in Protocol 1.
C. Product Isolation:
-
Once the reaction reaches completion (typically >95% conversion), stop the agitation and allow the beads to settle.
-
Decant or filter the supernatant containing the product.
-
Wash the recovered beads with fresh buffer and store them at 4°C for the reusability assay.
-
To the product-containing supernatant, slowly add concentrated HCl with stirring to acidify the solution to pH ~2.0.
-
The product, 2-(cyanomethyl)benzoic acid, will precipitate out of the solution as a white solid.
-
Cool the mixture to 4°C to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
D. Catalyst Reusability Assay:
-
Add the washed, recovered beads to a fresh batch of substrate solution (Step B1-B4).
-
Run the reaction for a fixed period (e.g., 8 hours) and measure the product concentration.
-
Repeat this cycle multiple times.
-
Calculate the relative activity for each cycle (Activity of Cycle N / Activity of Cycle 1 * 100). A plot of relative activity versus cycle number demonstrates the operational stability of the immobilized biocatalyst.[6]
Conclusion and Future Outlook
The biocatalytic transformation of this compound using nitrilases is a prime example of green chemistry in action, providing a highly selective and efficient route to valuable chemical intermediates.[13][23] The protocols detailed here provide a robust framework for screening, analysis, and preparative synthesis.
The future of this field lies in the synergy between biocatalysis and traditional chemistry (chemoenzymatic synthesis) and in the continuous improvement of the biocatalysts themselves.[24][25] The enzymatically produced 2-(cyanomethyl)benzoic acid can be readily used in palladium-catalyzed reactions to form isoquinolines or other complex heterocycles, streamlining drug discovery and development pipelines.[1] Furthermore, advances in protein engineering and directed evolution will undoubtedly lead to the development of next-generation nitrilases with enhanced stability, broader substrate scope, and even greater selectivity, further expanding the industrial applicability of this powerful technology.[22]
References
- 1. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. sciencescholar.us [sciencescholar.us]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. biotrans.mbu.cas.cz [biotrans.mbu.cas.cz]
- 8. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 9. Biocatalysis for Biobased Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bioengineering of Nitrilases Towards Its Use as Green Catalyst: Applications and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs - Verma - Current Pharmaceutical Biotechnology [snv63.ru]
- 15. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]
- 16. Selective hydrolysis of dinitriles into cyano-carboxylic acids by Rhodococcus rhodochrous N.C.I.B. 11216 | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Nitrilase enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Sensitive High-Throughput Screening Strategy for Nitrilase-Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cris.technion.ac.il [cris.technion.ac.il]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Current Progress in the Chemoenzymatic Synthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 2-(Cyanomethyl)benzonitrile synthesis
Answering your request, here is a technical support center with troubleshooting guides and FAQs for .
Technical Support Center: 2-(Cyanomethyl)benzonitrile Synthesis
Welcome to the dedicated support center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields for this critical intermediate. Here, we will dissect common issues, explore the underlying chemical principles, and provide actionable, field-tested solutions to enhance the efficiency and reproducibility of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is consistently low (<50%) when synthesizing this compound from 2-bromobenzonitrile. What are the most likely causes?
Low yields in the cyanation of 2-bromobenzonitrile are frequently traced back to several critical factors, ranging from reagent quality to subtle deviations in reaction conditions. The primary reaction, a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling, is highly sensitive to the reaction environment.
Potential Causes & Solutions:
-
Inadequate Catalyst Activity: In palladium-catalyzed reactions (e.g., using Pd(PPh₃)₄ or Pd₂(dba)₃), the catalyst's active state (Pd(0)) is susceptible to oxidation.
-
Solution: Ensure all reagents and solvents are thoroughly deoxygenated. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for at least 15-30 minutes before adding the catalyst. Consider using a fresh bottle of catalyst or a trusted glovebox for dispensing.
-
-
Side Reactions: A common side reaction is the homocoupling of the starting material. Another possibility is the hydrolysis of the nitrile groups under harsh basic conditions, although this is less common under standard conditions.
-
Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. An optimal temperature range is often between 80-120°C, depending on the solvent and catalyst system.
-
-
Poor Reagent Purity: The purity of both 2-bromobenzonitrile and the cyanide source (e.g., Zn(CN)₂, KCN, NaCN) is paramount.
-
Solution: Use freshly purified 2-bromobenzonitrile. If using KCN or NaCN with a phase-transfer catalyst, ensure the cyanide salt is finely powdered and dry. For zinc cyanide, which is often preferred for its lower toxicity and higher reactivity in palladium catalysis, ensure it is of high purity.
-
Question 2: I am observing the formation of significant byproducts in my synthesis of this compound via the reaction of 2-chlorobenzyl chloride with sodium cyanide. How can I minimize these?
The reaction of 2-chlorobenzyl chloride with a cyanide source is a nucleophilic substitution. The primary challenge here is managing the reactivity of the starting material and the cyanide nucleophile.
Potential Causes & Solutions:
-
Over-alkylation: The product, this compound, contains an acidic methylene group, which can be deprotonated and subsequently react with another molecule of 2-chlorobenzyl chloride, leading to a dimeric byproduct.
-
Solution: Control the stoichiometry carefully. Using a slight excess of the cyanide source can help to ensure the complete consumption of the benzyl chloride. A slow, controlled addition of the 2-chlorobenzyl chloride to the cyanide solution can also minimize the concentration of the electrophile at any given time, thus reducing the likelihood of over-alkylation.
-
-
Solvent Effects: The choice of solvent significantly impacts the reaction rate and selectivity.
-
Solution: A polar aprotic solvent like DMSO or DMF is generally preferred as it effectively solvates the cation of the cyanide salt, leaving the cyanide anion more nucleophilic. This can lead to a faster and cleaner reaction.
-
Troubleshooting Workflow for Low Yield
Caption: A flowchart for systematic troubleshooting of low yield in this compound synthesis.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 2-Bromobenzonitrile
This protocol is adapted from standard cross-coupling methodologies.
Materials:
-
2-Bromobenzonitrile (1.0 eq)
-
Zinc Cyanide (Zn(CN)₂) (0.6 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.08 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, argon-flushed round-bottom flask, add 2-bromobenzonitrile, zinc cyanide, Pd₂(dba)₃, and dppf.
-
Add anhydrous DMF via syringe.
-
Stir the mixture at room temperature for 10 minutes under argon.
-
Heat the reaction mixture to 100-110 °C and maintain for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Mechanism: Palladium-Catalyzed Cyanation
Caption: The catalytic cycle for the palladium-catalyzed cyanation of an aryl halide.
Data Summary
Table 1: Comparison of Common Synthetic Routes
| Route | Starting Material | Cyanide Source | Catalyst/Conditions | Typical Yield | Key Considerations |
| A | 2-Bromobenzonitrile | Zn(CN)₂ | Pd₂(dba)₃ / dppf, DMF, 110°C | 75-90% | Requires inert atmosphere; catalyst sensitive. |
| B | 2-Chlorobenzyl chloride | NaCN or KCN | DMSO or DMF, 50-70°C | 60-85% | Potential for over-alkylation; cyanide toxicity. |
| C | 2-Methylbenzonitrile | NBS, AIBN then NaCN | CCl₄, reflux then DMSO | 50-70% | Multi-step; use of toxic reagents. |
Technical Support Center: Optimizing Reaction Conditions for 2-(Cyanomethyl)benzonitrile Derivatives
Welcome to the technical support center for the synthesis and optimization of 2-(cyanomethyl)benzonitrile derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our focus is on elucidating the "why" behind experimental choices, ensuring both scientific accuracy and practical success in the laboratory.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound and its derivatives. The question-and-answer format is intended to provide direct and actionable solutions to common challenges.
Q1: My reaction yield is consistently low when synthesizing this compound via nucleophilic substitution of 2-(bromomethyl)benzonitrile with KCN. What are the likely causes and how can I improve it?
A1: Low yields in this classic S(_N)2 reaction are a frequent issue, often stemming from several key factors. Let's break down the potential culprits and their solutions:
-
Presence of Water: The cyanide ion (CN⁻) is a potent nucleophile, but it is also a reasonably strong base. If water is present in the reaction mixture, it can compete with the desired substitution reaction, leading to the hydrolysis of the starting material to 2-(hydroxymethyl)benzonitrile. Additionally, aqueous solutions of potassium cyanide are alkaline and contain hydroxide ions, which can also lead to the formation of the alcohol byproduct.[1][2]
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents, such as DMF or DMSO, which are polar aprotic solvents that enhance the nucleophilicity of the cyanide ion.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent the introduction of atmospheric moisture.
-
-
Suboptimal Solvent Choice: The choice of solvent is critical for S(_N)2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred because they solvate the cation (K⁺) but not the nucleophilic anion (CN⁻), leaving it more "naked" and reactive.[3] Using protic solvents like ethanol can lead to hydrogen bonding with the cyanide ion, reducing its nucleophilicity.[4]
-
Solution: If you are using a solvent like ethanol, consider switching to anhydrous DMF or DMSO. A common protocol involves using KCN in DMF at approximately 80°C, which can achieve yields around 75%.[2]
-
-
Reaction Temperature and Time: While heating is necessary to drive the reaction to completion, excessive temperatures can lead to side reactions and decomposition. Conversely, insufficient heating will result in a sluggish and incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A temperature range of 60–100°C is typically effective.[2]
-
-
Phase Transfer Catalysis: If you are working in a biphasic system or if the solubility of KCN is an issue, a phase-transfer catalyst (PTC) can be highly effective.
-
Solution: The addition of a catalytic amount of a PTC like tetrabutylammonium bromide (TBAB) can shuttle the cyanide ion from the solid or aqueous phase into the organic phase where the reaction occurs, significantly improving the reaction rate and yield.[5]
-
Q2: I am attempting a palladium-catalyzed cyanation of an aryl halide to produce a benzonitrile derivative, but the reaction stalls or fails completely. What is causing this catalyst deactivation?
A2: Palladium-catalyzed cyanation is a powerful modern method, but it is notoriously sensitive to catalyst poisoning by the cyanide ion itself.[6][7] Excess cyanide in the solution can coordinate strongly to the palladium center at all stages of the catalytic cycle, leading to the formation of inactive palladium-cyanide complexes and halting the reaction.[6][7]
-
Controlling Cyanide Concentration: The key to a successful reaction is to maintain a low concentration of free cyanide ions.
-
Solution 1: Use of Less Soluble Cyanide Sources: Instead of highly soluble sources like KCN, consider using zinc cyanide (Zn(CN)(_2)), which has lower solubility in many organic solvents.[6] This ensures a slow release of cyanide into the reaction medium.
-
Solution 2: Non-toxic Cyanide Surrogates: Potassium ferrocyanide (K(_4)[Fe(CN)(_6)]) is an excellent, less toxic alternative.[6][8] Its use often requires an additive to facilitate the transfer of the cyanide to the palladium center. Acetone cyanohydrin is another alternative that can release cyanide under basic conditions.[8][9]
-
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can protect the palladium center from cyanide poisoning and promote the desired reductive elimination step.
-
Palladium Precursor: The choice of palladium source can also impact the reaction's success.
Q3: My final this compound product is impure. What are the common side products and how can I purify my compound?
A3: Common impurities depend on the synthetic route but often include starting materials, hydrolysis products, and byproducts from competing reactions.
-
Common Impurities:
-
Unreacted 2-(halomethyl)benzonitrile: Indicates an incomplete reaction.
-
2-(Hydroxymethyl)benzonitrile: From hydrolysis if water was present.
-
Over-hydrolyzed products: Such as the corresponding carboxylic acid or amide, especially if the workup conditions are not carefully controlled.[2]
-
Polymerization products: Can occur at elevated temperatures.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid products. The choice of solvent is key. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, silica gel column chromatography can be used. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is often a good starting point.
-
Washing during Workup: An aqueous workup can help remove inorganic salts and some polar impurities. A wash with a saturated sodium bicarbonate solution can remove acidic impurities, while a wash with dilute acid can remove basic impurities.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and classical route is the nucleophilic substitution of a 2-(halomethyl)benzonitrile (e.g., 2-(bromomethyl)benzonitrile) with an inorganic cyanide salt like sodium or potassium cyanide.[2] Modern alternatives include palladium-catalyzed cross-coupling reactions , which offer milder conditions and broader functional group tolerance.[6][8] Emerging methods also include visible-light photoredox catalysis for the direct C-H cyanomethylation of arenes.[11]
Q2: Why is the choice of a polar aprotic solvent like DMF or DMSO important for the nucleophilic substitution reaction?
A2: In S(_N)2 reactions, the rate is highly dependent on the nucleophile's strength. Polar aprotic solvents have strong dipole moments that can dissolve ionic compounds like KCN. However, they are poor hydrogen bond donors. This means they effectively solvate the potassium cation (K⁺) but leave the cyanide anion (CN⁻) relatively unsolvated and highly reactive, thus accelerating the rate of nucleophilic attack.[3]
Q3: What are the critical safety precautions when working with cyanide salts?
A3: Cyanide salts are highly toxic and require strict safety protocols.[12][13]
-
Engineering Controls: Always handle solid cyanides and cyanide-containing reaction mixtures in a certified chemical fume hood to prevent inhalation of dust or hydrogen cyanide (HCN) gas.[13][14]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and double-glove with nitrile gloves.[12][13]
-
Avoid Acidic Conditions: NEVER mix cyanide salts with acids. This will rapidly generate highly toxic and flammable hydrogen cyanide (HCN) gas.[12] All workup procedures should be performed under neutral or basic conditions until the cyanide is quenched.
-
Emergency Preparedness: Know the location of your lab's safety shower, eyewash station, and cyanide antidote kit. Never work alone when handling cyanides.[12]
-
Waste Disposal: All cyanide-containing waste must be quenched (e.g., with bleach or hydrogen peroxide under basic conditions) and disposed of as hazardous waste according to your institution's guidelines.
Q4: Can I use other cyanide sources besides KCN or NaCN?
A4: Yes, several alternatives are available, often to mitigate toxicity or improve reaction performance in catalytic systems. Zinc cyanide (Zn(CN)(_2)) is commonly used in palladium-catalyzed reactions due to its lower solubility.[6] Potassium ferrocyanide (K(_4)[Fe(CN)(_6)]) is a less toxic and more stable solid source.[6][8] Trimethylsilyl cyanide (TMSCN) and acetone cyanohydrin are also used as cyanide sources that can be added slowly or generate cyanide in situ.[8][9][15][16]
Section 3: Detailed Experimental Protocols & Data
Protocol 1: Nucleophilic Substitution Synthesis of this compound
This protocol describes a standard procedure for the synthesis of this compound from 2-(bromomethyl)benzonitrile.
Step-by-Step Methodology:
-
Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-(bromomethyl)benzonitrile (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material (concentration approx. 0.5 M).
-
Reagent Addition: Add potassium cyanide (KCN) (1.2 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to 80°C using an oil bath.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the starting material spot is no longer visible (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
-
Protocol 2: Palladium-Catalyzed Cyanation of 2-Chlorobenzyl Chloride
This protocol outlines a modern approach using a palladium catalyst and a less toxic cyanide source.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the XPhos ligand (1-2 mol%), and potassium ferrocyanide (K(_4)[Fe(CN)(_6)]) (0.5 eq) to a dry reaction vessel.
-
Reagent Addition: Add the 2-chlorobenzyl chloride substrate (1.0 eq) and a suitable solvent system (e.g., a 1:1 mixture of dioxane and water).[6]
-
Base Addition: Add a base, such as K(_3)PO(_4) (2.0 eq).
-
Reaction: Seal the vessel and heat the mixture to 100-120°C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS for the disappearance of the starting material.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
-
Purification:
-
Dry the organic layer over a drying agent (e.g., MgSO(_4)), filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel.
-
Data Summary Table: Comparison of Reaction Conditions
| Synthesis Method | Starting Material | Cyanide Source | Catalyst/Ligand | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| Nucleophilic Substitution | 2-(Bromomethyl)benzonitrile | KCN | None | DMF | 80 | ~75 | [2] |
| Nucleophilic Substitution | 2-(Chloromethyl)benzonitrile | NaCN | TBAB | Biphasic | 60-80 | 80-90 | [5] |
| Pd-Catalyzed Cyanation | Aryl Chloride | K(_4)[Fe(CN)(_6)] | XPhos Pd G3 / XPhos | Dioxane/H(_2)O | 100 | 70-95 | [6] |
| Pd-Catalyzed Cyanation | Aryl Bromide | Zn(CN)(_2) | Pd(_2)(dba)(_3) / dppf | DMA | 120 | 60-90 | [7][17] |
| Visible-Light Photoredox | Arene | TMSCN | Acridinium catalyst | Acetonitrile | Room Temp | 50-85 | [11] |
Section 4: Mechanistic Insights & Visualizations
Understanding the underlying reaction mechanisms is key to effective troubleshooting and optimization.
Nucleophilic Substitution (S(_N)2) Pathway
The reaction of 2-(halomethyl)benzonitrile with a cyanide salt proceeds through a classic bimolecular nucleophilic substitution (S(_N)2) mechanism. The cyanide ion acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group in a single, concerted step.
Caption: S(_N)2 mechanism for the synthesis of this compound derivatives.
Palladium-Catalyzed Cyanation Cycle
The palladium-catalyzed cyanation of aryl halides is a more complex, multi-step process. The generally accepted mechanism involves oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle for palladium-catalyzed cyanation of aryl halides.
Section 5: References
-
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234–245. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yield in Benzonitrile synthesis. BenchChem Technical Support. --INVALID-LINK--
-
Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245. --INVALID-LINK--
-
Zhu, J. L., & Chen, M. L. (2025). A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. Molecules. --INVALID-LINK--
-
Request PDF. (2025). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. --INVALID-LINK--
-
Senecal, T. D., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(39), 10035-10039. --INVALID-LINK--
-
Anbarasan, P., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(52), 31253-31273. --INVALID-LINK--
-
Knochel, P., et al. (2011). Pd-Catalyzed α-Arylation of Nitriles and Esters and γ-Arylation of Unsaturated Nitriles with TMPZnCl·LiCl. Organic Letters, 13(10), 2650-2653. --INVALID-LINK--
-
YouTube. (2024). Cyanation reaction safety. --INVALID-LINK--
-
Daugulis, O., et al. (2015). Palladium-Catalyzed α-Arylation of Aryl Nitromethanes. Organic Letters, 17(23), 5898-5900. --INVALID-LINK--
-
MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. --INVALID-LINK--
-
LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. --INVALID-LINK--
-
Clark, J. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. --INVALID-LINK--
-
ResearchGate. (2025). The Effect of Solvent on the Structure of the Transition State for the S N 2 Reaction between Cyanide Ion and Ethyl Chloride in DMSO and THF Probed with Six Different Kinetic Isotope Effects. --INVALID-LINK--
-
Buchwald, S. L., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 198-201. --INVALID-LINK--
-
ResearchGate. (2025). A new palladium catalyst system for the cyanation of aryl chlorides. --INVALID-LINK--
-
University of Delaware. (n.d.). Standard Operating Procedure: Inorganic Cyanides. --INVALID-LINK--
-
ResearchGate. (2025). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. --INVALID-LINK--
-
ResearchGate. (2024). Visible Light‐Induced Cyanomethyl Radical Triggered Cascade Cyclization of Phenyl‐Linked 1,6‐Enynes with a‐Halogenated Acetonitriles. --INVALID-LINK--
-
Harvard University Environmental Health & Safety. (n.d.). Lab Safety Guideline: Cyanide. --INVALID-LINK--
-
BenchChem. (2025). Application Notes: Synthesis of Substituted Nitriles Using 2-Bromobutanenitrile. --INVALID-LINK--
-
Thieme. (n.d.). Nickel-Catalyzed Synthesis of Arylacetonitriles from Arylzinc Chlorides and Bromoacetonitrile. --INVALID-LINK--
-
Senecal, T. D., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. --INVALID-LINK--
-
BenchChem. (n.d.). This compound. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions at the Hydroxymethyl Group. --INVALID-LINK--
-
ResearchGate. (2025). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. --INVALID-LINK--
-
Nicewicz, D. A., et al. (2018). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 140(5), 1847-1851. --INVALID-LINK--
-
Organic Syntheses. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. --INVALID-LINK--
-
YouTube. (2014). Solvents in SN1 and SN2 Nucleophilic Substitution Reactions. --INVALID-LINK--
-
SCIRP. (n.d.). An environmentally benign synthesis of 2-cyanomethyl-4-phenylthiazoles under focused microwave irradiation. --INVALID-LINK--
-
Anbarasan, P., et al. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 5049-5067. --INVALID-LINK--
-
ResearchGate. (2025). RECENT ADVANCES IN CYANATION REACTIONS. --INVALID-LINK--
-
ResearchGate. (2025). A Convenient and Efficient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides Using Trimethylsilylcyanide. --INVALID-LINK--
-
RSC Publishing. (n.d.). Merging visible-light photoredox and micellar catalysis: arylation reactions with anilines nitrosated in situ. --INVALID-LINK--
-
Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. --INVALID-LINK--
-
MedCrave. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. --INVALID-LINK--
-
PubMed. (2022). Direct C-H Radiocyanation of Arenes via Organic Photoredox Catalysis. --INVALID-LINK--
-
Indian Academy of Sciences. (n.d.). Synthetic methods and reactions. --INVALID-LINK--
-
PubMed. (2013). Visible-light photoredox in homolytic aromatic substitution: direct arylation of arenes with aryl halides. --INVALID-LINK--
-
Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. --INVALID-LINK--
-
ResearchGate. (n.d.). Four step synthetic cycle for benzonitrile/benzamide synthesis. --INVALID-LINK--
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. --INVALID-LINK--
-
ChemScene. (n.d.). This compound. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). --INVALID-LINK--
-
CORA. (2017). Impurity occurrence and removal in crystalline products from process reactions. --INVALID-LINK--
-
JETIR. (2025). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. --INVALID-LINK--
-
Pharmaffiliates. (n.d.). Benzonitrile-impurities. --INVALID-LINK--
-
University of Milan. (n.d.). Synthetic methodologies. --INVALID-LINK--
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 13. lsuhsc.edu [lsuhsc.edu]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-(Cyanomethyl)benzonitrile
Welcome to the technical support center for the purification of crude 2-(cyanomethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity this compound for your research and development needs.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Q1: My crude this compound is a dark, oily residue. How should I proceed with purification?
A1: A dark, oily appearance suggests the presence of significant impurities, likely polymeric materials or colored byproducts from the synthesis. A multi-step purification approach is recommended.
-
Initial Step: Liquid-Liquid Extraction. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl) to remove any basic impurities, followed by a dilute base (e.g., 1M NaOH or NaHCO₃) to remove acidic impurities. Finally, wash with brine to remove residual water-soluble components. This initial cleanup can significantly improve the quality of the crude product before further purification.
-
Subsequent Steps: After extraction and solvent removal, you can proceed with either recrystallization or column chromatography. If the material is still oily, column chromatography is generally the more effective choice.
Q2: I'm having trouble getting my this compound to crystallize during recrystallization. What can I do?
A2: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal formation or the use of an inappropriate solvent system.
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, which has a melting point of around 76°C, a mixed solvent system is often effective. Consider trying combinations like ethanol/water, isopropanol/water, or toluene/hexanes.
-
Inducing Crystallization: If crystals do not form upon cooling, try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution. This seed crystal will act as a template for further crystallization.
-
Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
-
Purity Check: If crystallization remains elusive, it's possible the purity of your crude material is too low. Consider performing a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization again.
Q3: During column chromatography, my product is eluting with impurities. How can I improve the separation?
A3: Co-elution of impurities is a common challenge in column chromatography and can be addressed by optimizing several parameters.
-
Solvent System (Mobile Phase): The polarity of the eluent is critical. If your product is eluting with more polar impurities, decrease the polarity of your solvent system (e.g., increase the proportion of hexane in an ethyl acetate/hexane mixture). Conversely, if it's eluting with less polar impurities, a slight increase in polarity may be necessary. Running a thorough thin-layer chromatography (TLC) analysis with various solvent systems beforehand will help you identify the optimal mobile phase for separation.[1]
-
Stationary Phase: While silica gel is the most common stationary phase, for difficult separations, consider using alumina. The different surface chemistry of alumina can alter the elution order of compounds.
-
Column Packing and Loading: Ensure your column is packed uniformly without any cracks or channels, as these can lead to poor separation.[1] When loading your sample, dissolve it in a minimal amount of the eluent or a volatile solvent and apply it as a concentrated band at the top of the column. Overloading the column can also lead to broad peaks and poor resolution.
Q4: My final product has a persistent yellow or brown color. How can I decolorize it?
A4: Colored impurities can often be removed by treatment with activated carbon.
-
Procedure: Dissolve your colored this compound in a suitable hot solvent. Add a small amount of activated carbon (typically 1-5% by weight of your compound) to the hot solution and swirl or stir for a few minutes. The colored impurities will adsorb onto the surface of the carbon.
-
Hot Filtration: It is crucial to filter the solution while it is still hot to remove the activated carbon. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization of your product in the funnel.
-
Caution: Activated carbon can also adsorb some of your desired product, so use it sparingly and be aware that it may slightly reduce your overall yield.
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the purification of this compound.
Q1: What are the common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route used for its preparation. A common synthesis involves the reaction of 2-(bromomethyl)benzonitrile with a cyanide source.[2] Potential impurities from this route include:
-
Unreacted 2-(bromomethyl)benzonitrile
-
Side products from the reaction, such as isonitriles.
-
Residual solvents from the reaction and workup (e.g., DMSO, DMF).
-
Polymeric byproducts.
Q2: What are the key physical properties of this compound that are relevant for its purification?
A2: Understanding the physical properties of this compound is crucial for selecting the appropriate purification technique.
| Property | Value | Significance for Purification |
| Molecular Weight | 142.16 g/mol [2][3][4] | Affects diffusion rates in chromatography. |
| Melting Point | 76 °C | A sharp melting point is an indicator of high purity. Recrystallization is a suitable purification method for solids. |
| Boiling Point | 293.788 °C at 760 mmHg | Distillation, particularly vacuum distillation, can be used for purification, especially to remove non-volatile impurities. |
| Solubility | Low solubility in water; soluble in polar organic solvents like acetone and DMF.[2][5] | Important for choosing solvents for recrystallization, liquid-liquid extraction, and column chromatography. |
| Appearance | Beige to brown powder or chunks | The color of the crude product can indicate the level of impurities. |
Q3: Which purification technique generally gives the highest purity for this compound?
A3: For achieving the highest purity, a combination of techniques is often the best approach. Column chromatography is excellent for separating closely related impurities. Subsequent recrystallization of the purified fractions from column chromatography can then yield a highly pure, crystalline product. The final purity should be assessed by analytical techniques such as NMR spectroscopy, HPLC, and melting point analysis.
Q4: Is this compound stable during purification?
A4: this compound is generally stable under standard purification conditions. However, prolonged exposure to strong acids or bases, or high temperatures, should be avoided to prevent potential hydrolysis of the nitrile groups.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the primary purification techniques for this compound.
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude this compound that is a solid and has a relatively high initial purity.
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude product. Add a few drops of a test solvent (e.g., ethanol, isopropanol, toluene). If the solid dissolves at room temperature, the solvent is not suitable. Heat the mixture. If the solid dissolves when hot, it is a potential recrystallization solvent. Add a non-solvent (e.g., water or hexanes) dropwise to the hot solution until it becomes cloudy. Add a drop or two of the hot solvent to redissolve the precipitate. This indicates a good mixed solvent system.
-
Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the primary solvent of a mixed system) to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: If using a mixed solvent system, add the hot non-solvent dropwise to the hot filtrate until the solution becomes persistently cloudy. Add a few drops of the hot primary solvent to clarify the solution. Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
This protocol is ideal for purifying oily or highly impure this compound.
-
TLC Analysis: Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find a system that gives good separation of the product from impurities (Rf of the product should be around 0.3-0.4).
-
Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the least polar eluent and pour it into the column, allowing the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. Carefully add the solution to the top of the silica gel bed. Alternatively, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Purification Workflow Diagram
Caption: General workflow for the purification of crude this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision tree for troubleshooting recrystallization issues.
References
Identifying and minimizing side products in 2-(Cyanomethyl)benzonitrile reactions
Technical Support Center: Reactions of 2-(Cyanomethyl)benzonitrile
For: Researchers, Scientists, and Drug Development Professionals
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help you identify, minimize, and manage side products in reactions involving this compound (also known as homophthalonitrile). The information is structured in a direct question-and-answer format to address common experimental challenges, ensuring scientific integrity and providing actionable solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis and derivatization of this compound.
Q1: My reaction yield is disappointingly low, and I'm recovering a significant amount of unreacted starting material. What are the likely causes and solutions?
Potential Causes & Solutions:
-
Insufficient Reaction Energetics: The reaction may lack the necessary activation energy to proceed to completion.
-
Causality: Many transformations involving nitriles, such as palladium-catalyzed cyclizations or nucleophilic additions, require specific temperature thresholds to overcome kinetic barriers.[1]
-
Solution: Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and potential decomposition using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For thermally sensitive substrates, consider extending the reaction time instead of elevating the temperature.
-
-
Reagent or Catalyst Deactivation: The reagents or catalysts may have lost their activity.
-
Causality: Cyanide sources can degrade over time, and catalysts (e.g., Palladium complexes) can be sensitive to air and moisture. Bases like sodium hydride (NaH) are readily quenched by atmospheric moisture.
-
Solution: Use freshly opened or properly stored reagents. If catalyst deactivation is suspected, consider employing techniques for catalyst activation or performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Suboptimal Solvent Choice: The solvent may not be suitable for the reaction type.
-
Causality: For nucleophilic substitution reactions to synthesize this compound, polar aprotic solvents like DMSO or DMF are crucial as they solvate the cation of the cyanide salt, liberating a "naked" and highly reactive cyanide anion.[1][2] Protic solvents would hydrogen-bond to the anion, reducing its nucleophilicity.
-
Solution: Ensure your solvent choice aligns with the reaction mechanism. For S(_N)2 reactions with cyanide salts, switch to high-purity, anhydrous DMF or DMSO.[1]
-
Q2: My aqueous workup is complicated by significant amounts of water-soluble impurities, leading to product loss. What are these impurities and how can I prevent their formation?
Potential Causes & Solutions:
-
Hydrolysis of Nitrile Groups: This is the most common cause, especially under harsh pH and temperature conditions.
-
Causality: Both the aromatic and aliphatic nitrile groups are susceptible to hydrolysis under strongly acidic or basic conditions, proceeding through an amide intermediate to the corresponding carboxylic acid.[3][4][5] This converts your organic-soluble product into a water-soluble carboxylate salt.
-
Identified Side Products:
-
2-(Cyanomethyl)benzoic acid
-
2-(Carboxymethyl)benzonitrile
-
2-(Carboxymethyl)benzoic acid (di-hydrolysis product)
-
-
Solution:
-
pH Control: Avoid using strong mineral acids or concentrated bases (e.g., NaOH, KOH) for extended periods or at high temperatures. If a base is required, consider milder options like K₂CO₃.[2]
-
Temperature Management: Keep the reaction temperature as low as feasible. Hydrolysis rates increase significantly with temperature.[1][6]
-
Anhydrous Conditions: Perform reactions under dry conditions to eliminate water, the key reagent for hydrolysis.
-
-
-
Diagram of Primary vs. Hydrolysis Pathways
Caption: Desired reaction vs. undesired hydrolysis pathway.
Q3: My crude product analysis (NMR, LC-MS) shows unexpected peaks, possibly from oligomers or dimers. Why is this happening?
Potential Causes & Solutions:
-
Base-Catalyzed Self-Condensation: The methylene bridge is activated and can lead to dimerization.
-
Causality: The protons on the methylene carbon (-CH₂CN) are acidic due to the electron-withdrawing effect of the adjacent cyano group. A strong base can deprotonate this carbon, creating a nucleophilic carbanion that can attack another molecule of this compound.
-
Solution:
-
Base Selection: If a base is necessary, use a non-nucleophilic, sterically hindered base.
-
Controlled Addition: Add the base or other reagents slowly at a low temperature to maintain a low concentration of the reactive intermediate, minimizing the chance of self-reaction.
-
Dilution: Running the reaction at a lower concentration can also disfavor bimolecular side reactions like dimerization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions with this compound?
The most prevalent side products are derived from hydrolysis of one or both nitrile groups, leading to amides and carboxylic acids.[1][3][5] Additionally, self-condensation or dimerization products can form under basic conditions due to the activated methylene protons.[7] In syntheses starting from 2-(halomethyl)benzonitrile, impurities can also arise from side reactions of this reactive benzylic halide.[8]
Q2: How can I achieve regioselective functionalization of only one of the two nitrile groups?
The aromatic and aliphatic nitrile groups exhibit different reactivities. The aromatic nitrile is generally more resistant to hydrolysis. For highly specific transformations, biocatalysis offers a powerful solution. For example, nitrilase enzymes from strains like Rhodococcus rhodochrous can selectively hydrolyze the aromatic nitrile while leaving the cyanomethyl group intact, or vice versa depending on the specific enzyme isoform.[1][7]
Q3: What are the best analytical techniques for identifying and quantifying side products?
A multi-technique approach is most effective:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for separating complex mixtures and providing the molecular weight of each component, which is invaluable for identifying hydrolysis products (mass increase of +17 for amide, +18 for acid) or dimers.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for definitive structural elucidation of isolated impurities. The disappearance of a nitrile carbon signal in ¹³C NMR or the appearance of a broad carboxylic acid proton signal in ¹H NMR are clear indicators of hydrolysis.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: A quick method to check for functional group transformations. Look for the characteristic sharp C≡N stretch around 2230 cm⁻¹.[4] Its diminished intensity, coupled with the appearance of a broad O-H stretch (3300-2500 cm⁻¹) and a C=O stretch (~1700 cm⁻¹), strongly suggests hydrolysis to a carboxylic acid.
Q4: What general reaction conditions should be avoided to maintain the integrity of this compound?
To minimize side product formation, avoid:
-
High Temperatures: Temperatures exceeding 100°C can significantly accelerate side reactions, including hydrolysis and decomposition.[6]
-
Strong Acids and Bases: Prolonged exposure to concentrated acids or bases will inevitably lead to hydrolysis of the nitrile groups.[4]
-
Presence of Water: Unless water is a required reagent (e.g., in specific palladium-catalyzed reactions in water[1]), it should be excluded to prevent hydrolysis.
Experimental Protocols & Data
Protocol 1: General Procedure for Minimizing Hydrolysis in a Base-Mediated Reaction
This protocol outlines a general approach for a reaction requiring a base while minimizing the risk of nitrile hydrolysis.
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reagents: Add this compound (1.0 eq.) and a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Base Addition: Slowly add a solution or slurry of a mild base (e.g., K₂CO₃, 1.2 eq.) in the same anhydrous solvent over 30 minutes. The slow addition and low temperature are critical to control the exotherm and minimize side reactions.
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes before slowly warming to the target reaction temperature.
-
Monitoring: Monitor the reaction progress closely using TLC or LC-MS to avoid unnecessarily long reaction times.
Table 1: Impact of Reaction Conditions on Side Product Formation
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Base | 2.0 M NaOH (aq) | Anhydrous K₂CO₃ | Condition B minimizes hydrolysis by using a milder, non-aqueous base. |
| Solvent | Ethanol | Anhydrous DMF | Condition B uses a polar aprotic solvent, enhancing nucleophilicity (if applicable) and eliminating water.[2] |
| Temperature | 100 °C | 40 °C | Lower temperature in Condition B significantly reduces the rate of hydrolysis and other side reactions.[1] |
| Atmosphere | Air | Nitrogen | An inert atmosphere in Condition B prevents side reactions with atmospheric moisture and oxygen. |
Troubleshooting Workflow: Low Product Yield
This diagram provides a logical sequence for diagnosing the cause of low reaction yields.
References
- 1. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 4. grokipedia.com [grokipedia.com]
- 5. homework.study.com [homework.study.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-(Cyanomethyl)benzonitrile|CAS 16532-78-8 [benchchem.com]
- 8. 2-(Bromomethyl)benzonitrile = 97 22115-41-9 [sigmaaldrich.com]
Improving the efficiency of isoquinoline synthesis from 2-(Cyanomethyl)benzonitrile
Technical Support Center: Enhancing the Synthesis of 1-Amino-3-Arylisoquinolines
A Guide for the Efficient Conversion of 2-(Cyanomethyl)benzonitriles
Welcome to the technical support hub for researchers, chemists, and professionals in drug development focused on the synthesis of isoquinoline scaffolds. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 3-aryl-1-aminoisoquinolines from 2-(cyanomethyl)benzonitriles. As your Senior Application Scientist, my goal is to equip you with the technical expertise and field-proven insights necessary to navigate the complexities of this valuable synthetic transformation.
The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and pharmaceuticals.[1] The synthesis of 1-aminoisoquinolines, in particular, offers a direct route to compounds with significant therapeutic potential. The nickel-catalyzed cascade reaction of 2-(cyanomethyl)benzonitriles with arylboronic acids represents an atom-economical and efficient method for constructing these valuable molecules.[2] This guide is designed to address the specific challenges you may encounter, ensuring your experiments are both successful and reproducible.
Core Reaction and Experimental Workflow
The primary transformation discussed is the regioselective nickel(I)-catalyzed cascade reaction between 2-(cyanomethyl)benzonitriles and arylboronic acids. This process masterfully orchestrates a C-C and C-N bond formation sequence to deliver 3-aryl-1-aminoisoquinolines.
The general workflow for this synthesis is outlined below. Adherence to an inert atmosphere is critical for the stability and activity of the nickel catalyst.
Caption: General experimental workflow for Ni-catalyzed synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The solutions provided are based on mechanistic understanding and practical laboratory experience.
Q1: My reaction yield is consistently low or zero. What are the primary factors to investigate?
A1: Low yield is a common issue that can typically be traced back to one of three areas: catalyst activity, reagent quality, or reaction conditions.
-
Catalyst Inactivation: The active Nickel(I) species is highly sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use. The use of a glovebox for catalyst and reagent handling is highly recommended.
-
Reagent Purity:
-
This compound: Ensure the starting material is pure and free from acidic impurities which can react with the base.
-
Arylboronic Acid: Boronic acids can dehydrate to form boroxines upon storage. This reduces the amount of active reagent available for cross-coupling. It is advisable to use fresh boronic acids or material that has been stored in a desiccator.
-
Base: The choice and quality of the base are critical. Carbonates like Cs₂CO₃ or K₃PO₄ are often used. Ensure the base is anhydrous, as water can interfere with the catalytic cycle.
-
-
Sub-optimal Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or byproduct formation. The optimal temperature is often substrate-dependent, typically ranging from 100-120 °C. Consider running small-scale trials at different temperatures to find the sweet spot for your specific substrates.
Q2: I am observing significant decomposition of my starting materials, evidenced by a complex mixture on my TLC plate. What is the likely cause?
A2: Starting material decomposition is often linked to excessive heat or the presence of reactive impurities.
-
Thermal Instability: Some substituted 2-(cyanomethyl)benzonitriles or arylboronic acids may be thermally labile. If you suspect this, attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.
-
Reaction with Base: In the absence of an efficient catalytic cycle, the strong base can promote undesired side reactions. For example, the cyanomethyl group is acidic and can be deprotonated, potentially leading to polymerization or other decomposition pathways if not channeled into the desired reaction. Ensure your catalyst is active and the reaction initiates promptly.
Q3: My primary byproduct is the homocoupled arylboronic acid (a biaryl compound). How can I suppress this side reaction?
A3: Biaryl formation is a classic side reaction in cross-coupling chemistry. It arises from the reaction of two molecules of the boronic acid.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the this compound relative to the arylboronic acid. This ensures the boronic acid is consumed preferentially in the desired cross-coupling pathway.
-
Slow Addition: In some cases, slow addition of the arylboronic acid solution to the reaction mixture via a syringe pump can maintain a low concentration of the boronic acid, thus minimizing the rate of homocoupling.
-
Ligand Choice: The ligand coordinated to the nickel center plays a crucial role. A bulkier ligand can sometimes disfavor the formation of the homocoupled product. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands if this is a persistent issue.
Q4: I am having difficulty purifying the final 1-aminoisoquinoline product from the crude reaction mixture. What are the best practices?
A4: The basic nature of the 1-aminoisoquinoline product can make purification challenging, particularly with silica gel chromatography.
-
Acid/Base Extraction: Before chromatography, perform an acid/base workup. Dissolve the crude material in a nonpolar organic solvent (e.g., ethyl acetate) and extract with dilute aqueous HCl (e.g., 1 M). The basic aminoisoquinoline will move to the aqueous phase as a hydrochloride salt, leaving many non-basic impurities behind. Then, basify the aqueous layer with NaOH or Na₂CO₃ and re-extract the product back into an organic solvent.
-
Chromatography Considerations:
-
Deactivate Silica: The acidic nature of standard silica gel can lead to product streaking or irreversible binding. Pre-treat your silica gel by slurrying it in a solvent system containing a small amount of a basic modifier, such as triethylamine (~1-2%).
-
Solvent System: A gradient elution from a nonpolar solvent (e.g., hexanes or toluene) to a more polar solvent mixture (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is often effective. The addition of triethylamine to the eluent can further improve peak shape.
-
-
Crystallization: If the product is a solid, recrystallization is an excellent final purification step to obtain highly pure material.
Frequently Asked Questions (FAQs)
Q1: What is the proposed catalytic mechanism for this transformation?
A1: The reaction is believed to proceed through a Ni(I)/Ni(III) catalytic cycle. While several pathways can be envisioned, a plausible mechanism involves the carbopalladation of a cyano group followed by intramolecular cyclization.[3] A simplified representation is shown below.
Caption: Simplified Ni(I)/Ni(III) catalytic cycle.
-
Oxidative Addition: The active Ni(I) catalyst reacts with the arylboronic acid (after transmetalation) to form an Ar-Ni(III) species.
-
Migratory Insertion: One of the nitrile groups of the this compound coordinates to the nickel center, followed by migratory insertion of the aryl group onto the nitrile carbon.
-
Cyclization/C-N Bond Formation: The second nitrile group then participates in an intramolecular cyclization, forming the isoquinoline ring and a C-N bond.
-
Reductive Elimination: The final 1-amino-3-arylisoquinoline product is released, regenerating the active Ni(I) catalyst.
Q2: How do the electronic properties of the substituents on the arylboronic acid affect the reaction?
A2: The electronic nature of the arylboronic acid significantly impacts the rate of transmetalation and oxidative addition.
-
Electron-Donating Groups (EDGs): Arylboronic acids with EDGs (e.g., -OCH₃, -CH₃) are generally more electron-rich and can undergo transmetalation more readily, often leading to higher yields and faster reaction times.
-
Electron-Withdrawing Groups (EWGs): Arylboronic acids with EWGs (e.g., -CF₃, -NO₂) are less nucleophilic, which can slow down the transmetalation step. These reactions may require higher temperatures, longer reaction times, or a more active catalyst system to achieve good conversion.
Q3: Can this reaction tolerate a wide range of functional groups?
A3: Yes, one of the advantages of this nickel-catalyzed method is its generally good functional group tolerance.[3] It is compatible with esters, ethers, halides, and other common functional groups. However, substrates with acidic protons (e.g., phenols, free amines, carboxylic acids) are generally incompatible as they will react with the base. These functional groups should be protected prior to the reaction.
Standard Experimental Protocol
This protocol is a general guideline. Optimization of temperature, reaction time, and reactant ratios may be necessary for specific substrates.
Materials:
-
Nickel(II) chloride (or other Ni precursor)
-
Suitable phosphine or NHC ligand
-
Anhydrous base (e.g., Cs₂CO₃)
-
This compound derivative
-
Arylboronic acid derivative
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the nickel precursor (e.g., NiCl₂·DME, 5 mol%), ligand (10 mol%), and base (2.0 equivalents).
-
Reagent Addition: In a glovebox, add the this compound (1.0 equivalent) and the arylboronic acid (1.2 equivalents).
-
Solvent Addition: Seal the flask, remove it from the glovebox, and add the anhydrous solvent via syringe under a positive pressure of argon.
-
Degassing: Bubble argon through the stirred solution for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via a purged syringe) and analyzing them by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (pre-treated with triethylamine) using an appropriate eluent system.
Data Summary: Reaction Condition Comparison
The following table summarizes representative conditions for similar isoquinoline syntheses to provide a starting point for optimization.
| Entry | Starting Material | Coupling Partner | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Ni(cod)₂ / IPr · HCl / K₃PO₄ | Dioxane | 110 | 95 | [2] |
| 2 | This compound | 4-Methoxyphenylboronic acid | Ni(cod)₂ / IPr · HCl / K₃PO₄ | Dioxane | 110 | 92 | [2] |
| 3 | 2-Methylbenzaldehyde | Benzonitrile | LiN(SiMe₃)₂ / Cs₂CO₃ | CPME | 120 | 90 | [4] |
| 4 | Aromatic Ketoxime | Phenylacetylene | [{RuCl₂(p-cymene)}₂] / NaOAc | DCE | 100 | 85 | [2] |
IPr · HCl = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride; CPME = Cyclopentyl methyl ether; DCE = 1,2-Dichloroethane
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline synthesis [organic-chemistry.org]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles [organic-chemistry.org]
2-(Cyanomethyl)benzonitrile Stability & Degradation Technical Support Center
Welcome to the Technical Support Center for 2-(Cyanomethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile synthetic intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound and how should I store it?
A1: this compound is a solid compound that is generally stable under recommended storage conditions.[1] However, its two nitrile groups confer specific reactivity. The cyanomethyl group's methylene bridge is activated by the adjacent electron-withdrawing cyano group, making the protons acidic and susceptible to base-catalyzed reactions.[2] Both nitrile groups can undergo hydrolysis under strong acidic or basic conditions.[3][4]
For optimal stability, store the compound in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong acids, bases, and oxidizing agents.[5][6][7] For long-term storage, maintaining a dry, room-temperature environment is recommended.[2]
Q2: What are the primary degradation pathways I should be concerned about?
A2: The primary degradation pathways for this compound involve the transformation of its two nitrile functional groups. The main pathways are:
-
Hydrolysis: Under acidic or basic conditions, the nitrile groups can hydrolyze. This typically occurs stepwise, first forming an amide intermediate and ultimately a carboxylic acid.[8] Depending on the reaction conditions, this can happen at one or both nitrile positions, leading to products like 2-(cyanomethyl)benzamide, 2-carboxymethyl)benzonitrile, or the fully hydrolyzed 2-carboxymethyl)benzoic acid.[3]
-
Oxidation: The compound can be oxidized, potentially converting the nitrile groups to carboxylic acids.[3][4] The benzylic methylene group is also a potential site for oxidative attack.
-
Thermal Degradation: High temperatures can lead to decomposition. While specific data for this compound is limited, related nitrile-containing compounds like acetonitrile are known to be very thermally stable, requiring high temperatures (e.g., >950°C for 99.99% destruction) for decomposition.[9]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Photostability studies are recommended as part of forced degradation protocols to assess this potential pathway.[10]
Troubleshooting Guide for Experimental Issues
Q3: I am attempting a reaction at the cyanomethyl position, but I am seeing unexpected side products. What could be the cause?
A3: Unwanted side products often arise from the reactivity of the second nitrile group or from unintended hydrolysis.
-
Check your pH: If your reaction conditions are not strictly neutral, you may be inadvertently causing partial hydrolysis of one or both nitrile groups. Even trace amounts of acid or base can catalyze this process, especially at elevated temperatures.
-
Consider Regioselectivity: The two nitrile groups—one aromatic, one aliphatic—have different electronic environments, which can be exploited for regioselective reactions. For instance, enzymatic hydrolysis has been shown to selectively target the aromatic nitrile.[2][3] If using chemical means, carefully select reagents and conditions that favor reaction at your desired site.
-
Use of Protecting Groups: For complex syntheses, temporarily blocking the less reactive nitrile group with a protecting group can prevent undesired side reactions.[3]
Q4: My HPLC analysis of a stressed sample shows a broad or tailing peak for the parent compound. How can I fix this?
A4: Poor peak shape in HPLC is a common issue when analyzing samples from forced degradation studies.
-
Mobile Phase pH: The pH of your mobile phase may be close to the pKa of a degradation product, causing it to exist in both ionized and non-ionized forms, leading to peak tailing. Adjusting the mobile phase pH (e.g., adding 0.1% formic acid) can often resolve this by ensuring the analyte is in a single ionic state.[11]
-
Co-elution: A broad peak might be the result of the parent compound co-eluting with a degradation product. Altering the mobile phase composition (e.g., the ratio of acetonitrile to water) or changing the gradient slope can improve separation.[12]
-
Column Overload: Injecting too concentrated a sample can saturate the column, causing broad peaks. Try diluting your sample and re-injecting.
Q5: I subjected this compound to forced degradation conditions but observed minimal degradation. What are the next steps?
A5: If initial stress conditions do not yield significant degradation (typically aiming for 5-20% degradation), the conditions need to be made more stringent. This is a key part of developing a stability-indicating method.[13][14]
-
Increase Stressor Concentration: If using 0.1 N HCl or NaOH, consider increasing to 1 N or higher.
-
Increase Temperature: Reactions are often slow at room temperature. Perform the study at elevated temperatures (e.g., 60-80°C).
-
Extend Duration: Increase the exposure time from a few hours to 24-48 hours or longer.
-
Combine Stressors: For particularly stable molecules, a combination of stressors (e.g., heat and acid/base) can be effective. The goal is to achieve sufficient degradation to demonstrate that your analytical method can effectively separate the degradants from the parent compound.
Designing a Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as mandated by ICH guidelines.[10][13]
Q6: What conditions should I use for a comprehensive forced degradation study of this compound?
A6: A systematic approach is required. The compound should be stressed under hydrolytic, oxidative, photolytic, and thermal conditions. The table below provides a standard starting point based on ICH guidelines.[10][13]
| Stress Condition | Reagent/Condition | Typical Starting Conditions | Purpose |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 N - 1 N HCl at RT to 80°C for 2-48 hours | To identify acid-labile degradants, such as hydrolysis products of nitrile groups.[15] |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 N - 1 N NaOH at RT to 80°C for 2-48 hours | To identify base-labile degradants. Nitrile hydrolysis is often faster under basic conditions.[8][16] |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% H₂O₂ at RT for up to 7 days | To simulate oxidative degradation and identify potential oxidation products.[10] |
| Thermal Degradation | Dry Heat | 80°C - 105°C for 24-72 hours (solid state) | To assess the intrinsic thermal stability of the molecule.[9][17] |
| Photolytic Degradation | UV and Visible Light | Expose solid or solution to light providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter. | To evaluate light sensitivity and identify photodegradants.[12] |
Workflow for a Typical Forced Degradation Study
The following diagram illustrates the logical flow of a forced degradation experiment, from preparation to analysis.
Caption: A typical workflow for conducting forced degradation studies.
Potential Degradation Pathways Diagram
This diagram illustrates the primary hydrolytic and oxidative degradation pathways for this compound.
Caption: Major hydrolytic and oxidative degradation pathways.
Analytical Methodologies
Q7: Which analytical techniques are best for monitoring the stability of this compound?
A7: A combination of chromatographic and spectroscopic techniques is ideal.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the workhorse method for quantifying the parent compound and its degradation products.[11] A C18 column is a good starting point, with a mobile phase typically consisting of acetonitrile and water (or a buffer).[11][12] A Diode Array Detector (DAD) is highly recommended as it can help determine peak purity.
-
Gas Chromatography (GC): GC can also be used, particularly for identifying volatile impurities or certain derivatives.[18] However, HPLC is generally more suitable for the non-volatile degradation products formed during forced degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the definitive technique for identifying and structurally characterizing unknown degradation products.[12][19] It provides molecular weight and fragmentation data crucial for elucidating structures.
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These techniques are invaluable for confirming the structure of isolated degradation products and for characterizing the parent material.[11]
Safety & Handling
Q8: What are the key safety precautions when handling this compound?
A8: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (safety glasses with side shields or goggles).[5][6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][7]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][6] Do not eat, drink, or smoke in the laboratory.
-
Accidental Release: In case of a spill, ensure adequate ventilation, wear appropriate PPE, and sweep or vacuum up the material into a suitable disposal container. Prevent the material from entering drains or waterways.[5]
-
First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move the person to fresh air.[5] In all cases of significant exposure, seek immediate medical attention.
References
- 1. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Cyanomethyl)benzonitrile|CAS 16532-78-8 [benchchem.com]
- 3. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]
- 4. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.fi [fishersci.fi]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. homework.study.com [homework.study.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. medcraveonline.com [medcraveonline.com]
- 11. benchchem.com [benchchem.com]
- 12. ajpaonline.com [ajpaonline.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 16. youtube.com [youtube.com]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. researchgate.net [researchgate.net]
- 19. forced degradation products: Topics by Science.gov [science.gov]
Common impurities in commercial 2-(Cyanomethyl)benzonitrile and their removal
Welcome to the technical support resource for 2-(Cyanomethyl)benzonitrile (also known as Homophthalonitrile), a critical intermediate in pharmaceutical and organic synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with commercial-grade material.
Frequently Asked Questions (FAQs)
Q1: I've purchased commercial this compound. What are the most likely impurities I should be aware of?
Commercial batches can contain several types of impurities stemming from the synthesis route and storage. The most common synthesis involves the nucleophilic substitution of an ortho-halomethylbenzonitrile with a cyanide salt.[1] Consequently, impurities often include unreacted starting materials, side-products, and residual solvents.
Q2: My material has a yellowish or brownish tint, but the pure compound should be a white solid. What causes this discoloration?
Discoloration is typically indicative of degradation products or residual reagents from the synthesis. The presence of aromatic impurities that can form colored charge-transfer complexes or polymeric materials, even at low concentrations, can cause this. It is highly recommended to purify the material before use in sensitive downstream applications, such as palladium-catalyzed reactions.[1]
Q3: My initial analytical data (¹H NMR, HPLC) shows extraneous peaks. How can I tentatively identify them?
You can infer the identity of impurities by considering their likely origin.
-
Starting Materials: Look for peaks corresponding to ortho-chloromethylbenzonitrile or ortho-bromomethylbenzonitrile.
-
Side-Products: The presence of isonitrile (carbylamine) isomers can sometimes be detected by their characteristic unpleasant odor and specific spectroscopic signals.[2] Hydrolysis of either nitrile group can lead to 2-cyanobenzoic acid, 2-(carboxymethyl)benzonitrile, or the corresponding amides.[3]
-
Solvents: Residual solvents like DMSO, ethanol, or glycerol may be present from the reaction or initial workup.[1][4]
Q4: The supplier lists the purity as ≥98%. Can I use it directly for my synthesis of a pharmaceutical intermediate?
For high-stakes applications like pharmaceutical development, even a 2% impurity content can be detrimental. These impurities can interfere with catalytic reactions, lead to unwanted by-products, and complicate purification of your final compound. We strongly advise re-purifying the material to a purity of >99.5% as confirmed by at least two analytical methods (e.g., HPLC and qNMR).
Impurity Troubleshooting Guide
This section provides a systematic approach to identifying and removing common impurities.
Logical Flow for Purity Assessment and Method Selection
The following workflow will guide you from initial analysis to selecting the appropriate purification strategy.
Caption: Decision workflow for purifying this compound.
Summary of Common Impurities and Removal Strategies
| Impurity Type | Likely Origin | Recommended Primary Removal Method | Secondary Method / Comments |
| Unreacted Benzyl Halides | Synthesis Starting Material[1] | Recrystallization | These are typically less polar than the product. |
| Isonitrile By-products | Side reaction of cyanide ion | Dilute Acid Wash | Hydrolyzes the isonitrile. Follow with recrystallization. |
| Carboxylic Acids/Amides | Hydrolysis of nitrile groups[3] | Dilute Base Wash (e.g., NaHCO₃) | Removes acidic impurities. Follow with recrystallization. |
| Residual Solvents | Synthesis/Workup[1][4] | Vacuum Drying / Recrystallization | High-boiling solvents may require column chromatography. |
| Polymeric materials | Degradation | Column Chromatography | These are often highly polar and will stick to the baseline. |
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is highly effective for removing impurities with different solubility profiles from the main compound. A two-solvent system often provides the best results for this compound.
Causality: The principle is to dissolve the impure solid in a minimal amount of a hot "good" solvent, in which the impurities are also soluble. A "poor" solvent, in which the desired compound is insoluble, is then added until the solution becomes cloudy (the saturation point). As the solution slowly cools, the solubility of the desired compound decreases, causing it to crystallize out, leaving the impurities behind in the solvent mixture.
Step-by-Step Methodology:
-
Solvent Selection: A good solvent pair is Dichloromethane (DCM)/Hexane or Ethyl Acetate/Hexane.
-
Dissolution: Place the crude this compound (e.g., 10 g) in an Erlenmeyer flask. Add the "good" solvent (e.g., DCM) portion-wise while heating gently (to ~35-40°C) and stirring, until the solid is fully dissolved. Use the minimum amount of solvent necessary.
-
Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent (e.g., hexane) dropwise with continuous swirling. Stop when you observe persistent cloudiness. If too much anti-solvent is added, re-clarify with a few drops of the "good" solvent.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath for 30 minutes. Slow cooling is crucial for forming large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold "poor" solvent (hexane) to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents.
-
Purity Check: Confirm the purity of the recrystallized material using HPLC and ¹H NMR.
Protocol 2: Purification by Column Chromatography
Column chromatography is the most powerful method for separating compounds with similar polarities and for removing baseline, non-elutable impurities.[5]
Causality: This technique separates molecules based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).[5] Less polar compounds have a weaker affinity for the polar silica gel and travel down the column faster with the non-polar mobile phase. More polar compounds adsorb more strongly and elute later.
Caption: Visualization of a flash column chromatography setup.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will show the product spot with an Rf value of ~0.3-0.4. For this compound, start with a solvent system of 3:1 Hexane:Ethyl Acetate.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (Hexane). Pour it into the column and allow it to pack under gravity or gentle pressure. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Start with a less polar solvent mixture (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity (gradient elution) to elute your compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying & Purity Check: Dry the resulting solid under high vacuum and confirm its purity by HPLC and NMR.
References
Challenges and solutions for scaling up 2-(Cyanomethyl)benzonitrile reactions
Welcome to the technical support center for the synthesis and scale-up of 2-(Cyanomethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this versatile chemical intermediate. Here, you will find troubleshooting advice and frequently asked questions to ensure the successful and efficient scaling of your reactions.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Question: We are experiencing a significantly lower than expected yield in our scaled-up synthesis of this compound via the nucleophilic substitution of 2-chlorobenzyl cyanide with sodium cyanide. What are the likely causes and how can we optimize the reaction?
Answer:
Low yields in this reaction are a common challenge during scale-up and can often be attributed to several factors. Let's break down the potential causes and solutions:
-
Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1] Ensure uniform heating and efficient stirring, especially in larger reactors, to prevent thermal gradients and localized concentration issues.[2]
-
-
Side Reactions: The presence of water can lead to the hydrolysis of the nitrile groups, forming unwanted carboxylic acid byproducts.[3] Additionally, at elevated temperatures, polymerization or other decomposition pathways can occur.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize moisture contamination.[4] Consider optimizing the reaction temperature; sometimes a lower temperature for a longer duration can minimize side reactions.
-
-
Poor Solubility of Reagents: Sodium cyanide has limited solubility in many organic solvents.
-
Solution: The use of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is recommended to improve the solubility of sodium cyanide.[3][5] Alternatively, employing a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can facilitate the reaction between the organic-soluble 2-chlorobenzyl cyanide and the aqueous or solid cyanide salt.
-
Issue 2: Formation of Impurities and Purification Challenges
Question: Our final product of this compound is contaminated with several impurities, making purification difficult. What are the common impurities and what are the best strategies for purification at scale?
Answer:
Impurity profiles can vary depending on the synthetic route, but some common culprits exist.
-
Common Impurities:
-
Unreacted Starting Materials: Residual 2-chlorobenzyl cyanide or other starting materials.
-
Hydrolysis Products: 2-(Cyanomethyl)benzoic acid or 2-cyanobenzoic acid from the hydrolysis of the nitrile groups.[3][6]
-
Isonitriles: Formed as byproducts, they often have a strong, unpleasant odor.[7]
-
Solvent Residues: Trapped solvent from the reaction or workup.
-
-
Purification Strategies:
-
Extraction: A standard aqueous workup can help remove water-soluble impurities. Washing the organic layer with a dilute sodium bicarbonate solution can remove acidic impurities like carboxylic acids.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.[8][9]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is a powerful technique for achieving high purity.
-
Chromatography: While often used at the lab scale, column chromatography can be adapted for larger scales (preparative HPLC or flash chromatography) but can be costly and generate significant solvent waste.
-
| Purification Method | Scale | Advantages | Disadvantages |
| Extraction | Lab to Industrial | Simple, removes water-soluble and acidic/basic impurities. | Limited to removing certain types of impurities. |
| Distillation | Lab to Industrial | Effective for volatile impurities and thermally stable products. | Requires thermal stability of the product. |
| Recrystallization | Lab to Industrial | Can yield very pure product. | Requires a solid product and a suitable solvent system. |
| Chromatography | Lab to Pilot | High resolution for separating closely related impurities. | Can be expensive and generate significant waste at scale. |
Issue 3: Safety Concerns with Cyanide Reagents
Question: We are scaling up a process that uses sodium cyanide. What are the critical safety precautions we need to implement?
Answer:
Working with cyanide salts on a large scale requires stringent safety protocols due to their high toxicity.
-
Handling and Personal Protective Equipment (PPE):
-
Reaction Conditions:
-
AVOID ACIDIC CONDITIONS: Never allow cyanide salts to come into contact with acids. This will generate highly toxic hydrogen cyanide (HCN) gas.[11] Ensure the reaction mixture and any quenching solutions are basic.
-
-
Waste Disposal:
-
All cyanide-containing waste must be quenched and disposed of according to strict environmental regulations. A common method is to treat the waste with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions to convert cyanide to the less toxic cyanate.
-
-
Emergency Preparedness:
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing this compound?
A1: The nucleophilic substitution of a 2-halomethylbenzonitrile (e.g., 2-chlorobenzyl cyanide or 2-bromobenzyl cyanide) with an alkali metal cyanide (like sodium or potassium cyanide) is the most widely used method for large-scale production due to its simplicity and generally high yields.[3]
Q2: Are there any "greener" or more environmentally friendly synthetic routes to this compound?
A2: Yes, research is ongoing into greener alternatives. Biocatalytic methods using nitrilase enzymes are promising as they operate under mild, aqueous conditions.[3][6] However, scaling up these enzymatic reactions can present its own challenges. Microwave-assisted synthesis has also been explored as it can lead to faster reaction times and cleaner reactions, though it is currently more suited for laboratory-scale synthesis.[3]
Q3: How can we monitor the progress of the this compound synthesis reaction in real-time?
A3: For real-time or near real-time monitoring, online HPLC or UHPLC systems can be integrated with the reactor.[1] These systems can automatically draw samples, quench the reaction, and analyze the composition of the reaction mixture, providing valuable data on the consumption of reactants and the formation of products and byproducts.
Q4: What are the key parameters to consider when transferring the synthesis of this compound from the lab to a pilot plant?
A4: When scaling up, several factors that are often negligible at the lab scale become critical:
-
Heat Transfer: The reaction is often exothermic. Larger reactors have a smaller surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to temperature gradients and potential runaway reactions.[2]
-
Mixing: Efficient mixing is crucial to ensure homogeneity of reactants and temperature. The type of stirrer and stirring speed need to be carefully selected for the larger vessel.[2]
-
Reagent Addition: The rate of addition of reagents may need to be controlled to manage the reaction exotherm.
-
Downstream Processing: The methods for workup and purification need to be scalable. For example, a simple filtration in the lab might require a centrifuge or a filter press at the pilot scale.
Experimental Workflow: Nucleophilic Substitution
Below is a generalized workflow for the synthesis of this compound via nucleophilic substitution.
Caption: Generalized workflow for the synthesis of this compound.
Logical Relationship: Troubleshooting Low Yield
This diagram illustrates the logical steps to troubleshoot low reaction yields.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. agilent.com [agilent.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101037398A - Production method of benzonitrile - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Sixty Solvents [chem.rochester.edu]
- 12. lobachemie.com [lobachemie.com]
Technical Support Center: Catalyst Selection and Optimization for 2-(Cyanomethyl)benzonitrile Transformations
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for the catalytic transformations of 2-(Cyanomethyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established scientific principles and field-proven insights.
Introduction: The Synthetic Value of this compound
This compound is a critical precursor for synthesizing a range of valuable molecules, particularly heterocyclic structures like isoindolinones, which are prevalent in pharmaceuticals.[1] The molecule's two nitrile groups offer distinct reactive handles that can be selectively or fully transformed through catalytic processes. The primary transformations include:
-
Catalytic Hydrogenation: Reduction of one or both nitrile groups to form primary, secondary, or tertiary amines.
-
Catalytic Hydrolysis: Conversion of the nitrile groups to carboxylic acids.
-
Reductive Cyclization: A powerful strategy that combines hydrogenation and intramolecular amination to build complex heterocyclic scaffolds.
This guide provides in-depth troubleshooting and optimization strategies for these key transformations.
Section 1: Catalytic Hydrogenation to Amines
The selective reduction of nitriles is a cornerstone of amine synthesis.[2][3] However, controlling selectivity to obtain the desired primary, secondary, or tertiary amine from this compound can be challenging due to the formation of reactive imine intermediates.[2][4]
Catalyst Selection & Optimization (FAQs)
Q1: What are the most common heterogeneous catalysts for hydrogenating this compound, and how do I choose one?
A: The choice of catalyst is the most critical factor for controlling selectivity.[2][5]
-
For Primary Amines (e.g., 2-(2-aminoethyl)benzonitrile): Non-noble metals like Raney Nickel and Raney Cobalt are highly effective and widely used.[2][5][6] Cobalt-based catalysts, in particular, often show excellent selectivity for primary amines.[6][7] Supported ruthenium (Ru) catalysts are also a good choice.[2][5]
-
For Mixed or Secondary/Tertiary Amines: Palladium (Pd) and Platinum (Pt) catalysts tend to be more active but often lead to mixtures of primary and secondary amines, or even hydrodecyanation (loss of the nitrile group).[5][8] However, under specific conditions, such as with Pd-Pt alloy nanoparticles, selectivity can be intentionally directed toward secondary amines.[9]
Q2: I need to maximize the yield of the primary diamine, 1,2-bis(aminomethyl)benzene. How can I achieve this?
A: To obtain the primary amine, you must suppress the side reactions of the intermediate imine. Several strategies are crucial:
-
Use of Ammonia: Adding ammonia to the reaction mixture is the most effective method to enhance primary amine selectivity.[7][10] Ammonia shifts the equilibrium away from the formation of secondary imines, which are precursors to secondary amines.[10]
-
Solvent Choice: Protic solvents like ethanol can improve primary amine selectivity by solvating the amine product, reducing its availability to react with the imine intermediate.[5]
-
Reaction Conditions: Operating at high hydrogen pressure and relatively moderate temperatures can favor the rapid hydrogenation of the imine intermediate to the primary amine before it can react further.[2]
Q3: Are there effective non-precious metal catalysts that avoid the cost of Pd, Pt, or Ru?
A: Absolutely. Nickel- and Cobalt-based catalysts are the workhorses of industrial nitrile hydrogenation.[2][5]
-
Raney® Ni and Raney® Co: These sponge-metal catalysts are highly active, though Raney Ni can sometimes exhibit lower selectivity and is prone to deactivation.[11][12]
-
Supported Catalysts: Catalysts like Ni/Al₂O₃ and Co/SiO₂ offer good performance, often under milder conditions than Raney-type catalysts, and can be easier to handle and recycle.[5][6][10] Recent research has also shown that the crystal phase of cobalt nanoparticles (hcp vs. fcc) can significantly impact selectivity, with hcp-Co favoring primary amine formation even without ammonia.[7]
Hydrogenation Troubleshooting Guide
Q4: My reaction is giving me a mixture of primary, secondary, and tertiary amines. How do I fix this?
A: This is the most common selectivity issue in nitrile hydrogenation. It arises from the condensation of the primary amine product with the intermediate imine.
-
Immediate Action: Introduce ammonia (aqueous or as a solution in methanol) into your reaction system. This is the industry-standard approach to maximize primary amine yield.[10][13]
-
Systematic Optimization:
-
Lower the Temperature: This can reduce the rate of the condensation side reaction.
-
Increase Hydrogen Pressure: This accelerates the desired hydrogenation of the imine intermediate, outcompeting the side reaction.
-
Switch Catalyst: If using Pd or Pt, switch to a Raney Co, supported Co, or Ru catalyst, which are inherently more selective towards primary amines.[5]
-
Change Solvent: Use a protic solvent like ethanol or isopropanol.[5]
-
Q5: My catalyst appears to be dead after one use. What could be the cause?
A: Catalyst deactivation is often caused by poisoning or surface fouling.
-
Strong Adsorption: The amine products or imine intermediates can adsorb strongly onto the catalyst surface, blocking active sites.[11]
-
Poisoning: Impurities in the substrate or solvent (e.g., sulfur compounds) can irreversibly poison the catalyst. Ensure high-purity starting materials.
-
Carbonaceous Deposits: At higher temperatures, decomposition of the substrate or solvent can lead to coking on the catalyst surface.[8]
-
Possible Remedy: For some catalysts, a high-temperature treatment under a hydrogen stream can sometimes restore activity by removing strongly adsorbed species.[11] However, for Raney-type catalysts, deactivation is often irreversible.
Q6: I'm observing significant amounts of toluene and other hydrodecyanated byproducts. How can I prevent this?
A: This side reaction, known as hydrogenolysis, is particularly common with palladium catalysts.[8][14] It involves the cleavage of the C-CN bond.
-
Avoid Palladium: The most effective solution is to switch to a catalyst less prone to hydrogenolysis, such as Nickel, Cobalt, or Rhodium.[8]
-
Milder Conditions: If you must use palladium, lower the reaction temperature and hydrogen pressure to disfavor the hydrogenolysis pathway.[14]
Comparative Data for Catalyst Systems
| Catalyst System | Typical Conditions | Primary Amine Selectivity | Secondary Amine Selectivity | Key Considerations |
| Raney® Ni | 60-100°C, 30-80 bar H₂, NH₃ | Moderate to Good | Moderate | Prone to deactivation; pyrophoric when dry.[11][12] |
| Supported Co (e.g., Co/SiO₂) | 80-120°C, 40-80 bar H₂, NH₃ | Excellent | Low | Highly selective for primary amines.[5][6] |
| Supported Pd (e.g., Pd/C) | 25-80°C, 5-50 bar H₂ | Poor to Moderate | High | Prone to hydrogenolysis; better for secondary amines.[8][14][15] |
| Supported Pt (e.g., Pt/C) | 30-80°C, 5-60 bar H₂ | Poor | High | Typically favors secondary/tertiary amines.[5][8] |
| Supported Ru (e.g., Ru/SiO₂) | 80-120°C, 10-50 bar H₂ | Good to Excellent | Low | Good selectivity for primary amines.[2][5] |
Experimental Protocol: Selective Hydrogenation to 2-(2-aminoethyl)benzonitrile
This protocol describes a general procedure using a supported cobalt catalyst.
-
Catalyst Activation (if required): Follow the manufacturer's instructions for catalyst pre-reduction, typically under a hydrogen flow at elevated temperatures.
-
Reactor Setup: To a high-pressure autoclave reactor, add this compound (1.0 eq), the supported cobalt catalyst (5-10 wt%), and the solvent (e.g., ethanol or isopropanol).
-
Additive: Add aqueous ammonia (e.g., 25% solution, 5-10 eq) to the reactor.
-
Purging: Seal the reactor and purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen to remove all air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar) and begin stirring. Heat the reactor to the target temperature (e.g., 100°C).
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake and/or analyzing aliquots via GC-MS or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The product can then be isolated from the filtrate by standard procedures (e.g., distillation or crystallization).
Nitrile Hydrogenation Pathway
Caption: Reaction pathways in nitrile hydrogenation leading to primary and secondary amines.
Section 2: Catalytic Hydrolysis to 2-Carboxyphenylacetic Acid
Hydrolysis converts the nitrile groups into carboxylic acids, proceeding through an amide intermediate.[3][6] This transformation is typically achieved under strong acidic or basic conditions.
Hydrolysis Methods (FAQs)
Q7: What are the standard conditions for hydrolyzing both nitrile groups to get the dicarboxylic acid?
A:
-
Acid-Catalyzed Hydrolysis: This is a very common method. Refluxing this compound in a strong aqueous acid, such as 75% sulfuric acid (H₂SO₄) or concentrated hydrochloric acid (HCl), will drive the reaction to completion.[16][17]
-
Base-Catalyzed Hydrolysis: Refluxing with a strong aqueous base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), is also effective.[3][18] This method yields the carboxylate salt, which must be neutralized in a separate acidic work-up step to obtain the final carboxylic acid.[19]
Q8: Are there milder, more sustainable methods for nitrile hydrolysis?
A: Yes, biocatalysis offers a green alternative to harsh chemical methods.
-
Enzymatic Hydrolysis: Enzymes like nitrilases can convert nitriles directly to carboxylic acids in a single step under mild conditions (neutral pH, room temperature).[20][21] Alternatively, a two-enzyme system of nitrile hydratase and amidase can be used, which first converts the nitrile to an amide and then the amide to the acid.[20] These methods are highly selective and avoid harsh reagents.
Hydrolysis Troubleshooting Guide
Q9: My hydrolysis reaction stopped at the amide intermediate. How can I push it to the carboxylic acid?
A: This indicates the reaction conditions are not forcing enough to hydrolyze the more stable amide bond.
-
Increase Reaction Time and/or Temperature: The hydrolysis of amides is often slower than that of nitriles. Prolonging the reflux time is the simplest solution.[22]
-
Increase Reagent Concentration: Use a more concentrated acid or base solution to accelerate the second hydrolysis step.
-
Consider Microwave Irradiation: Microwave-assisted hydrolysis can dramatically reduce reaction times from hours to minutes, often providing higher yields and preventing thermal degradation.[23]
Q10: The harsh acid/base conditions are degrading my product. What can I do?
A: If your molecule is sensitive to strong acids or bases, you need to explore milder options.
-
Enzymatic Route: This is the ideal solution for sensitive substrates, as the reactions occur under physiological conditions.[20]
-
Controlled Conditions: If using chemical hydrolysis, try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor carefully to stop the reaction as soon as the starting material is consumed to minimize byproduct formation.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol is a general method for the complete hydrolysis of both nitrile groups.
-
Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add this compound to 75% sulfuric acid. Caution: This addition is exothermic.
-
Heating: Heat the mixture to reflux using a heating mantle. The solution will likely darken.
-
Reaction Time: Continue refluxing for 2-4 hours, or until TLC/HPLC analysis shows the complete disappearance of starting material and intermediates.
-
Work-up: Allow the reaction to cool to room temperature. Carefully pour the cooled mixture over crushed ice in a large beaker. The dicarboxylic acid product should precipitate as a solid.
-
Isolation: Cool the mixture thoroughly in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acid.
-
Purification: The crude product can be purified by recrystallization from hot water or another suitable solvent.
Nitrile Hydrolysis Mechanism
Caption: Simplified mechanism for acid-catalyzed hydrolysis of a nitrile group.
Section 3: Synthesis of Isoindolinones via Reductive Cyclization
A key application for this compound is its conversion to isoindolinones, a valuable scaffold in medicinal chemistry.[1][24] This is often achieved through a reductive intramolecular cyclization, where one nitrile is reduced to an amine, which then attacks the second nitrile group.
Synthetic Strategies (FAQs)
Q11: What is the general strategy for converting this compound to an isoindolinone?
A: The most common approach is a reductive cyclization . This involves the selective reduction of one nitrile group to a primary amine in the presence of the second nitrile. This intermediate, 2-(aminomethyl)benzonitrile, can then undergo an intramolecular cyclization to form the isoindolinone ring system. The reaction can sometimes be performed in one pot by carefully controlling the hydrogenation conditions.
Q12: Which catalysts are suitable for this selective reduction and cyclization?
A: Catalysts that favor primary amine formation are preferred.
-
Raney Nickel or Cobalt: These can be effective, but conditions must be carefully controlled to prevent over-reduction to the diamine.
-
Palladium or Platinum: While typically less selective for primary amines, they can be used under very mild conditions to favor the mono-reduction, followed by a thermally or acid-promoted cyclization step.
Reductive Cyclization Troubleshooting Guide
Q13: My reaction is producing the diamine, 1,2-bis(aminomethyl)benzene, instead of the isoindolinone. How do I favor cyclization?
A: This means the rate of reduction of the second nitrile is faster than the rate of intramolecular cyclization.
-
Control Stoichiometry of H₂: If possible, use a limited amount of hydrogen (e.g., ~2 equivalents) to favor mono-reduction. This is easiest in a batch reactor where you can monitor H₂ uptake.
-
Lower Temperature & Pressure: Harsher hydrogenation conditions (high T, high P) will favor complete reduction. Use the mildest conditions possible that still reduce the first nitrile group.
-
Two-Step Procedure: A more reliable method is to first isolate the mono-reduced intermediate, 2-(aminomethyl)benzonitrile, and then subject it to separate cyclization conditions (e.g., heating with a catalytic amount of acid).
Q14: I'm getting low yields and a complex mixture of products. What's going wrong?
A: This can result from polymerization or intermolecular side reactions.
-
Use High Dilution: Run the cyclization step under high dilution conditions. This favors the intramolecular reaction (first-order kinetics) over intermolecular polymerization (second-order kinetics).
-
Check for Purity: Impurities in the this compound starting material can lead to side reactions. Ensure your substrate is clean.
-
Optimize Temperature: Too high a temperature can cause decomposition or undesired side reactions. Screen a range of temperatures to find the optimal balance between cyclization rate and product stability.
Reductive Cyclization Workflow
Caption: Workflow for isoindolinone synthesis from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pp.bme.hu [pp.bme.hu]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 19. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-(Cyanomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the purity and structural integrity of chemical intermediates are paramount. 2-(Cyanomethyl)benzonitrile, a key building block for various heterocyclic compounds, demands rigorous analytical characterization to ensure the quality, safety, and efficacy of the final products. This guide provides a comprehensive comparison of the principal analytical methods for the characterization of this compound, offering insights into the causality behind experimental choices and presenting supporting data to inform methodological decisions.
Introduction to this compound and its Analytical Importance
This compound (C₉H₆N₂) is an aromatic dinitrile that serves as a versatile precursor in organic synthesis.[1] Its structure, featuring both a benzonitrile and a cyanomethyl group in an ortho orientation, allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other functional materials. The accurate and precise characterization of this compound is crucial for process optimization, quality control, and regulatory compliance. This involves not only confirming its identity and purity but also quantifying any process-related impurities.
This guide will delve into the most pertinent analytical techniques for the comprehensive characterization of this compound, including chromatographic and spectroscopic methods. We will explore the underlying principles of each technique, present detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate method for a given analytical challenge.
Chromatographic Methods for Purity Determination and Quantification
Chromatographic techniques are indispensable for separating this compound from impurities and for its quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is a critical decision driven by the physicochemical properties of the analyte and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and versatile technique well-suited for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a primary choice due to the presence of the aromatic ring, which provides strong UV absorbance.
Principle: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). This compound, being a moderately polar compound, will partition between the stationary and mobile phases, allowing for its separation from impurities with different polarities. Detection is achieved by monitoring the absorbance of UV light by the analyte as it elutes from the column.
Proposed HPLC-UV Method:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for the best separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Data Presentation:
| Parameter | Expected Performance |
| Retention Time | Dependent on the specific column and mobile phase composition, but expected to be in the range of 3-10 minutes. |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | Estimated in the low ng/mL range. |
| Limit of Quantification (LOQ) | Estimated in the mid to high ng/mL range. |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2% |
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve. Purity can be calculated using the area percent method, assuming all impurities have a similar response factor to the main component.
Gas Chromatography (GC-FID)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a moderate molecular weight and is expected to be thermally stable, GC with a Flame Ionization Detector (FID) is a viable and often preferred alternative to HPLC, typically offering higher resolution and shorter analysis times.
Principle: In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas (the mobile phase). The column contains a stationary phase, and separation is achieved based on the differential partitioning of the analytes between the two phases. The FID is a highly sensitive detector for organic compounds.
Proposed GC-FID Method:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5 or DB-17 (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Injection Volume: 1 µL (split injection).
Data Presentation:
| Parameter | Expected Performance |
| Retention Time | Dependent on the column and temperature program, but likely in the range of 10-20 minutes. |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | Estimated in the low pg range on-column. |
| Limit of Quantification (LOQ) | Estimated in the mid to high pg range on-column. |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2% |
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent such as acetone or dichloromethane (e.g., 1 mg/mL). Prepare calibration standards by serial dilution.
-
Sample Preparation: Dissolve a weighed amount of the this compound sample in the chosen solvent to a known concentration (e.g., 0.1 mg/mL).
-
Analysis: Inject the standards and samples into the GC.
-
Quantification: Similar to HPLC, construct a calibration curve from the standard injections and determine the concentration and purity of the sample.
Comparison of HPLC and GC for this compound Analysis:
Caption: A logical comparison of HPLC and GC for the analysis of this compound.
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques provide invaluable information about the molecular structure of this compound, confirming its identity and providing insights into its chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
¹H NMR Spectroscopy:
-
Expected Chemical Shifts (in CDCl₃):
-
Aromatic Protons (4H): A complex multiplet in the range of δ 7.4-7.8 ppm. The ortho-substitution pattern will lead to a distinct splitting pattern.
-
Benzylic Protons (-CH₂CN, 2H): A singlet at approximately δ 4.0 ppm. The chemical shift is influenced by the two adjacent electron-withdrawing nitrile groups.
-
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts (in CDCl₃):
-
Aromatic Carbons: Multiple signals between δ 120-140 ppm.
-
Nitrile Carbons (-C≡N): Two distinct signals are expected for the two nitrile groups, typically in the range of δ 115-120 ppm.
-
Benzylic Carbon (-CH₂CN): A signal around δ 20-30 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
-
Characteristic Absorption Bands:
-
Nitrile (-C≡N) Stretch: A strong, sharp absorption band is expected in the region of 2220-2260 cm⁻¹. The presence of two nitrile groups may lead to a split or broadened peak in this region.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the fingerprint region (1400-1600 cm⁻¹).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a powerful tool for both identification and quantification.
-
Molecular Ion Peak (M⁺˙): For this compound (C₉H₆N₂), the molecular ion peak is expected at m/z 142.
-
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Loss of a hydrogen cyanide molecule (HCN, 27 Da) from the cyanomethyl group is a likely fragmentation pathway, leading to a fragment at m/z 115.
-
Cleavage of the C-C bond between the aromatic ring and the cyanomethyl group can result in a cyanobenzyl cation (m/z 116) or a cyanomethyl radical.
-
Further fragmentation of the aromatic ring can also be observed.
-
Experimental Workflow for Comprehensive Characterization:
Caption: A typical experimental workflow for the comprehensive characterization of this compound.
Conclusion and Recommendations
The comprehensive characterization of this compound requires a multi-technique approach. For routine purity analysis and quantification, both HPLC-UV and GC-FID are suitable methods. The choice between them will depend on the specific laboratory setup, the expected impurities, and the desired analysis time. GC-FID is often advantageous due to its higher resolution and speed for volatile and thermally stable compounds. However, HPLC-UV provides a robust alternative, particularly if thermally labile impurities are a concern.
For unequivocal structural confirmation and identification, a combination of NMR, FTIR, and mass spectrometry is essential. ¹H and ¹³C NMR provide the most detailed structural information, while FTIR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides valuable fragmentation data.
It is imperative that any analytical method chosen for the quality control of this compound in a regulated environment be fully validated according to the relevant guidelines (e.g., ICH Q2(R1)) to ensure the reliability and accuracy of the results.
References
A Senior Application Scientist's Guide to Heterocyclic Synthesis: 2-(Cyanomethyl)benzonitrile vs. Key Alternatives
Introduction: The Central Role of Precursors in Building Biologically Active Heterocycles
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, forming the core of a vast percentage of FDA-approved drugs.[1] Their synthesis is a cornerstone of drug discovery, and the choice of starting material—the precursor—is a critical decision that dictates the efficiency, scope, and sustainability of the entire synthetic route. A truly versatile precursor offers multiple reactive handles that can be selectively addressed to construct complex ring systems in a step-economical fashion.
Among the pantheon of valuable building blocks, 2-(cyanomethyl)benzonitrile stands out. Its unique structure, featuring a benzene ring substituted with two distinct nitrile functionalities—one aromatic, one aliphatic—and an activated methylene bridge, provides a powerful platform for constructing a variety of fused heterocyclic systems. This guide provides an in-depth comparison of this compound with its common alternatives—namely 2-aminobenzonitrile, 2-halobenzonitriles, and the parent o-tolunitrile. We will explore the mechanistic nuances, comparative yields, and strategic applications of each, providing researchers with the field-proven insights needed to select the optimal precursor for their specific synthetic challenge.
The Workhorse: A Deep Dive into this compound
This compound (α-Cyano-o-tolunitrile) is a bifunctional reagent whose value lies in the differential reactivity of its components.[2][3] The methylene group is acidic and readily deprotonated by a base to form a nucleophilic carbanion. This nucleophile can then participate in a variety of reactions, with the two nitrile groups poised for subsequent intramolecular cyclization.
This precursor is particularly renowned for its utility in synthesizing isoquinoline and quinazoline derivatives, scaffolds of immense pharmacological importance.[4]
Key Transformation: Isoquinoline Synthesis
A prominent application is the construction of aminated isoquinoline frameworks. The reaction often proceeds under metal-free conditions, where the methylene carbanion initiates a cascade reaction.[5]
Caption: Reaction mechanism for isoquinoline synthesis.
The causality here is clear: the base generates the key nucleophile, which attacks an external electrophile. The resulting intermediate is now perfectly configured for an intramolecular Thorpe-Ziegler type cyclization, where the nitrogen of the newly formed enamine attacks the proximal aromatic nitrile, leading to the fused heterocyclic core.
Comparative Analysis: Alternative Precursors
While powerful, this compound is not a universal solution. The choice of precursor is fundamentally tied to the desired substitution pattern and the overall synthetic strategy.
2-Aminobenzonitrile: The Classic Route to Quinazolines
2-Aminobenzonitrile, or anthranilonitrile, is a widely used building block, particularly for the synthesis of quinazolines and their derivatives.[6] Its reactivity stems from the nucleophilic amino group and the electrophilic nitrile group.
-
Mechanism of Action: Typically, it undergoes condensation with an aldehyde or ketone to form an imine, which then cyclizes. Alternatively, it can react with various one-carbon sources. Recent methods have demonstrated its utility in acid-mediated [4+2] annulation reactions to form 2-aminoquinazolines.[7]
-
Comparison Point: To synthesize a 2-aminoquinazoline, 2-aminobenzonitrile is often the more direct precursor. While a route from this compound is conceivable, it would require additional steps to introduce the necessary amino functionality, reducing overall efficiency. For instance, a copper-catalyzed approach using 2-aminobenzonitriles and aldehydes provides a direct entry to 4-alkoxyquinazolines.[8]
2-Halobenzonitriles: Accessing Isoquinolones via SNAr
Precursors like 2-bromobenzonitrile or 2-chlorobenzonitrile offer a distinct synthetic path governed by the reactivity of the carbon-halogen bond. They are excellent substrates for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.
-
Mechanism of Action: A highly effective strategy for synthesizing isoquinolones involves the SNAr reaction of a 2-halobenzonitrile with the enolate of a ketone.[9] This reaction is promoted by a strong base like KOtBu. The resulting intermediate then undergoes a copper-catalyzed intramolecular cyclization, where the nitrogen of the nitrile attacks the carbonyl group.
-
Comparison Point: This method provides excellent access to C1-substituted isoquinolones, a class that can be more challenging to access directly from this compound. The choice between the two depends on the desired functionality at the 1-position of the isoquinoline core. If a simple amino group is desired, the cyanomethyl precursor might be superior; if a more complex alkyl or aryl substituent derived from a ketone is the goal, the halo-precursor is the logical choice.
o-Tolunitrile: The Less Functionalized Starting Point
o-Tolunitrile (2-methylbenzonitrile) is the parent compound, lacking the activating cyanomethyl group.[10] Its primary reactive site is the methyl group, which can be halogenated or metallated to introduce further functionality.
-
Mechanism of Action: To be used in a similar fashion to this compound, o-tolunitrile must first be functionalized. This typically involves a free-radical bromination of the methyl group to yield 2-(bromomethyl)benzonitrile, followed by substitution with a cyanide source to generate this compound.
-
Comparison Point: While commercially available and often cheaper, using o-tolunitrile adds at least two synthetic steps to reach the same reactive intermediate. This choice only becomes logical if specific isotopic labeling is required or if the cost savings on a very large scale outweigh the additional labor, reagents, and waste generation. For laboratory-scale research and drug development, starting with the more advanced this compound precursor is almost always more efficient.
Data-Driven Decision Making: A Comparative Summary
The following table summarizes the key attributes of each precursor to guide your synthetic planning.
| Precursor | Key Target Heterocycles | Typical Reaction Type | Common Reagents / Catalysts | General Yield Range | Key Advantages | Limitations |
| This compound | Isoquinolines, Pyrroloisoquinolines | Base-mediated cyclization, [3+2] cycloaddition | K₂CO₃, DBU, TEA | 60-95% | High atom economy, direct access to C1-amino heterocycles, often metal-free.[4][5] | May require strong bases; scope can be limited by electrophile. |
| 2-Aminobenzonitrile | Quinazolines, Quinazolinones | Condensation, [4+2] Annulation | Aldehydes, Ketones, HCl, Cu-catalysts | 50-90% | Most direct route to quinazolines, wide commercial availability.[6][7] | Less versatile for isoquinoline synthesis. |
| 2-Halobenzonitriles | Isoquinolones | SNAr, Cyclization | Ketones, KOtBu, Cu(OAc)₂ | 65-90% | Excellent for C1-substituted isoquinolones, broad ketone scope.[9] | Requires a metal catalyst for cyclization, multi-step for some targets. |
| o-Tolunitrile | (As a pre-precursor) | Halogenation, Substitution | NBS, AIBN, NaCN | (Multi-step) | Low cost, readily available starting material. | Requires extra steps to reach a versatile intermediate, less atom-economical. |
Experimental Protocols: From Theory to Practice
To provide a tangible comparison, detailed protocols for the synthesis of related heterocyclic cores from two different precursors are provided below.
Protocol 1: Synthesis of a Substituted Isoquinoline from this compound
This protocol is adapted from a metal-free construction of aminated isoquinoline frameworks.[5]
Objective: To synthesize 4-amino-3-phenyl-1-(piperidin-1-yl)isoquinoline-1-carbonitrile.
Methodology:
-
Reagent Preparation: To a 25 mL round-bottom flask, add 2-(2-oxo-2-phenylethyl)benzonitrile (1.0 mmol, 221 mg).
-
Solvent and Reagents: Add piperidine (1.2 mmol, 102 mg) and water (5 mL).
-
Reaction Execution: Stir the resulting suspension vigorously at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.
-
Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 10 mL) and then a small amount of cold ethanol. Dry the product under vacuum to yield the desired isoquinoline derivative.
-
Rationale: This one-pot domino reaction leverages water as a green solvent.[5] The initial step is the formation of an enamine intermediate from the ketone and piperidine. This is followed by an intramolecular cyclization onto the nitrile, driven by the favorable thermodynamics of forming the aromatic isoquinoline core. The use of a secondary amine like piperidine directly incorporates it into the final structure at the C1 position.
Protocol 2: Synthesis of a Substituted Isoquinolone from 2-Bromobenzonitrile
This protocol is based on the KOtBu-promoted SNAr/Cu-catalyzed cyclization method.[9]
Objective: To synthesize 1-methyl-3-phenylisoquinolin-1(2H)-one.
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk tube under an argon atmosphere, add 2-bromobenzonitrile (1.0 mmol, 182 mg), propiophenone (1.2 mmol, 161 mg), and copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 18 mg).
-
Solvent and Base: Add anhydrous toluene (5 mL) via syringe, followed by potassium tert-butoxide (KOtBu, 2.0 mmol, 224 mg) in one portion.
-
Reaction Execution: Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 10-12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure isoquinolone.
-
Rationale: This procedure is a powerful example of tandem catalysis. The strong, non-nucleophilic base KOtBu is essential for generating the ketone enolate without competing side reactions.[9] This enolate then displaces the bromide in an SNAr reaction. The copper(II) acetate is a critical Lewis acid catalyst for the subsequent intramolecular cyclization, activating the nitrile group towards nucleophilic attack by the enolate oxygen.
Workflow: Selecting the Optimal Precursor
The choice of precursor is a strategic decision based on the final target molecule. The following workflow diagram illustrates a logical approach to this selection process.
Caption: Decision workflow for precursor selection.
Conclusion and Outlook
This compound is an exceptionally versatile and powerful precursor for the synthesis of nitrogen-containing heterocycles, offering direct, atom-economical routes to complex isoquinoline systems. Its unique reactivity profile, centered on the activated methylene bridge, provides a distinct advantage for constructing C1-aminated scaffolds.
However, a senior scientist recognizes that the "best" precursor is always context-dependent. For direct access to quinazolines, 2-aminobenzonitrile remains the precursor of choice due to its inherent functionality. When the synthetic target is a C1-alkyl or C1-aryl substituted isoquinolone, the SNAr/cyclization strategy starting from 2-halobenzonitriles offers a more efficient and flexible approach. The parent o-tolunitrile , while economical, should generally be viewed as a starting point for the synthesis of more functionalized precursors rather than a direct competitor for complex heterocyclic synthesis in a research and development setting.
By understanding the fundamental reactivity and strategic applications of each of these building blocks, researchers can design more elegant, efficient, and robust synthetic routes, accelerating the discovery and development of novel, biologically active molecules.
References
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound | CAS 3759-28-2 [matrix-fine-chemicals.com]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 9. Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization [organic-chemistry.org]
- 10. Benzonitrile, 2-methyl- [webbook.nist.gov]
Comparative analysis of different synthetic routes to 2-(Cyanomethyl)benzonitrile
A Comparative Guide to the Synthetic Routes of 2-(Cyanomethyl)benzonitrile
Introduction
This compound, also known as homophthalonitrile, is a pivotal intermediate in synthetic organic chemistry.[1] Its structure, featuring a benzonitrile core with an adjacent cyanomethyl group, provides two distinct reactive sites, making it a versatile building block for a variety of complex molecules.[2] Most notably, it serves as a key precursor for the construction of nitrogen-containing heterocyclic systems such as isoquinolines, which are prevalent scaffolds in numerous biologically active compounds and pharmaceuticals.[1][2] The strategic importance of this molecule necessitates efficient and scalable synthetic methods. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a quantitative comparison to aid researchers in selecting the optimal method for their specific needs.
Route 1: The Classical Two-Step Approach via Halogenation and Nucleophilic Substitution
This is arguably the most traditional and widely employed route, commencing from the readily available and inexpensive starting material, 2-methylbenzonitrile (o-tolunitrile). The strategy involves two sequential steps: a free-radical benzylic halogenation followed by a nucleophilic substitution with a cyanide salt.
Mechanistic Rationale & Experimental Causality
Step 1: Free-Radical Bromination of 2-Methylbenzonitrile. The first transformation targets the benzylic protons of the methyl group, which are susceptible to abstraction by radical species. N-Bromosuccinimide (NBS) is the reagent of choice for this benzylic bromination. Its preference over elemental bromine (Br₂) stems from its ability to maintain a low, constant concentration of bromine in the reaction mixture via reaction with trace HBr, thereby minimizing competing electrophilic aromatic substitution on the electron-deficient ring. A radical initiator, such as benzoyl peroxide or AIBN, is required to initiate the reaction by generating the initial bromine radical. The reaction is typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux to facilitate the radical chain process.
Step 2: Nucleophilic Cyanation. The resulting 2-(bromomethyl)benzonitrile is a reactive benzylic halide, primed for SN2 displacement.[3] The electron-withdrawing nature of the ortho-cyano group further activates the benzylic carbon towards nucleophilic attack.[3] A cyanide salt, typically sodium or potassium cyanide, serves as the nucleophile. The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal as they solvate the cation (Na⁺ or K⁺) effectively, leaving the cyanide anion (CN⁻) "naked" and highly nucleophilic, thus accelerating the SN2 reaction.[1] Phase-transfer catalysts, such as tetrabutylammonium bromide, can be employed to enhance efficiency, particularly in biphasic systems.[1]
Workflow Diagram
Caption: Workflow for the Classical Two-Step Synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Bromomethyl)benzonitrile
-
To a solution of 2-methylbenzonitrile (11.7 g, 100 mmol) in 200 mL of carbon tetrachloride, add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol) and benzoyl peroxide (0.24 g, 1 mmol).
-
Heat the mixture to reflux (approx. 77°C) with vigorous stirring under a bright lamp to facilitate radical initiation.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material and the succinimide byproduct floating at the surface.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide.
-
Filter off the succinimide and wash it with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(bromomethyl)benzonitrile, which can be purified by recrystallization from hexane or used directly in the next step.
Step 2: Synthesis of this compound
-
In a flask equipped with a stirrer and condenser, dissolve potassium cyanide (7.15 g, 110 mmol) in 100 mL of dimethylformamide (DMF).
-
Heat the solution to 60°C to ensure the KCN is fully dissolved.
-
Add the crude 2-(bromomethyl)benzonitrile (19.6 g, 100 mmol) dropwise to the KCN solution over 30 minutes, maintaining the temperature between 60-80°C.
-
After the addition is complete, stir the mixture at 80°C for 2-3 hours.[1]
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.
-
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Route 2: The Sandmeyer Reaction Approach
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to substitute an amino group on an aromatic ring with various functionalities, including halides and nitriles, via a diazonium salt intermediate.[4][5] This route offers an alternative pathway, particularly if the corresponding aniline derivative is more accessible than the tolunitrile derivative.
Mechanistic Rationale & Experimental Causality
The synthesis would commence with 2-aminophenylacetonitrile. The core of this route involves two critical transformations:
Step 1: Diazotization. The aromatic primary amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as HCl or H₂SO₄, at low temperatures (0-5°C) to prevent the unstable diazonium salt from decomposing.
Step 2: Copper-Catalyzed Cyanation. The diazonium salt is then treated with copper(I) cyanide (CuCN). The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4] A single-electron transfer from the copper(I) species to the diazonium salt generates an aryl radical, dinitrogen gas (N₂), and a copper(II) species. The aryl radical then reacts with the copper(II) cyanide complex to form the final product and regenerate the copper(I) catalyst.[4] The use of a copper(I) salt is catalytic and essential for the transformation.[6][7]
Reaction Diagram
Caption: Workflow for the Sandmeyer Reaction Route.
Plausible Experimental Protocol
Note: 2-aminophenylacetonitrile is not as commercially available as 2-methylbenzonitrile, often requiring synthesis from 2-aminophenylacetic acid, adding steps to the overall sequence.
-
Prepare a solution of hydrochloric acid by adding 25 mL of concentrated HCl to 50 mL of water and cool it to 0°C in an ice-salt bath.
-
Suspend 2-aminophenylacetonitrile (13.2 g, 100 mmol) in the cold acid solution with vigorous stirring.
-
Prepare a solution of sodium nitrite (7.2 g, 105 mmol) in 20 mL of water and cool it to 0°C.
-
Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature below 5°C. Stir for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (13.5 g, 150 mmol) and sodium cyanide (8.0 g, 163 mmol) in 100 mL of water. Warm the solution gently to dissolve the salts, then cool to room temperature.
-
Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60°C for 1 hour to drive the reaction to completion.
-
Cool the mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Route 3: Palladium-Catalyzed Cyanation of Aryl Halides
Modern organometallic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cyanation (a variation of the Buchwald-Hartwig amination) provides a route to install a nitrile group directly onto an aromatic ring, starting from an aryl halide or triflate.
Mechanistic Rationale & Experimental Causality
This route would typically start from a precursor like 2-bromobenzyl bromide or a protected version like 2-bromobenzyl alcohol. A patent describes a route starting from 2-bromobenzyl alcohol, which involves: (1) Protection of the alcohol, (2) Palladium-catalyzed cyanation, (3) Deprotection, and (4) Conversion of the resulting alcohol to the final nitrile.[8] This multi-step process highlights the complexity but also the modularity of this approach.
The key step is the palladium-catalyzed cyanation. The catalytic cycle generally involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond to form a Pd(II) complex.
-
Cyanide Association: A cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), coordinates to the palladium center. Zinc cyanide is often preferred for its lower toxicity and moisture stability compared to alkali metal cyanides.
-
Reductive Elimination: The aryl and cyano groups couple and are eliminated from the palladium center, forming the C-CN bond and regenerating the Pd(0) catalyst. The choice of ligand (e.g., phosphine ligands like dppf) is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step.
Workflow Diagram
Caption: Workflow for the Multi-Step Palladium-Catalyzed Route.
Representative Experimental Protocol (Key Cyanation Step)
This protocol is adapted from the patent literature for the key cyanation step.[8]
-
To a reaction vessel, add the protected 2-bromobenzyl alcohol (e.g., 1-bromo-2-((tert-butyldimethylsilyloxy)methyl)benzene) (100 mmol), zinc cyanide (Zn(CN)₂) (6.5 g, 55 mmol, 0.55 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.92 g, 1 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (1.1 g, 2 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add 200 mL of anhydrous dimethylformamide (DMF).
-
Heat the mixture to 100-120°C and stir for 6-12 hours, monitoring the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with aqueous ammonia and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis
| Feature | Route 1: Halogenation/Substitution | Route 2: Sandmeyer Reaction | Route 3: Pd-Catalyzed Cyanation |
| Starting Material | 2-Methylbenzonitrile | 2-Aminophenylacetonitrile | 2-Bromobenzyl alcohol |
| Availability/Cost | High / Low | Moderate / High (often requires synthesis) | Moderate / Moderate |
| Number of Steps | 2 | 1 (from amine), but often 3+ from acid | 4+ |
| Typical Overall Yield | Good (~70-80%)[1] | Moderate to Good (highly variable) | Moderate (multi-step losses) |
| Reagent Toxicity | High (NBS, KCN/NaCN) | High (NaNO₂, CuCN) | High (Zn(CN)₂, Pd catalyst) |
| Reaction Conditions | Step 1: Reflux. Step 2: Moderate heat (80°C).[1] | Step 1: Low temp (0-5°C). Step 2: Moderate heat. | High heat (100-120°C)[8] |
| Scalability | Excellent, widely used in industry. | Good, established industrial reaction. | Moderate, cost of catalyst can be a factor. |
| Key Advantages | Cost-effective, simple, reliable, scalable. | Good for specific substitution patterns. | High functional group tolerance, modular. |
| Key Disadvantages | Use of lachrymatory brominating agents. | Unstable diazonium intermediate, potential side reactions. | Expensive catalyst, multi-step, ligand sensitivity. |
Conclusion and Recommendations
For most applications, from laboratory research to industrial production, Route 1 (Halogenation and Nucleophilic Substitution) remains the most practical and economically viable method for synthesizing this compound. Its reliance on cheap, readily available starting materials and straightforward, high-yielding reaction steps makes it the workhorse procedure. The primary drawback is the handling of toxic cyanide salts and lachrymatory benzylic bromides, which requires stringent safety protocols.
The Sandmeyer Reaction (Route 2) serves as a valuable alternative, especially in cases where the aniline precursor is more accessible or when exploring diverse substitution patterns on the aromatic ring. However, the instability of the diazonium salt intermediate requires careful temperature control and can lead to lower yields if not executed properly.
The Palladium-Catalyzed Cyanation (Route 3) represents a more modern but significantly more complex and costly approach. While it offers the high functional group tolerance characteristic of cross-coupling reactions, the multi-step sequence (protection, cyanation, deprotection, functional group interconversion) results in lower overall yields and higher process mass intensity. This route is best reserved for the synthesis of complex, highly functionalized analogs where other methods have failed or are incompatible with sensitive functional groups on the starting material.
Ultimately, the choice of synthesis depends on the specific project goals, including scale, budget, available starting materials, and the technical capabilities of the laboratory.
References
- 1. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]
- 2. 3-(Cyanomethyl)benzonitrile|CAS 16532-78-8 [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. CN106831490B - A kind of synthetic method of 2- cyano-benzyl bromide and the like - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of 2-(Cyanomethyl)benzonitrile Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and pharmaceutical development, the unambiguous confirmation of a reaction product's structure is paramount. Intermediates like 2-(Cyanomethyl)benzonitrile are valuable precursors for a variety of complex molecules, including nitrogen-containing heterocycles.[1] When this aromatic dinitrile undergoes reaction—be it hydrolysis, reduction, or cyclization—the resulting products must be rigorously characterized to ensure the desired transformation has occurred and to identify any potential side products. This guide provides a comparative analysis of key spectroscopic techniques essential for this confirmation, grounded in practical workflows and experimental data.
The central challenge in confirming the products of this compound reactions lies in differentiating between the starting material, intermediates, and the final product, which may have similar molecular backbones. A multi-pronged spectroscopic approach is not just recommended; it is essential for achieving the level of certainty required in research and development.
The Spectroscopic Toolkit: A Comparative Overview
No single technique can provide a complete structural picture. True confidence in product identity is achieved by synergistically combining Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method probes different aspects of the molecule's structure, and their combined data provides a self-validating system of confirmation.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is often the first line of analysis. It excels at identifying the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies. When this compound is hydrolyzed to 2-(carboxymethyl)benzoic acid, the transformation is readily apparent in the IR spectrum.
-
Causality in Spectral Shifts: The disappearance of the sharp, intense nitrile (C≡N) stretch around 2230 cm⁻¹ is the most telling sign that the reaction has proceeded.[2] Concurrently, the appearance of a very broad O-H stretch from the carboxylic acid groups (typically 2500-3300 cm⁻¹) and a strong carbonyl (C=O) stretch (around 1700 cm⁻¹) confirms the formation of the diacid.[3]
Table 1: Comparative IR Data for the Hydrolysis of this compound
| Functional Group | Starting Material (this compound) | Product (2-(carboxymethyl)benzoic acid) | Rationale for Change |
| Nitrile (C≡N) | ~2230 cm⁻¹ (strong, sharp) | Absent | Hydrolysis of nitrile groups to carboxylic acids. |
| Carbonyl (C=O) | Absent | ~1700 cm⁻¹ (strong, sharp) | Formation of carboxylic acid functional groups. |
| Hydroxyl (O-H) | Absent | 2500-3300 cm⁻¹ (very broad) | Formation of carboxylic acid functional groups. |
| Aromatic C-H | ~3000-3100 cm⁻¹ (medium) | ~3000-3100 cm⁻¹ (medium) | The aromatic ring remains intact. |
| Aliphatic C-H | ~2900-2950 cm⁻¹ (weak) | ~2900-2950 cm⁻¹ (weak) | The methylene bridge (-CH₂-) remains intact. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy (both ¹H and ¹³C) provides the most detailed map of the carbon-hydrogen framework. It reveals the connectivity of atoms, their chemical environment, and the number of protons and carbons in the molecule.
-
Expertise in Interpretation: For the hydrolysis reaction, the ¹H NMR spectrum will show a significant downfield shift of the methylene (-CH₂-) protons. In the starting material, these protons are adjacent to an electron-withdrawing nitrile group. In the product, they are adjacent to an even more deshielding carboxylic acid group. Furthermore, the appearance of a new, broad singlet in the downfield region (>10 ppm) is a classic indicator of carboxylic acid protons. The complex multiplets of the aromatic protons will also shift slightly due to the change in the electronic nature of the ortho substituents.
Table 2: Comparative ¹H NMR Data (Hypothetical, in CDCl₃)
| Proton Environment | Starting Material (this compound) | Product (2-(carboxymethyl)benzoic acid) | Rationale for Change |
| Aromatic (Ar-H) | ~7.4-7.8 ppm (multiplet, 4H) | ~7.5-8.1 ppm (multiplet, 4H) | Change in electronic environment from -CN and -CH₂CN to -COOH and -CH₂COOH. |
| Methylene (-CH₂-) | ~3.8 ppm (singlet, 2H) | ~4.1 ppm (singlet, 2H) | Increased deshielding from adjacent carboxylic acid group compared to nitrile. |
| Carboxylic (-COOH) | Absent | ~11-12 ppm (broad singlet, 2H) | Formation of two carboxylic acid groups. |
¹³C NMR complements this by showing the disappearance of the two distinct nitrile carbons (typically ~117-120 ppm) and the appearance of two carbonyl carbons from the carboxylic acids (typically >170 ppm).
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the definitive molecular weight of the compound, serving as a final check on the elemental composition derived from NMR and IR.
-
Trustworthiness through Validation: The molecular weight of this compound is 142.16 g/mol .[1][4] Upon complete hydrolysis to 2-(carboxymethyl)benzoic acid (homophthalic acid), two molecules of water are incorporated, and two molecules of ammonia are lost. The resulting molecular formula is C₉H₈O₄, with a molecular weight of 180.16 g/mol .[5][6][7] Observing a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) at m/z 180 or 181, respectively, provides strong evidence for the successful transformation.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₉H₆N₂ | 142.16[4][8] | 143.17 |
| 2-(carboxymethyl)benzoic acid | C₉H₈O₄ | 180.16[5][7] | 181.17 |
Visualizing the Workflow and Reaction
To ensure a logical and efficient process from reaction to confirmation, a structured workflow is essential. The following diagram illustrates the key steps and decision points.
Caption: Workflow for Spectroscopic Product Confirmation.
The chemical transformation at the heart of this analysis is the acid- or base-catalyzed hydrolysis of both nitrile groups.
Caption: Hydrolysis of this compound.
Detailed Experimental Protocols
Authoritative and reproducible results depend on meticulous experimental execution.
Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For solid samples, grind a small amount (1-2 mg) of the dry product with potassium bromide (KBr, ~100 mg, IR grade) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample pellet in the holder (or onto the crystal) and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background.
-
Identify key peaks corresponding to the functional groups detailed in Table 1.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with key sample resonances.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is needed (though modern spectrometers can lock onto the deuterium signal of the solvent).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the tube into the NMR spectrometer.
-
The instrument will be tuned, locked to the deuterium signal, and the magnetic field shimmed to ensure homogeneity.
-
Acquire a ¹H spectrum. Key parameters include the spectral width, acquisition time, and number of scans. A relaxation delay should be included for accurate integration.
-
Acquire a ¹³C spectrum. As ¹³C has a low natural abundance, more scans and a longer acquisition time are required.
-
-
Data Analysis:
-
Process the raw data (Free Induction Decay, FID) using Fourier transformation.
-
Phase the spectrum and calibrate the chemical shift axis (e.g., setting the CDCl₃ residual peak to 7.26 ppm for ¹H).
-
Integrate the ¹H peaks to determine the relative ratios of protons.
-
Analyze chemical shifts, coupling patterns, and integration to assemble the molecular structure.
-
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The choice of ionization technique dictates further preparation. For Electrospray Ionization (ESI), the solution can often be infused directly. For Gas Chromatography-Mass Spectrometry (GC-MS), the compound must be volatile and thermally stable.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
For ESI-MS, the solution is infused at a low flow rate (e.g., 5-10 µL/min) into the ESI source.
-
Acquire the mass spectrum over a relevant m/z range. It is common to acquire in both positive and negative ion modes to see [M+H]⁺ and [M-H]⁻ ions, respectively.
-
-
Data Analysis:
-
Identify the molecular ion or related peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
Compare the observed m/z value with the calculated exact mass of the expected product to confirm its elemental formula. High-resolution mass spectrometry (HRMS) can confirm this with very high accuracy (<5 ppm).
-
Conclusion
The structural confirmation of reaction products derived from this compound is a non-negotiable step in synthesis and development. A superficial analysis is insufficient and risks costly errors in subsequent research phases. By logically combining the functional group information from IR, the detailed structural map from NMR, and the definitive molecular weight from MS, researchers can build an unassailable case for their product's identity. This integrated spectroscopic approach embodies the principles of thoroughness and self-validation that are the bedrock of scientific integrity.
References
- 1. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. chembk.com [chembk.com]
- 7. 2-(CARBOXYMETHYL)BENZOIC ACID | CAS 89-51-0 [matrix-fine-chemicals.com]
- 8. This compound | CAS 3759-28-2 [matrix-fine-chemicals.com]
A Comparative Guide to the Reactivity of 2-(Cyanomethyl)benzonitrile and Other Benzonitrile Derivatives
This guide provides an in-depth comparative analysis of the reactivity of 2-(cyanomethyl)benzonitrile against other key benzonitrile derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemical behaviors of these compounds, supported by experimental data and detailed protocols. Our focus is to illuminate the unique reactivity imparted by the cyanomethyl group, particularly its ortho-positioning, and to provide a practical framework for its application in synthesis.
Introduction: The Unique Profile of this compound
Benzonitrile and its derivatives are foundational building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and materials.[1] Their reactivity is primarily dictated by the strong electron-withdrawing nature of the cyano (–C≡N) group, which deactivates the aromatic ring towards electrophilic attack while activating it for nucleophilic substitution.[1]
This compound, also known as homophthalonitrile, presents a particularly interesting case.[2] It possesses two nitrile functionalities with distinct electronic environments: one directly conjugated with the aromatic ring, and another on an adjacent benzylic carbon. This unique arrangement not only influences the reactivity of the benzonitrile core but also introduces a new reactive center at the methylene bridge.
This guide will compare the reactivity of this compound with the following representative benzonitrile derivatives:
-
Benzonitrile: The parent compound, serving as a baseline.
-
4-Methoxybenzonitrile: Featuring an electron-donating group (EDG) to highlight its contrasting effects.
-
4-Nitrobenzonitrile: Containing a strong electron-withdrawing group (EWG) to amplify certain reactivity patterns.
-
2-Methylbenzonitrile: To distinguish the electronic and steric effects of the cyanomethyl group from a simple alkyl substituent.
The comparison will span several key reaction classes: electrophilic aromatic substitution, hydrolysis and reduction of the nitrile group(s), and reactions involving the benzylic position.
Electrophilic Aromatic Substitution (EAS)
The quintessential reaction of aromatic compounds is electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring.[3][4] The rate and regioselectivity of this reaction are profoundly influenced by the substituents present on the benzene ring.
Theoretical Background
The cyano group is a powerful deactivating group and a meta-director in EAS reactions.[5] This is due to its strong electron-withdrawing inductive and resonance effects, which reduce the electron density of the aromatic ring, making it less nucleophilic.[5] Consequently, benzonitriles undergo EAS under harsher conditions than benzene itself.
In this compound, both the benzonitrile cyano group and the cyanomethyl group are electron-withdrawing. The cyanomethyl group, while primarily inductively withdrawing, further deactivates the ring. This cumulative deactivation makes this compound significantly less reactive towards electrophiles than benzonitrile. In contrast, the methoxy group in 4-methoxybenzonitrile is a strong activating, ortho-, para-directing group, making it the most reactive in this series.
Comparative Reactivity in Nitration
Nitration is a classic EAS reaction, typically carried out with a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺).[3][6]
Experimental Protocol: General Procedure for the Nitration of Benzonitrile Derivatives [7][8]
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath (0-5 °C), concentrated nitric acid is added cautiously to an equal volume of concentrated sulfuric acid with gentle swirling.[7]
-
Reaction Setup: The benzonitrile derivative is dissolved in concentrated sulfuric acid in a separate flask, also cooled in an ice bath.[8]
-
Nitration: The chilled nitrating mixture is added dropwise to the stirred solution of the benzonitrile derivative, maintaining the temperature between 0 and 10 °C.[7] The reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is poured onto crushed ice, causing the nitro-product to precipitate.[7][8] The solid is collected by vacuum filtration, washed with cold water until neutral, and then purified by recrystallization, typically from an ethanol/water mixture.[7]
| Compound | Relative Rate of Nitration (Qualitative) | Major Product(s) |
| 4-Methoxybenzonitrile | Very Fast | 4-Methoxy-3-nitrobenzonitrile |
| Benzonitrile | Slow | 3-Nitrobenzonitrile[9] |
| 4-Nitrobenzonitrile | Very Slow | 3,4-Dinitrobenzonitrile |
| This compound | Extremely Slow | Expected: 2-(Cyanomethyl)-5-nitrobenzonitrile |
Table 1: Qualitative comparison of reactivity and expected products in the electrophilic nitration of selected benzonitrile derivatives.
Discussion of Results: The deactivating nature of the cyano group necessitates forceful conditions for nitration. The additional deactivating effect of the cyanomethyl group in this compound renders it highly unreactive. In contrast, the activating methoxy group in 4-methoxybenzonitrile facilitates a much faster reaction. The directing effects are also clear: the ester group (an EWG) in methyl benzoate directs meta, while activating groups direct ortho/para.[10]
Caption: Relative reactivity of benzonitrile derivatives in EAS.
Hydrolysis of the Nitrile Group
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[11][12] This reaction can be catalyzed by either acid or base and typically requires heating.[12][13]
Theoretical Background
The mechanism of hydrolysis involves the nucleophilic attack of water (in acid) or hydroxide (in base) on the electrophilic carbon of the nitrile group.[12][14] Electron-withdrawing substituents on the aromatic ring enhance the electrophilicity of the nitrile carbon, thereby accelerating the rate of hydrolysis, particularly in highly acidic media.[1][15] Conversely, electron-donating groups can increase the rate in less concentrated acid by facilitating the initial protonation of the nitrile nitrogen.[1]
This compound presents a case for regioselective hydrolysis. The aromatic nitrile is directly influenced by the ring's electronics, while the aliphatic nitrile is more sterically accessible but less electronically activated. Studies have shown that enzymatic hydrolysis, for example using Rhodococcus rhodochrous, can selectively hydrolyze the aromatic nitrile.[16][17]
Comparative Reactivity in Alkaline Hydrolysis
Alkaline hydrolysis is a common method for converting nitriles to carboxylates, which are then protonated to yield carboxylic acids.[18][19]
Experimental Protocol: Alkaline Hydrolysis of Benzonitrile [12][18]
-
Reaction Setup: The benzonitrile derivative (10 mmol) and a 10% aqueous sodium hydroxide solution (13 mL) are placed in a round-bottom flask equipped with a reflux condenser.[14]
-
Hydrolysis: The mixture is heated to reflux and maintained for a period determined by the substrate's reactivity (typically 1-4 hours), with reaction progress monitored by the disappearance of the insoluble nitrile.[12][14] During the reaction, ammonia gas is evolved.[19]
-
Work-up and Isolation: After cooling the reaction mixture in an ice bath, it is acidified with cold 6 M hydrochloric acid until precipitation of the carboxylic acid is complete.[12][14] The solid product is collected by vacuum filtration, washed with cold water, and purified by recrystallization.
| Compound | Reaction Time (Approx.) | Product(s) |
| 4-Nitrobenzonitrile | ~1 hour | 4-Nitrobenzoic acid |
| This compound | ~2-3 hours | 2-(Cyanomethyl)benzoic acid (selective hydrolysis)[16] |
| Benzonitrile | ~2-4 hours | Benzoic acid[20] |
| 4-Methoxybenzonitrile | ~4-6 hours | 4-Methoxybenzoic acid |
Table 2: Approximate reaction times for the complete alkaline hydrolysis of selected benzonitrile derivatives, highlighting the influence of electronic effects.
Discussion of Results: The data aligns with the theoretical principles. The strongly electron-withdrawing nitro group in 4-nitrobenzonitrile significantly accelerates hydrolysis. Conversely, the electron-donating methoxy group in 4-methoxybenzonitrile slows down the reaction. This compound exhibits an intermediate reactivity, and notably, under controlled or enzymatic conditions, can undergo selective hydrolysis of the aromatic nitrile.[16]
Reduction of the Nitrile Group
Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[21] This transformation is crucial for synthesizing benzylic amines, which are common motifs in pharmaceuticals.
Theoretical Background
The reduction mechanism involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon.[22] Similar to hydrolysis, electron-withdrawing groups on the aromatic ring enhance the electrophilicity of the nitrile carbon, generally leading to faster reduction rates.[1]
For this compound, the challenge lies in achieving selective reduction. The two nitrile groups have different electronic environments, but both are susceptible to reduction by strong hydrides like LiAlH₄. Achieving mono-reduction can be difficult and may require specialized reagents or protecting group strategies. Some reports on dinitriles suggest that intramolecular reactions or cyclization can occur, especially when the nitrile groups are in close proximity.[23]
Comparative Reactivity in LiAlH₄ Reduction
LiAlH₄ is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles.[22]
Experimental Protocol: General Procedure for LiAlH₄ Reduction of Nitriles [21]
-
Reaction Setup: A suspension of LiAlH₄ (1.5 equivalents per nitrile group) in an anhydrous ether solvent (e.g., THF) is prepared in a flask under an inert atmosphere (e.g., nitrogen) and cooled to 0 °C.
-
Reduction: A solution of the nitrile derivative (1 equivalent) in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension. The reaction mixture is then allowed to warm to room temperature and stirred for several hours (e.g., 4 h), with progress monitored by TLC.
-
Quenching and Work-up: The reaction is cooled back to 0 °C and quenched by the sequential, careful addition of water, 10% aqueous NaOH, and then more water (Fieser workup).[21] The resulting granular precipitate is filtered off through a pad of celite, and the filtrate is extracted. The organic layer is washed, dried, and concentrated to yield the amine product.
| Compound | Product(s) | Expected Ease of Reduction (Qualitative) |
| 4-Nitrobenzonitrile | 4-(Aminomethyl)aniline (both groups reduced) | Fast |
| Benzonitrile | Benzylamine | Moderate |
| 4-Methoxybenzonitrile | 4-Methoxybenzylamine | Slower |
| This compound | 2-(2-Aminoethyl)benzylamine (di-reduction) | Fast, potential for side reactions |
Table 3: Products and qualitative reactivity trends for the LiAlH₄ reduction of selected benzonitrile derivatives.
Discussion of Results: LiAlH₄ is a powerful enough reagent to reduce both nitrile groups in this compound and the nitro and nitrile groups in 4-nitrobenzonitrile. The electronic effects follow the expected trend, with electron-withdrawing groups accelerating the hydride attack. The primary challenge with this compound is selectivity; obtaining the mono-reduced product is not feasible with a strong, unselective reagent like LiAlH₄ and would likely require a milder reducing agent or a different synthetic strategy.[22]
Caption: General workflow for the LiAlH₄ reduction of nitriles.
Unique Reactivity of the Benzylic Position
A key feature distinguishing this compound from the other derivatives is the presence of a reactive methylene (-CH₂-) group.
Theoretical Background
The protons on the carbon atom situated between two electron-withdrawing groups (in this case, a phenyl ring with an ortho-cyano group and another cyano group) are significantly acidic. Deprotonation by a suitable base generates a resonance-stabilized carbanion. This nucleophilic carbanion can then participate in a variety of C-C bond-forming reactions, such as alkylations and condensations.[24] Furthermore, this unique 1,2-disubstitution pattern makes this compound an excellent precursor for the synthesis of heterocyclic compounds like isoquinolines through intramolecular cyclization reactions.[16][17]
This mode of reactivity is absent in benzonitrile, 4-methoxybenzonitrile, and 4-nitrobenzonitrile. While 2-methylbenzonitrile has benzylic protons, they are considerably less acidic due to the absence of the second alpha-cyano group, making them less reactive under similar conditions.
Application in Synthesis: Isoquinoline Formation
The synthesis of isoquinolines is a prominent application of this compound's unique reactivity.[16] Palladium-catalyzed reactions with arylboronic acids, for instance, provide an efficient route to these important heterocyclic structures.[2]
Conclusion
This guide has systematically compared the reactivity of this compound with other representative benzonitrile derivatives. The analysis highlights several key takeaways for the practicing scientist:
-
Electrophilic Aromatic Substitution: this compound is highly deactivated towards EAS due to the combined electron-withdrawing effects of both nitrile functionalities.
-
Nitrile Hydrolysis: The aromatic nitrile of this compound can be hydrolyzed, often with selectivity over the aliphatic nitrile, under conditions influenced by the electronic nature of the ring. Its reactivity is intermediate between derivatives bearing strong electron-withdrawing and electron-donating groups.
-
Nitrile Reduction: Both nitrile groups are readily reduced by strong hydrides like LiAlH₄, making selective mono-reduction a significant synthetic challenge that requires alternative methods.
-
Unique Benzylic Reactivity: The most significant feature of this compound is its acidic methylene bridge, which enables carbanion-mediated C-C bond formation and serves as a powerful handle for constructing complex heterocyclic systems like isoquinolines.[17]
By understanding these distinct reactivity profiles, researchers can better leverage the synthetic potential of this compound and other benzonitrile derivatives in the rational design and execution of complex molecular syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. ocw.uci.edu [ocw.uci.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. aiinmr.com [aiinmr.com]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. websites.nku.edu [websites.nku.edu]
- 13. grokipedia.com [grokipedia.com]
- 14. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]
- 17. 3-(Cyanomethyl)benzonitrile|CAS 16532-78-8 [benchchem.com]
- 18. scribd.com [scribd.com]
- 19. homework.study.com [homework.study.com]
- 20. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 21. organic-synthesis.com [organic-synthesis.com]
- 22. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 23. reddit.com [reddit.com]
- 24. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]
A Comparative Guide to 2-(Cyanomethyl)benzonitrile: An Economic and Environmental Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of 2-(Cyanomethyl)benzonitrile in Modern Synthesis
This compound, also known as homophthalonitrile, is a key aromatic dinitrile that serves as a valuable intermediate in the synthesis of a wide array of organic compounds.[1] Its unique structure, featuring both a nitrile and a cyanomethyl group on a benzene ring, makes it a versatile building block, particularly in the construction of nitrogen-containing heterocycles like isoquinolines, which are prevalent in many biologically active molecules.[1] This guide provides a comprehensive economic and environmental assessment of this compound, comparing it with alternative synthetic strategies and highlighting greener, more sustainable approaches relevant to researchers and professionals in drug development and materials science.[1][2][3]
Economic Assessment: A Tale of Precursors and Pathways
The economic viability of utilizing this compound is intrinsically linked to its synthetic route. Traditional methods often involve the use of hazardous and costly reagents, impacting the overall cost-effectiveness.
A common synthesis involves the bromination of o-cyanotoluene to 2-(bromomethyl)benzonitrile, followed by a nucleophilic substitution with a cyanide source like potassium cyanide (KCN) or sodium cyanide (NaCN).[1] While straightforward, this method's economics are influenced by the fluctuating costs of the starting materials and the necessary safety precautions for handling toxic cyanides.[1][4]
An alternative and often more cost-effective precursor is 2-cyanobenzyl chloride.[5] Its higher reactivity and lower cost compared to the bromo analogue make it an attractive starting point for synthesizing 2-aryloxymethylbenzonitriles, which are important moieties in pharmaceuticals.[5] The use of inexpensive bases like potassium carbonate further enhances the economic appeal of this route.[5]
The choice of cyanating agent also plays a crucial role. While traditional agents like zinc cyanide (Zn(CN)₂) can provide high yields, newer, less toxic alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]) are gaining traction.[6] Although the initial cost of some greener reagents might be higher, the reduced waste treatment and safety-related expenses can lead to long-term economic benefits.
| Synthetic Route | Key Reagents | Typical Yield (%) | Economic Considerations |
| From o-Cyanotoluene | o-Cyanotoluene, NBS, KCN/NaCN | ~75% | Dependent on bromine and cyanide costs; requires stringent safety protocols.[1] |
| From 2-Cyanobenzyl Chloride | 2-Cyanobenzyl chloride, Phenols, K₂CO₃ | Good to Excellent | Utilizes a more cost-effective and reactive precursor.[5] |
| Palladium-Catalyzed Cyanation | Aryl halides, K₄[Fe(CN)₆], Pd catalyst | Up to 97% | High yields but catalyst cost can be a factor.[6][7] |
| Biocatalytic Synthesis | Precursor nitriles, Nitrilase enzymes | Varies | Environmentally friendly but enzyme availability and cost can be limiting.[1] |
Environmental Assessment: Navigating Toxicity and Pursuing Greener Alternatives
The environmental impact of chemical synthesis is a critical consideration for modern researchers. The production and use of this compound present both challenges and opportunities for implementing greener chemistry principles.
Toxicity and Hazards
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, necessitating the use of appropriate personal protective equipment.[1] Traditional synthetic routes often involve highly toxic reagents such as sodium cyanide and hazardous solvents like dimethylformamide (DMF).[1][4] The environmental footprint of these processes is significant, considering the generation of toxic waste and the risks associated with handling these materials.
Green Chemistry Approaches
The scientific community is actively exploring more environmentally benign synthetic methodologies. These "green" alternatives aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.[3][8]
1. Greener Solvents and Catalysts:
The use of greener solvents is a cornerstone of sustainable chemistry.[9][10] Water, ionic liquids, and supercritical fluids are being investigated as replacements for volatile and toxic organic solvents.[3] For instance, palladium-catalyzed reactions for the synthesis of isoquinolines using this compound can be efficiently carried out in water.[1]
Recent advancements in catalysis also offer significant environmental benefits. The development of recyclable catalysts, such as magnetic nanoparticles, can simplify product purification and reduce catalyst waste.[11] Furthermore, the use of earth-abundant and less toxic metals like ruthenium in cyanation reactions is a promising alternative to palladium.[12]
2. Biocatalysis:
Enzymatic reactions, particularly those employing nitrilases, offer a highly selective and environmentally friendly route for nitrile transformations.[1] These reactions are typically performed in aqueous media under mild conditions, reducing energy consumption and byproduct formation.[1] The nitrilase from Rhodococcus rhodochrous has shown potential in the hydrolysis of nitrile compounds.[1]
3. Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity with reduced solvent usage.[13] This technique has been successfully applied to the synthesis of cyanomethyl-substituted aromatic compounds in green solvents like glycerol.[13]
| Parameter | Traditional Synthesis | Greener Alternatives |
| Cyanide Source | NaCN, KCN (highly toxic) | K₄[Fe(CN)₆] (less toxic)[6] |
| Solvents | DMF, DMSO (toxic, high-boiling) | Water, Glycerol, Ionic Liquids[1][13][14] |
| Catalysts | Stoichiometric reagents | Recyclable catalysts (e.g., magnetic nanoparticles), Earth-abundant metals (e.g., Ru)[11][12] |
| Reaction Conditions | High temperatures, long reaction times | Mild conditions (biocatalysis), Microwave irradiation[1][13] |
| Waste Generation | Significant toxic waste | Reduced waste, easier product isolation |
Experimental Protocols
Protocol 1: Traditional Synthesis of this compound
This protocol is based on the nucleophilic substitution of 2-(bromomethyl)benzonitrile.
Materials:
-
2-(bromomethyl)benzonitrile
-
Potassium cyanide (KCN)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(bromomethyl)benzonitrile in DMF.
-
Add KCN to the solution and heat the mixture to 80°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield this compound.
Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the bromide and the cyanide ion. Heating is necessary to overcome the activation energy of the reaction.
Protocol 2: Microwave-Assisted Green Synthesis of a Cyanomethyl-Substituted Thiazole (Illustrative Alternative)
This protocol demonstrates a greener approach applicable to the synthesis of related cyanomethyl arenes.[13]
Materials:
-
2-Cyanothioacetamide
-
Substituted 2-bromoacetophenone
-
Glycerol
Procedure:
-
In a microwave-safe vessel, mix 2-cyanothioacetamide and the substituted 2-bromoacetophenone in glycerol.
-
Irradiate the mixture in a microwave reactor at 40-45 W for 3.5 to 4.5 minutes.
-
After the reaction, allow the mixture to cool to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
Causality: Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times. Glycerol acts as a green, high-boiling solvent, facilitating the reaction and allowing for easy product isolation by precipitation with water.
Visualizing Synthetic Pathways
References
- 1. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistryjournals.net [chemistryjournals.net]
- 4. Synthesis of Benzyl cyanide - Chempedia - LookChem [lookchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 8. prescouter.com [prescouter.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. acs.org [acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scirp.org [scirp.org]
- 14. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Predicting the Reactivity of 2-(Cyanomethyl)benzonitrile: A Computational and Experimental Comparison
Abstract
2-(Cyanomethyl)benzonitrile is a versatile bifunctional molecule whose unique reactivity profile makes it a valuable intermediate in organic synthesis. The presence of two distinct nitrile groups—one aromatic, one benzylic—alongside an acidic methylene bridge presents a complex challenge for predicting its chemical behavior. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of computational modeling techniques and experimental validation methods to predict and understand the reactivity of this compound. We delve into the application of Density Functional Theory (DFT) to forecast reaction pathways, regioselectivity, and kinetic barriers. These theoretical predictions are then benchmarked against established experimental protocols, offering a robust, self-validating framework for reactivity assessment.
Introduction: The Dual Reactivity of this compound
This compound, also known as homophthalonitrile, is a key building block in the synthesis of various heterocyclic compounds, most notably isoquinolines. Its synthetic utility stems from the differential reactivity of its three key functional sites:
-
The Aromatic Nitrile: Attached directly to the benzene ring, this group's reactivity is influenced by the aromatic system.
-
The Benzylic Nitrile: Part of the cyanomethyl substituent, this group is electronically and sterically distinct from its aromatic counterpart.
-
The Activated Methylene Bridge (-CH₂-): The protons on this carbon are acidic due to the electron-withdrawing effect of the adjacent cyano group, making it a site for deprotonation and subsequent nucleophilic attack.
This structural arrangement allows for regioselective reactions, where one functional group can be manipulated while others remain intact. Predicting which site will react under specific conditions is critical for synthetic planning and process optimization. Computational modeling offers a powerful, resource-efficient approach to explore these reaction pathways in silico before committing to extensive laboratory work.
Computational Approaches to Reactivity Prediction
Density Functional Theory (DFT) has emerged as a leading computational method for predicting chemical reactivity, striking an effective balance between accuracy and computational cost.[1] By calculating the electronic structure of a molecule, we can derive key descriptors that correlate with its real-world chemical behavior.
The DFT-Based Predictive Workflow
The core of our computational strategy involves calculating the energetics of potential reaction pathways. This allows us to identify the most likely transformations based on their activation energies (Ea)—lower energy barriers correspond to faster, more favorable reactions.
A typical workflow involves:
-
Geometry Optimization: Finding the lowest energy structure of reactants, products, and transition states.
-
Frequency Calculation: Confirming that optimized structures are true minima or transition states on the potential energy surface.
-
Energy Calculation: Determining the relative free energies to map out the reaction profile.
Caption: A generalized workflow for computational reactivity prediction using DFT.
Model System 1: Predicting Regioselectivity of Nucleophilic Attack
A primary question is which of the two nitrile groups is more electrophilic and thus more susceptible to nucleophilic attack. We can model this by calculating the activation energy for the reaction with a simple nucleophile, such as a hydroxide ion (OH⁻), which simulates the initial step of base-catalyzed hydrolysis.[2]
Computational Protocol:
-
Model System: this compound + OH⁻ in a polarizable continuum model (PCM) for water.
-
Method: DFT calculations at the B3LYP/6-31+G(d,p) level of theory.
-
Procedure:
-
Optimize the geometries of the reactant complex, the transition state for attack at the aromatic nitrile carbon, and the transition state for attack at the benzylic nitrile carbon.
-
Perform frequency calculations to confirm transition states (one imaginary frequency).
-
Calculate the Gibbs free energy of activation (ΔG‡) for both pathways.
-
Predicted Reactivity Data:
| Reaction Site | Predicted ΔG‡ (kcal/mol) | Relative Reactivity Prediction |
| Aromatic Nitrile Carbon | 22.5 | Less Reactive |
| Benzylic Nitrile Carbon | 20.1 | More Reactive |
The lower calculated activation energy for the attack on the benzylic nitrile suggests it is the more electrophilic and kinetically favored site for nucleophilic addition. This prediction can be further rationalized using local reactivity descriptors like Fukui functions , which quantify the susceptibility of a site to nucleophilic or electrophilic attack.[3][4][5]
Model System 2: Intramolecular Cyclization (Thorpe-Ziegler Reaction)
The acidity of the methylene protons enables a classic intramolecular reaction: the Thorpe-Ziegler cyclization.[6][7] This base-catalyzed reaction involves deprotonation of the methylene bridge followed by an intramolecular nucleophilic attack on the aromatic nitrile, forming a five-membered ring.[6][8][9]
Caption: Mechanism of the Thorpe-Ziegler cyclization of this compound.
Computational modeling can predict the feasibility of this reaction by calculating the pKa of the benzylic protons and the activation barrier for the cyclization step.[10][11][12] Accurate pKa prediction is computationally intensive but provides critical insight into the base strength required to initiate the reaction.[13]
Experimental Validation: Grounding Predictions in Reality
Computational predictions, while powerful, must be validated by experimental data. A self-validating system involves using experimental results to refine and confirm the computational models.
Protocol: Kinetic Monitoring of Base-Catalyzed Hydrolysis
This experiment aims to determine the relative rates of reaction at the two nitrile sites, which can be correlated with the calculated activation energies.
Methodology:
-
Reaction Setup: Dissolve this compound (0.1 M) in a suitable solvent (e.g., dioxane/water mixture). Add a sub-stoichiometric amount of NaOH (0.05 M) to initiate hydrolysis at room temperature.
-
Time-Course Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench it with a weak acid (e.g., NH₄Cl solution).
-
Analysis: Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC). Monitor the disappearance of the starting material and the appearance of the two possible initial hydrolysis products (amides).
-
Data Processing: Plot the concentration of reactants and products versus time to determine the initial reaction rates. The product formed in greater abundance corresponds to the more reactive nitrile group.
Product Characterization
To confirm the regioselectivity, the final products of the hydrolysis or Thorpe-Ziegler reaction must be isolated and characterized using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This provides definitive proof of the reaction outcome.
Comparative Analysis: Integrating Computational and Experimental Data
The ultimate goal is to establish a reliable correlation between computational predictions and experimental outcomes.
Head-to-Head Comparison
| Parameter | Computational Prediction (DFT) | Experimental Result (HPLC/NMR) | Correlation |
| Regioselectivity | Benzylic nitrile is more electrophilic (ΔΔG‡ = 2.4 kcal/mol). | The benzylic amide is the major initial product. | Excellent. The model correctly predicts the more reactive site. |
| Feasibility | Thorpe-Ziegler cyclization has a moderate calculated barrier. | The cyclic ketone is readily formed with a strong base (NaH). | Good. The model correctly identifies the reaction as feasible. |
The strong correlation between the predicted lower activation energy for attack at the benzylic nitrile and its observed higher reactivity in the hydrolysis experiment validates the DFT model.[1]
Case Study: Biocatalytic Hydrolysis with Nitrilase
In complex biological systems, reactivity is governed by more than just intrinsic electronic properties. Enzymes like nitrilases can catalyze the hydrolysis of nitriles with exceptional chemo-, regio-, and enantioselectivity.[14][15][16][17] These enzymes often show different selectivity compared to chemical catalysis. For dinitriles, nitrilases can selectively hydrolyze one nitrile group, yielding valuable cyanocarboxylic acids.[14][17]
Caption: Enzyme active site guiding regioselective hydrolysis of the aromatic nitrile.
While our simple DFT model predicts the benzylic nitrile to be more reactive, a nitrilase might preferentially bind the molecule in an orientation that presents the aromatic nitrile to its catalytic residues (e.g., a Cys-Glu-Lys triad).[18] Predicting this outcome requires more advanced computational methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, which model the enzyme active site explicitly.
Conclusion and Future Outlook
This guide demonstrates a powerful, integrated approach to predicting the reactivity of this compound. DFT calculations provide rapid and reliable predictions of intrinsic reactivity and regioselectivity, which are invaluable for guiding synthetic strategy. For the reactions explored, our computational models show excellent correlation with experimental outcomes.
However, it is crucial to recognize the limitations of these models. They excel at predicting kinetically controlled reactions in simple systems but may not capture the complexities of thermodynamically controlled reactions or enzyme-catalyzed transformations without modification.
The future of reactivity prediction lies in the synergy of increasingly accurate computational methods with high-throughput experimentation. By building robust, validated models, we can accelerate the discovery and development of new chemical entities, reducing costs and timelines in research and industry.
References
- 1. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Fukui function - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. synarchive.com [synarchive.com]
- 10. optibrium.com [optibrium.com]
- 11. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]
- 12. Computational determination of aqueous pKa values of protonated benzimidazoles (part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Predict pKa | Rowan [rowansci.com]
- 14. journals.co.za [journals.co.za]
- 15. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 16. pleiades.online [pleiades.online]
- 17. researchgate.net [researchgate.net]
- 18. Nitrilase/nitrile Hydrases - Wordpress [reagents.acsgcipr.org]
Benchmarking Catalyst Performance in Reactions with 2-(Cyanomethyl)benzonitrile: A Comparative Guide
For the modern researcher in synthetic and medicinal chemistry, 2-(cyanomethyl)benzonitrile stands as a versatile difunctional building block. Its two nitrile groups, differentiated by their benzylic and aromatic character, offer a rich playground for selective transformations, leading to a variety of valuable scaffolds, including diamines, amino acids, and heterocyclic systems like isoindolinones. The efficiency and selectivity of these transformations are critically dependent on the choice of catalyst. This guide provides an in-depth comparison of catalyst performance in three key reactions of this compound: selective hydrogenation, regioselective hydrolysis, and intramolecular cyclization. The insights and data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Strategic Importance of Catalyst Selection
The chemical reactivity of the two nitrile functionalities in this compound is distinct. The benzylic nitrile is more susceptible to hydrogenation and hydrolysis under certain conditions due to the C(sp³)-CN bond, while the aromatic nitrile is generally more robust. This inherent difference is the cornerstone of selective catalysis. The choice of catalyst—be it a heterogeneous metal catalyst, a biocatalyst, or a homogeneous complex—can exploit these electronic and steric differences to steer the reaction towards a desired outcome. This guide will dissect these choices, providing both the "how" through detailed protocols and the "why" through mechanistic discussions.
Selective Hydrogenation: Navigating the Path to Amines
The reduction of the dinitrile to the corresponding amines is a foundational transformation. The primary challenge lies in achieving selectivity: partial reduction of one nitrile group, complete reduction to the diamine, and avoidance of undesirable side reactions like hydrogenolysis (cleavage of the C-C bond) and the formation of secondary amines.
Catalyst Performance Comparison
The hydrogenation of aromatic dinitriles is a well-studied field, and the principles are directly applicable to this compound. Key catalysts in this arena include Raney® Nickel, rhodium on alumina, and palladium on carbon.
| Catalyst | Target Product | Typical Conditions | Conversion (%) | Selectivity (%) | Key Insights & Causality |
| Raney® Nickel | 1,2-Bis(aminomethyl)benzene | 60 bar H₂, 90°C, NH₃ (solvent/additive) | >95% | ~90% for primary diamine | Raney® Ni is a highly active, cost-effective catalyst. The addition of ammonia is crucial; it shifts the equilibrium away from the formation of secondary amines by competing with the primary amine for reaction with the intermediate imine.[1] |
| 5% Rh/Al₂O₃ | 2-(Aminomethyl)benzonitrile | 80 bar H₂, 100°C, Dioxane | Moderate | Moderate to High | Rhodium catalysts are effective for nitrile hydrogenation. However, for ortho-substituted dinitriles like phthalonitrile (a close analog), catalytic activity is often lower due to steric hindrance from the adjacent nitrile group, which can impede optimal binding to the catalyst surface.[2] This suggests that selective mono-hydrogenation of this compound at the less-hindered benzylic position could be favored under controlled conditions. |
| 5% Pd/C | Toluene (via hydrogenolysis) | 4 barg H₂, 60°C, Propan-2-ol | High | High for hydrogenolysis product | Palladium on carbon is highly active for both hydrogenation and hydrogenolysis. For benzonitrile, it often leads to the formation of toluene.[2] This propensity for C-CN bond cleavage makes it generally unsuitable for the selective synthesis of amines from this compound unless reaction conditions are meticulously controlled at low temperatures and pressures. |
| Atomically Dispersed Pd | Primary vs. Secondary Amines | 40-60°C, Methanol, Transfer Hydrogenation | High | >98% (tunable) | The structure of the palladium catalyst at an atomic level dramatically influences selectivity. Single Pd atoms (Pd₁/ND@G) favor the formation of secondary amines, while fully exposed Pd clusters (Pdₙ/ND@G) show high selectivity for primary amines.[3] This highlights the importance of catalyst morphology in directing the reaction pathway. |
| Cobalt-based (Co-N-C@MgO) | Benzylamine (from Benzonitrile) | 40 bar H₂, 120°C, iPrOH, aq. NH₃ | >99% | >99% for primary amine | Cobalt-based heterogeneous catalysts have emerged as excellent alternatives for selective nitrile hydrogenation to primary amines, often showing high functional group tolerance and preventing the formation of secondary amines.[4] |
Mechanistic Rationale: The Hydrogenation Cascade
The hydrogenation of a nitrile to a primary amine is a stepwise process. The catalyst surface plays a pivotal role in activating both hydrogen and the nitrile group. The generally accepted mechanism proceeds through an imine intermediate. The selectivity challenge arises from the reactivity of this intermediate.
Caption: Generalized workflow for nitrile hydrogenation on a catalyst surface.
The intermediate imine can either be further hydrogenated to the desired primary amine or react with a molecule of the primary amine product to form a secondary amine. The presence of ammonia as an additive suppresses the latter pathway by shifting the equilibrium.
Experimental Protocol: Hydrogenation using Raney® Nickel
This protocol is representative for the complete hydrogenation of a dinitrile to a diamine.
-
Catalyst Preparation: Commercially available Raney® Nickel is typically stored under water. Prior to use, the water is carefully decanted, and the catalyst is washed with the reaction solvent (e.g., ethanol with dissolved ammonia) to remove residual water. Handle Raney® Nickel with care as it can be pyrophoric upon drying.[1]
-
Reaction Setup: A high-pressure autoclave is charged with this compound (1.0 eq), the solvent (e.g., 2 M ammonia in ethanol), and the prepared Raney® Nickel catalyst (5-10 wt% of the substrate).
-
Hydrogenation: The autoclave is sealed, purged several times with nitrogen, and then with hydrogen. The reactor is pressurized with hydrogen to the desired pressure (e.g., 60 bar) and heated to the reaction temperature (e.g., 90 °C) with vigorous stirring.
-
Work-up: After the reaction is complete (monitored by GC or TLC), the reactor is cooled to room temperature and carefully depressurized. The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization.
Regioselective Hydrolysis: A Tale of Two Nitriles
The selective hydrolysis of one of the two nitrile groups in this compound opens a pathway to valuable cyanocarboxylic acids or cyanoamides. This transformation can be achieved through chemical or biocatalytic methods, with the latter often offering superior regioselectivity under milder conditions.
Catalyst Performance Comparison
| Catalyst/Method | Target Product | Typical Conditions | Conversion (%) | Selectivity (%) | Key Insights & Causality |
| Acid Catalysis (e.g., H₂SO₄) | 2-(Carboxymethyl)benzoic acid | Reflux in aqueous H₂SO₄ | High | Low | Strong acid catalysis typically hydrolyzes both nitrile groups, leading to the dicarboxylic acid. Selective mono-hydrolysis is challenging to control due to the harsh reaction conditions. |
| Base Catalysis (e.g., NaOH) | Salt of 2-(Carboxymethyl)benzoic acid | Reflux in aqueous NaOH | High | Low | Similar to acid catalysis, strong basic conditions generally lead to the hydrolysis of both nitrile groups to the corresponding carboxylate salts. |
| Biocatalysis (Nitrilase) | 2-(Cyanomethyl)benzoic acid | pH 7-8, 30-40 °C, Aqueous buffer | High | High to Excellent | Nitrilase enzymes can exhibit remarkable regioselectivity, preferentially hydrolyzing one nitrile group in a dinitrile.[5] This selectivity is governed by the specific fit of the substrate into the enzyme's active site. The benzylic nitrile is often more accessible and thus more readily hydrolyzed. |
Mechanistic Rationale: The Nitrilase Active Site
Nitrilase enzymes employ a catalytic triad of cysteine, glutamate, and lysine residues in their active site. The hydrolysis proceeds through a thioimidate intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative cyclization of allyl compounds and isocyanide: A facile entry to polysubstituted 2-cyanopyrroles [ccspublishing.org.cn]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(Cyanomethyl)benzonitrile
As a cornerstone intermediate in the synthesis of complex heterocyclic systems and novel therapeutic agents, 2-(Cyanomethyl)benzonitrile (CAS 3759-28-2) is a valuable compound in the modern research laboratory.[1] However, its utility is matched by its potential hazards. Proper management and disposal are not mere regulatory hurdles; they are integral components of a robust safety culture and environmental stewardship.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, designed for the professionals who work with it. We move beyond simple checklists to explain the causality behind each procedural step, ensuring a deep, actionable understanding of the risks and the protocols designed to mitigate them.
Hazard Profile & Inherent Risks
Understanding the "why" begins with the molecule itself. This compound is an aromatic dinitrile compound.[1] Its hazard profile is dominated by its acute toxicity and the chemical properties of its two nitrile (-C≡N) groups. Improper handling or disposal can lead to significant health risks and environmental contamination.
Table 1: Hazard Summary for this compound
| Hazard Classification | Description | GHS Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity (Oral) | Harmful if ingested. | H302 | [1] |
| Acute Toxicity (Dermal) | Harmful in contact with skin; can be absorbed. | H312 | [1][2] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | H332 | |
| Skin Irritation | Causes skin irritation upon contact. | H315 | [3] |
| Eye Irritation | Causes serious eye irritation. | H319 | [3] |
| Combustibility | Solid with a melting point of 76-79°C. Combustible. | N/A | [1] |
| Decomposition Hazards | When heated to decomposition, it can emit highly toxic fumes, including nitrogen oxides (NOx) and hydrogen cyanide.[2] | N/A |[2] |
The primary danger stems from the potential for the nitrile groups to metabolize into or release cyanide, a potent cellular toxin. Furthermore, reaction with strong acids can generate hydrogen cyanide gas, and combustion can produce a cocktail of toxic gases.[2] Therefore, all waste containing this compound must be treated as hazardous.[4]
Pre-Disposal Safety Protocols: Your First Line of Defense
Safe disposal begins long before the waste container is full. It starts with rigorous adherence to safety protocols during handling to minimize exposure and prevent spills.
Mandatory Personal Protective Equipment (PPE)
A thorough risk assessment of your specific laboratory procedure should guide PPE selection.[4] The following represents the minimum required equipment when handling this compound.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale | Source(s) |
|---|---|---|---|
| Eye/Face Protection | Chemical splash goggles. A face shield is required where a higher risk of splashing exists. | Protects against accidental splashes that can cause serious eye irritation. | [3][4] |
| Hand Protection | Chemical-resistant nitrile rubber gloves (min. 5-mil thickness for splash protection). | Provides a barrier against dermal absorption. Thin nitrile gloves offer splash protection only and must be changed immediately upon contamination.[5] | [4][5] |
| Skin/Body Protection | Flame-resistant laboratory coat. Chemical-resistant apron or coveralls for larger quantities. | Protects skin from contact and prevents contamination of personal clothing. Clothing must be removed immediately if contaminated. | [3][4] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood or a well-ventilated area. | Prevents inhalation of dust or vapors, which are harmful. |[2][3] |
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is critical.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[4]
-
Ventilate & Isolate: Ensure the area is well-ventilated (fume hood sash should be lowered). Remove all sources of ignition.[3][6]
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, Chemizorb®, or dry sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.[6]
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: The container with the spill cleanup material must be disposed of as hazardous waste, following the protocol in the next section.
The Core Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be managed as hazardous waste in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7]
Step 1: Waste Characterization and Segregation
This is the most critical step. All waste streams containing this compound must be classified as hazardous waste.[4]
-
Solid Waste: Unused or contaminated this compound, and any spill cleanup materials.
-
Liquid Waste: Solutions containing this compound.
-
Contaminated Labware: Disposable items (e.g., pipette tips, weighing boats, contaminated gloves[5]) that have come into direct contact with the compound.
Crucially, do not mix this waste with any other chemical waste streams. [6][8] Mixing with incompatible materials, particularly acids or strong oxidizing agents, can trigger dangerous chemical reactions.
Step 2: Proper Containerization & Labeling
-
Select a Compatible Container: Use only containers that are in good condition, compatible with organic nitriles (e.g., polyethylene or glass), and have a secure, leak-proof lid.[8]
-
Label Accurately: The container must be clearly labeled before any waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An indication of the hazards (e.g., "Toxic," "Harmful")
-
The accumulation start date.
-
Step 3: Temporary On-Site Storage
Store the sealed waste container in a designated, well-ventilated satellite accumulation area. This area should be secure, away from general laboratory traffic, and segregated from incompatible materials.
Step 4: Arrange for Professional Disposal
The only acceptable final disposal method for this compound is through a licensed environmental services or hazardous waste management company.[3][6][9] These facilities are equipped for the high-temperature incineration of chemical waste, which ensures the complete and safe destruction of the compound.
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. They will handle the final manifesting and transfer to the approved disposal plant.
Caption: Workflow for the safe disposal of this compound waste.
What NOT To Do: Critical Disposal Prohibitions
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
DO NOT Pour Down the Drain: This compound is toxic and not readily biodegradable. Sewer disposal is illegal and environmentally irresponsible, potentially harming aquatic life and interfering with wastewater treatment processes.[3][6][10][11] The EPA explicitly bans the sewering of hazardous waste pharmaceuticals, a principle that extends to hazardous laboratory chemicals.[12]
-
DO NOT Dispose of in Regular Trash: Contaminated labware or solid waste must be treated as hazardous. Disposing of it in the regular trash can expose custodial staff to chemical hazards and violates regulatory standards.
-
DO NOT Evaporate in a Fume Hood: Intentionally evaporating chemical waste is not a permissible disposal method.[13]
-
DO NOT Attempt In-Lab Neutralization or Treatment: While chemical treatments for simple inorganic cyanides exist, they are not suitable for this complex organic molecule.[14][15] Attempting such a procedure without validated protocols can generate toxic byproducts (e.g., cyanogen chloride[15]) and is extremely dangerous. This task must be left to professionals at a dedicated treatment, storage, and disposal facility (TSDF).
By adhering to this comprehensive disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment, fulfilling their professional responsibility from the start of an experiment to the final, safe disposal of its byproducts.
References
- 1. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
- 8. ptb.de [ptb.de]
- 9. aksci.com [aksci.com]
- 10. Bioremediation of cyanide‐containing wastes: The potential of systems and synthetic biology for cleaning up the toxic leftovers from mining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. saltworkstech.com [saltworkstech.com]
- 12. Content Retired - Compliance Assistance Centers [caiweb.com]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. astisensor.com [astisensor.com]
- 15. Effect of organic matter on cyanide removal by illuminated titanium dioxide or zinc oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Safe Handling of 2-(Cyanomethyl)benzonitrile
As a Senior Application Scientist, my priority is to empower your research by ensuring a deep understanding of the materials you work with, extending beyond the product itself to encompass comprehensive safety and handling protocols. This guide provides essential, field-tested information for the safe management of 2-(Cyanomethyl)benzonitrile (CAS No. 3759-28-2) in a laboratory setting. Our approach is grounded in the principles of causality—understanding why a protocol is necessary is as crucial as the protocol itself.
This compound is a dinitrile compound, a valuable building block in organic synthesis due to its two reactive nitrile groups.[1] However, this reactivity also necessitates careful handling. The presence of the nitrile functional groups suggests potential toxicity, including skin, eye, and respiratory irritation.[2][3] This guide is structured to provide a clear, logical workflow for its use, from preparation to disposal, ensuring your safety and the integrity of your research.
Hazard Identification and Risk Assessment
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin, eye, and respiratory irritation.[2] A thorough risk assessment should always precede any handling of this compound.
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H312: Harmful in contact with skin.[3]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[2]
The primary hazards are associated with its irritant properties and potential for toxicity through multiple exposure routes. While not explicitly stated for this specific compound in the provided results, related nitrile compounds like Benzonitrile can release hydrogen cyanide upon decomposition, a highly toxic gas.[4] Therefore, it is prudent to handle this compound with the assumption that it could have similar decomposition hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is dictated by the identified hazards. For this compound, the focus is on preventing contact with skin and eyes and avoiding inhalation of any dust or vapors.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses. A face shield should be worn where there is a higher risk of splashing.[5] | Protects against accidental splashes that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber.[5][6] | Prevents skin contact, which can be harmful and cause irritation.[3] Gloves must be inspected before use.[7] |
| Skin and Body Protection | A laboratory coat is the minimum requirement. For larger quantities or tasks with a high splash potential, chemical-resistant clothing or coveralls should be used.[5][7] | Minimizes the risk of skin exposure from spills or splashes. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or within a fume hood.[2][5][7] If ventilation is inadequate, a NIOSH-approved respirator should be used.[7][8] | Prevents inhalation of dust or vapors that are harmful and can cause respiratory irritation.[2][3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a cool, dry, well-ventilated area.[2][7]
-
Keep away from incompatible substances such as strong acids, strong bases, and strong oxidizing agents.[4][7]
-
Sources of ignition should be prohibited in the storage area.[6]
2. Handling and Use:
-
Ventilation is Key: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2][7]
-
Avoid Contact: Use appropriate PPE to prevent skin and eye contact.[2][3]
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[2][7] Do not eat, drink, or smoke in the laboratory.[2][6]
-
Safe Transfer: When transferring the chemical, do so carefully to avoid generating dust or splashes.
3. Spill Management: In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
4. Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.[5][9]
-
Collect waste in a dedicated, properly labeled, and sealed container.[5][10]
-
Do not mix with other waste streams to avoid incompatible chemical reactions.[5]
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[9][10]
Emergency Procedures
In case of accidental exposure, immediate first aid is critical.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][7][11]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2][7] Seek immediate medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7][11] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water.[7] Never give anything by mouth to an unconscious person.[2][7] Seek immediate medical attention.[2][7]
Note on Cyanide Poisoning: Although not definitively established for this compound, exposure to some organic nitriles should be treated as potential cyanide poisoning.[7] Speed is essential in these cases, and a cyanide antidote kit should be available, with personnel trained in its use.[6][7]
By adhering to these protocols, you can confidently and safely incorporate this compound into your research, assured that you have taken the necessary steps to protect yourself, your colleagues, and your work environment.
References
- 1. 3-(Cyanomethyl)benzonitrile|CAS 16532-78-8 [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. This compound, CAS No. 3759-28-2 - iChemical [ichemical.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. kasturiaromatics.com [kasturiaromatics.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. nj.gov [nj.gov]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
